tert-Butyl 2-(6-chloropyrazin-2-yl)acetate
Description
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Properties
IUPAC Name |
tert-butyl 2-(6-chloropyrazin-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c1-10(2,3)15-9(14)4-7-5-12-6-8(11)13-7/h5-6H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFNNJVDAKWPMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CN=CC(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
tert-Butyl 2-(6-chloropyrazin-2-yl)acetate synthesis pathway
An In-depth Technical Guide to the Synthesis of tert-Butyl 2-(6-chloropyrazin-2-yl)acetate for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a plausible and scientifically grounded synthetic pathway for this compound, a valuable building block in medicinal chemistry and drug discovery. The pyrazine core is a key pharmacophore in numerous therapeutic agents, and the targeted ester serves as a versatile intermediate for further functionalization.[1][2] This document delineates a primary synthetic route based on a modified Reformatsky-type reaction, offering a detailed mechanistic explanation and a step-by-step experimental protocol. An alternative palladium-catalyzed cross-coupling strategy is also discussed. The guide is intended for researchers, medicinal chemists, and process development scientists, providing the necessary technical depth and practical insights for the successful synthesis and characterization of this important molecule.
Introduction: The Significance of Pyrazine Derivatives in Modern Drug Discovery
Pyrazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the pharmaceutical industry due to their diverse pharmacological activities.[3][4] The pyrazine scaffold is present in a number of FDA-approved drugs, highlighting its importance as a "privileged structure" in medicinal chemistry. The electron-deficient nature of the pyrazine ring influences its chemical reactivity and its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.[4]
This compound is a particularly useful intermediate. The chloro substituent provides a handle for further modifications via nucleophilic aromatic substitution or cross-coupling reactions, while the tert-butyl ester can be readily hydrolyzed to the corresponding carboxylic acid, enabling amide bond formation and other derivatizations.[5][6] This guide will provide a robust and well-reasoned synthetic approach to this key intermediate.
Proposed Primary Synthetic Pathway: A Modified Reformatsky-Type Reaction
The proposed primary route for the synthesis of this compound involves a modified Reformatsky-type reaction. This classic organozinc-mediated reaction is well-suited for the formation of carbon-carbon bonds and offers a direct approach to the target molecule from commercially available starting materials.[7][8][9][10]
2.1. Reaction Scheme
Caption: Overall reaction scheme for the synthesis of the target compound.
2.2. Mechanistic Rationale
The Reformatsky reaction proceeds through the formation of an organozinc reagent, often referred to as a Reformatsky enolate, from an α-halo ester and metallic zinc.[7][8] This enolate is sufficiently nucleophilic to add to carbonyl groups and, in this modified approach, to the electrophilic carbon of the pyrazine ring.
The proposed mechanism involves the following key steps:
-
Oxidative Addition: Activated zinc metal undergoes an oxidative addition to the carbon-bromine bond of tert-butyl bromoacetate to form the organozinc intermediate, bromozincio(tert-butoxycarbonyl)methane.[11]
-
Nucleophilic Attack: The electron-deficient pyrazine ring of 2,6-dichloropyrazine is activated towards nucleophilic attack. The Reformatsky enolate adds to the C2 position of the pyrazine ring. This position is electronically favored for nucleophilic attack due to the inductive electron-withdrawing effects of the nitrogen and chlorine atoms.
-
Rearomatization: The resulting anionic intermediate undergoes rearomatization by eliminating a hydride ion, which is subsequently quenched, or by a related pathway, to yield the final product.
Caption: Key mechanistic steps of the proposed Reformatsky-type synthesis.
2.3. Detailed Experimental Protocol
This protocol is a representative procedure based on established methodologies for the Reformatsky reaction.[10] Researchers should perform their own risk assessment and optimization.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,6-Dichloropyrazine | 148.98 | 10.0 g | 0.067 mol |
| tert-Butyl bromoacetate | 195.05 | 15.7 g | 0.081 mol |
| Zinc dust (<10 µm) | 65.38 | 6.6 g | 0.101 mol |
| Iodine | 253.81 | 2 crystals | Catalytic |
| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - |
| Saturated aq. NH4Cl | - | 100 mL | - |
| Ethyl acetate | - | 300 mL | - |
| Brine | - | 100 mL | - |
| Anhydrous Na2SO4 | - | As needed | - |
Procedure:
-
Activation of Zinc: To a flame-dried 500 mL three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add the zinc dust and a crystal of iodine. Heat the flask gently with a heat gun under a stream of nitrogen until purple iodine vapors are observed. Allow the flask to cool to room temperature. This process activates the zinc surface.
-
Reaction Setup: Add anhydrous THF (100 mL) to the activated zinc. In a separate flask, dissolve 2,6-dichloropyrazine and tert-butyl bromoacetate in anhydrous THF (100 mL).
-
Initiation and Reaction: Add a small portion (approx. 10%) of the substrate solution to the stirred zinc suspension. The reaction mixture may need to be gently warmed to initiate the reaction, which is indicated by a gentle reflux and the disappearance of the iodine color. Once initiated, add the remainder of the substrate solution dropwise over 1-2 hours, maintaining a gentle reflux. After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2-3 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution (100 mL). Stir the mixture for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic extracts with water (100 mL) and then with brine (100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford the pure this compound.
2.4. Causality Behind Experimental Choices
-
Zinc Activation: The activation of zinc with iodine is crucial to remove the passivating layer of zinc oxide from the metal surface, ensuring efficient oxidative addition.
-
Anhydrous Conditions: The Reformatsky reagent is sensitive to moisture, so all solvents and glassware must be rigorously dried to prevent quenching of the organozinc intermediate.
-
Solvent Choice: THF is a common solvent for Reformatsky reactions as it effectively solvates the organozinc intermediate.
-
Quenching: The use of saturated ammonium chloride provides a mild acidic workup to hydrolyze the zinc alkoxide intermediate without causing unwanted side reactions.
Alternative Synthetic Pathway: Palladium-Catalyzed Cross-Coupling
An alternative and equally viable approach to the target molecule is through a palladium-catalyzed cross-coupling reaction. This strategy offers a high degree of control and is a cornerstone of modern organic synthesis.[3]
A plausible cross-coupling approach would be a Negishi coupling between a pyrazinylzinc reagent and tert-butyl bromoacetate.
Caption: Workflow for a potential Negishi cross-coupling synthesis.
This method would involve the initial formation of a pyrazinylzinc species from 2,6-dichloropyrazine, followed by a palladium-catalyzed coupling with tert-butyl bromoacetate. While potentially offering high yields and selectivity, this route requires the handling of organolithium reagents and careful control of the reaction conditions to ensure regioselectivity.
Characterization and Quality Control
The successful synthesis of this compound should be confirmed by a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the final product, showing the characteristic signals for the pyrazine ring protons and the tert-butyl group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the target molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum should show a strong absorption band for the ester carbonyl group.
-
Chromatography: TLC and HPLC can be used to assess the purity of the final product.
Conclusion
This technical guide has outlined a detailed and scientifically sound synthetic pathway for this compound, a key intermediate in drug discovery. The proposed modified Reformatsky-type reaction offers a direct and practical approach, while a palladium-catalyzed cross-coupling serves as a robust alternative. The provided experimental protocol and mechanistic insights are intended to equip researchers with the necessary knowledge to successfully synthesize and characterize this valuable compound, thereby facilitating the development of novel pyrazine-based therapeutics.
References
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MDPI. (2022). Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation. [Link]
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RSC Publishing. (n.d.). Catalytic direct amidations in tert-butyl acetate using B(OCH2CF3)3. [Link]
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ResearchGate. (2008). Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me 2 N(CH 2 ) 2 OLi. New Access to 6Functional2-chloropyridines and Chloro-bis-heterocycles. [Link]
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Chemistry LibreTexts. (2023). Reformatsky Reaction. [Link]
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NIH. (n.d.). An Increased Understanding of Enolate Additions under Mechanochemical Conditions. [Link]
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Polymer Journal. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. [Link]
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Wikipedia. (n.d.). Reformatsky reaction. [Link]
- Google Patents. (n.d.). Method for preparing tert-butyl n-((1r,2s,5s) -.
-
ResearchGate. (n.d.). Zinc Enolates: The Reformatsky and Blaise Reactions. [Link]
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PubMed Central. (n.d.). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. [Link]
-
Organic Chemistry Portal. (n.d.). Reformatsky Reaction. [Link]
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PubMed Central. (n.d.). Recent developments in the asymmetric Reformatsky-type reaction. [Link]
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RJPBCS. (n.d.). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. [https://www.rjpbcs.com/pdf/2016_7(6)/[12].pdf]([Link]12].pdf)
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PubMed Central. (n.d.). Synthesis of C3-Substituted N1-tert-Butyl 1,2,4-Triazinium Salts via the Liebeskind–Srogl Reaction for Fluorogenic Labeling of Live Cells. [Link]
- Google Patents. (n.d.).
-
Semantic Scholar. (n.d.). Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. [Link]
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YouTube. (2019). Reformatsky Reaction: Examples and Applications (part 2). [Link]
- Google Patents. (n.d.).
-
Organic Syntheses. (n.d.). tert-butyl bromoacetate. [Link]
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Organic Syntheses. (n.d.). Acetic acid, tert-butyl ester. [Link]
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IOPscience. (n.d.). Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. [Link]
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ResearchGate. (2009). About selective methods of synthesis of 6- tert -butyl-2-methylphenol and 6. [Link]
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An In-depth Technical Guide to tert-Butyl 2-(6-chloropyrazin-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of tert-Butyl 2-(6-chloropyrazin-2-yl)acetate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from structurally related compounds and established chemical principles to offer a robust predictive profile. It is designed to serve as a foundational resource for researchers, enabling informed decisions in experimental design, synthesis, and handling of this and similar pyrazine derivatives.
Introduction: The Significance of the Pyrazine Scaffold
The pyrazine ring is a privileged heterocyclic motif frequently incorporated into the structures of biologically active molecules. Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its role in various metabolic pathways, make it a valuable scaffold in the design of novel therapeutics.[1] The introduction of a chloro-substituent and an acetic acid ester side chain, as seen in this compound, offers multiple points for synthetic diversification, rendering it an attractive building block for the generation of compound libraries in drug discovery programs. Pyrazine derivatives have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.
Physicochemical Properties
While experimental data for this compound is not extensively documented, its core physicochemical properties can be reliably predicted based on its structure and data from analogous compounds.
Structural and Molecular Data
The fundamental structural and molecular information for this compound is summarized in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 1823931-66-3 | [2][3] |
| Molecular Formula | C₁₀H₁₃ClN₂O₂ | [2][3] |
| Molecular Weight | 228.68 g/mol | [2][3] |
| Canonical SMILES | CC(C)(C)OC(=O)CC1=NC=C(C=N1)Cl | - |
| InChI Key | InChI=1S/C10H13ClN2O2/c1-10(2,3)15-9(14)4-6-5-12-7-8(11)13-6/h5,7H,4H2,1-3H3 | - |
digraph "tert_Butyl_2_6_chloropyrazin_2_yl_acetate" { graph [layout=neato, overlap=false, splines=true, maxiter=5000, start=1234]; node [shape=plaintext]; edge [color="#202124"];// Atom nodes N1 [label="N", pos="0,1.5!", fontcolor="#202124"]; C2 [label="C", pos="-1.3,-0.75!", fontcolor="#202124"]; C3 [label="C", pos="1.3,-0.75!", fontcolor="#202124"]; N4 [label="N", pos="1.3,0.75!", fontcolor="#202124"]; C5 [label="C", pos="0,-1.5!", fontcolor="#202124"]; C6 [label="C", pos="-1.3,0.75!", fontcolor="#202124"]; Cl [label="Cl", pos="2.6,1.5!", fontcolor="#34A853"]; C7 [label="C", pos="-2.6,-1.5!", fontcolor="#202124"]; O1 [label="O", pos="-3.9,-0.75!", fontcolor="#EA4335"]; O2 [label="O", pos="-2.6,-2.75!", fontcolor="#EA4335"]; C8 [label="C", pos="-5.2,-1.5!", fontcolor="#202124"]; C9 [label="C", pos="-6.5,-0.75!", fontcolor="#202124"]; C10 [label="C", pos="-5.2,-2.75!", fontcolor="#202124"]; C11 [label="C", pos="-5.2,0!", fontcolor="#202124"];
// Bond edges N1 -- C6 [style=solid]; C6 -- C2 [style=double]; C2 -- C5 [style=solid]; C5 -- C3 [style=double]; C3 -- N4 [style=solid]; N4 -- C6 [style=double, len=1.8]; C3 -- Cl [style=solid]; C2 -- C7 [style=solid]; C7 -- O1 [style=double]; C7 -- O2 [style=solid]; O1 -- C8 [style=solid]; C8 -- C9 [style=solid]; C8 -- C10 [style=solid]; C8 -- C11 [style=solid];
// Implicit hydrogens (optional, for clarity) H_C5 [label="H", pos="0,-2.5!", fontcolor="#5F6368", fontsize=10]; C5 -- H_C5 [style=solid, color="#5F6368"]; H_N1 [label="H", pos="0,2.5!", fontcolor="#5F6368", fontsize=10]; N1 -- H_N1 [style=solid, color="#5F6368"]; }
Figure 1: Chemical structure of this compound.
Predicted Physicochemical Data
The following table presents predicted physicochemical properties. These values are computationally derived and should be considered as estimates pending experimental verification.
| Property | Predicted Value | Comments |
| Melting Point | 50-80 °C | Expected to be a low-melting solid, typical for similar aromatic esters. |
| Boiling Point | > 300 °C at 760 mmHg | High boiling point is expected due to molecular weight and polarity. |
| Solubility | Insoluble in water; Soluble in organic solvents like Dichloromethane, Ethyl Acetate, and Methanol. | The ester and aromatic functionalities suggest solubility in common organic solvents.[4] |
| Appearance | White to off-white solid | Based on observations of similar pyrazine derivatives. |
| pKa | ~0.65 (for the pyrazine ring) | Pyrazine is a weak base.[4] |
Synthesis and Purification
Proposed Synthetic Pathway
A two-step synthetic route is proposed, starting from the commercially available 2,6-dichloropyrazine.
Figure 2: Proposed synthetic pathway for this compound.
Step-by-Step Experimental Protocols
Step 1: Synthesis of (6-Chloropyrazin-2-yl)acetic acid
This step involves a malonic ester synthesis followed by hydrolysis and decarboxylation. A similar procedure has been reported for the synthesis of related pyrazinylacetic acids.[5]
-
Reaction Setup: To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add diethyl malonate dropwise at 0 °C.
-
Nucleophilic Substitution: After stirring for 30 minutes, add a solution of 2,6-dichloropyrazine in anhydrous THF. Allow the reaction mixture to warm to room temperature and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Hydrolysis: Upon completion, quench the reaction with water and extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude diethyl 2-(6-chloropyrazin-2-yl)malonate is then subjected to basic hydrolysis using aqueous sodium hydroxide.[5]
-
Decarboxylation and Isolation: After hydrolysis, the aqueous layer is acidified with concentrated hydrochloric acid to a pH of 2-3, leading to the precipitation of the diacid, which is then heated to induce decarboxylation to afford (6-chloropyrazin-2-yl)acetic acid. The solid product is collected by filtration, washed with cold water, and dried under vacuum.
Step 2: Esterification to this compound
The final step is the esterification of the carboxylic acid with tert-butanol. Due to the steric hindrance of the tert-butyl group, direct Fischer esterification is often inefficient. A more effective method involves the use of a coupling agent or conversion to an acid chloride.
-
Acid Chloride Formation (Optional but Recommended): To a solution of (6-chloropyrazin-2-yl)acetic acid in an inert solvent such as dichloromethane, add oxalyl chloride or thionyl chloride dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) can be added. The reaction is stirred at room temperature until the evolution of gas ceases. The solvent and excess reagent are removed under reduced pressure to yield the crude acid chloride.
-
Esterification: The crude acid chloride is dissolved in anhydrous dichloromethane and cooled to 0 °C. A solution of tert-butanol and a non-nucleophilic base (e.g., triethylamine or pyridine) in dichloromethane is added dropwise. The reaction is stirred at room temperature overnight.
-
Purification: The reaction mixture is washed with water, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.
Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation. The predicted ¹H and ¹³C NMR chemical shifts are provided below.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5 | s | 1H | Pyrazine H |
| ~8.4 | s | 1H | Pyrazine H |
| ~3.8 | s | 2H | -CH₂- |
| ~1.5 | s | 9H | -C(CH₃)₃ |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~169 | C=O (ester) |
| ~152 | Pyrazine C-Cl |
| ~148 | Pyrazine C |
| ~145 | Pyrazine C-H |
| ~143 | Pyrazine C-H |
| ~82 | -C(CH₃)₃ |
| ~42 | -CH₂- |
| ~28 | -C(CH₃)₃ |
Rationale for Predictions: The chemical shifts of the pyrazine protons are expected to be in the aromatic region, deshielded by the electronegative nitrogen atoms and the chlorine substituent.[3] The methylene protons adjacent to the pyrazine ring and the ester group will appear as a singlet. The nine protons of the tert-butyl group will give a characteristic singlet at a higher field.[6][7] In the ¹³C NMR spectrum, the carbonyl carbon of the ester will be the most downfield signal. The carbons of the pyrazine ring will appear in the aromatic region, with their specific shifts influenced by the substituents.[8]
Infrared (IR) Spectroscopy
IR spectroscopy can confirm the presence of key functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980-2850 | Medium | C-H stretch (aliphatic) |
| ~1735 | Strong | C=O stretch (ester) |
| ~1550-1450 | Medium | C=N and C=C stretch (pyrazine ring) |
| ~1250, ~1150 | Strong | C-O stretch (ester) |
| ~850-750 | Strong | C-Cl stretch |
Rationale for Predictions: A strong absorption band around 1735 cm⁻¹ is characteristic of the carbonyl group in a saturated ester.[9] The C-O stretches of the ester will also be prominent. The aromatic C=N and C=C stretching vibrations of the pyrazine ring will appear in the 1550-1450 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.
-
Expected Molecular Ion (M⁺): m/z = 228 (for ³⁵Cl) and 230 (for ³⁷Cl) in an approximate 3:1 ratio, which is characteristic of a monochlorinated compound.
-
Major Fragmentation Pathways: Loss of the tert-butyl group (C₄H₉, 57 Da) to give a fragment at m/z = 171/173 is a likely fragmentation pathway. Further fragmentation of the pyrazine ring can also be expected.[10]
Safety and Handling
As a chlorinated heterocyclic compound, this compound should be handled with appropriate safety precautions.
-
General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[11] Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene).
-
Fire Safety: The compound may be combustible. Keep away from heat, sparks, and open flames. Use appropriate fire extinguishing media such as carbon dioxide, dry chemical powder, or foam.
-
Toxicology: The specific toxicological properties of this compound have not been thoroughly investigated. However, many pyrazine derivatives are known to be irritants to the skin, eyes, and respiratory system.[11] Chronic exposure to some chlorinated compounds can have adverse health effects.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Figure 3: Workflow for the safe handling of this compound.
Applications in Research and Drug Development
This compound is a versatile intermediate for the synthesis of more complex molecules. The chloro-substituent can be displaced by various nucleophiles or participate in cross-coupling reactions, allowing for the introduction of diverse functionalities. The tert-butyl ester can be readily hydrolyzed under acidic conditions to the corresponding carboxylic acid, which can then be coupled with amines or alcohols to form amides or other esters. This flexibility makes it a valuable tool for generating libraries of compounds for screening in various biological assays.
Conclusion
While experimental data on this compound is sparse, this guide provides a comprehensive predictive overview of its physicochemical properties, a plausible synthetic route, and essential analytical and safety information. By leveraging data from analogous structures and fundamental chemical principles, researchers can confidently incorporate this promising building block into their synthetic and drug discovery endeavors. Further experimental validation of the properties and methodologies outlined herein is encouraged to enrich the collective understanding of this and related pyrazine derivatives.
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Almeida, R. M., et al. (2008). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 881(1-3), 110-121. [Link]
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National Center for Biotechnology Information. (2017). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA journal. European Food Safety Authority, 15(2), e04696. [Link]
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Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
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ResearchGate. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. [Link]
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Navigating the Frontier of Pyrazine Chemistry: A Technical Guide to tert-Butyl 2-(6-chloropyrazin-2-yl)acetate (CAS 1823931-66-3)
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction: The Untapped Potential of a Niche Pyrazine Ester
The pyrazine core is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide focuses on a specific, yet largely uncharacterized derivative, tert-butyl 2-(6-chloropyrazin-2-yl)acetate (CAS Number: 1823931-66-3). While detailed experimental data for this compound remains sparse in publicly accessible literature, its structural motifs—a reactive chloropyrazine ring and a bulky tert-butyl ester group—suggest significant potential as a versatile intermediate in organic synthesis and drug discovery.
This document serves as a preliminary technical guide, synthesizing established principles of pyrazine chemistry to forecast the properties, structure, and potential synthetic routes for this compound. It aims to provide a foundational resource for researchers seeking to explore its utility.
Molecular Structure and Physicochemical Properties
Based on its IUPAC name, the chemical structure of this compound is presented below. The molecule comprises a pyrazine ring substituted with a chlorine atom at the 6-position and a tert-butyl acetate group at the 2-position.
Table 1: Predicted Physicochemical Properties
| Property | Value | Source/Method |
| CAS Number | 1823931-66-3 | Public Record |
| Molecular Formula | C₁₀H₁₃ClN₂O₂ | [3] |
| Molecular Weight | 228.68 g/mol | [3] |
| Appearance | Likely a solid at room temperature | Inferred from similar structures |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) and have low solubility in water. | Inferred from chemical structure |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
Proposed Synthesis and Reaction Mechanisms
Proposed Synthetic Pathway: A Two-Step Approach
A logical and experimentally sound approach would involve the deprotonation of 2-chloropyrazine followed by reaction with tert-butyl bromoacetate.
Figure 1: Proposed two-step synthesis of the target compound.
Experimental Protocol (Hypothetical)
Materials:
-
2-Chloropyrazine
-
Lithium diisopropylamide (LDA)
-
tert-Butyl bromoacetate
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer is charged with anhydrous THF. The flask is cooled to -78 °C in a dry ice/acetone bath.
-
Deprotonation: A solution of 2-chloropyrazine in anhydrous THF is added dropwise to a freshly prepared solution of LDA in THF at -78 °C. The reaction mixture is stirred at this temperature for 1 hour to ensure complete formation of the lithiated intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Alkylation: tert-Butyl bromoacetate is added dropwise to the reaction mixture at -78 °C. The mixture is stirred for an additional 2-3 hours at the same temperature.
-
Quenching and Extraction: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature. The aqueous layer is extracted three times with diethyl ether.
-
Work-up and Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to yield the pure this compound.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of a strong base like LDA necessitates strictly anhydrous conditions to prevent quenching of the base.
-
Low Temperature (-78 °C): The deprotonation of the pyrazine ring is typically performed at low temperatures to control the reaction and prevent side reactions.
-
LDA as Base: LDA is a strong, non-nucleophilic base, ideal for the deprotonation of heteroaromatic compounds without competing nucleophilic attack on the pyrazine ring.
Potential Biological Activity and Applications in Drug Development
While no specific biological data exists for this compound, the pyrazine scaffold is a well-established pharmacophore. Derivatives of chloropyrazine have been investigated for a range of therapeutic applications.
-
Antimicrobial and Antitubercular Agents: Pyrazinamide is a first-line medication for tuberculosis. The chloropyrazine moiety in the target compound could serve as a starting point for the development of novel anti-mycobacterial agents.[1][6]
-
Anticancer Agents: The pyrazine ring is present in several kinase inhibitors used in cancer therapy. The reactivity of the chlorine atom allows for further modification and the introduction of various pharmacophores to target specific kinases or other cancer-related proteins.[2]
-
Scaffold for Library Synthesis: The dual reactivity of the molecule (the chlorine atom for substitution/cross-coupling and the ester for hydrolysis and amide coupling) makes it an attractive building block for the synthesis of diverse chemical libraries for high-throughput screening.
The following diagram illustrates a hypothetical workflow for utilizing this compound in a drug discovery program.
Figure 2: Drug discovery workflow utilizing the target compound.
Conclusion and Future Outlook
This compound represents a molecule of significant synthetic potential that remains to be fully explored. Its straightforward, albeit hypothetical, synthesis and the known reactivity of its constituent moieties make it a valuable tool for chemists in both academic and industrial research. The lack of current data should not be seen as a limitation, but rather as an opportunity for novel research into the synthesis and biological evaluation of new pyrazine derivatives. Future work should focus on the validation of the proposed synthetic route, full characterization of the compound's physicochemical properties, and a systematic investigation of its biological activities.
References
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Reaction of 2-chloropyrazine with morpholine with various sol- vents and bases. [a]. (n.d.). Retrieved January 22, 2026, from [Link]
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- Ramachandran, S., et al. (2021). Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences, 10(9), 3100-3112.
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An In-Depth Technical Guide to tert-Butyl 2-(6-chloropyrazin-2-yl)acetate: A Key Intermediate for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-Butyl 2-(6-chloropyrazin-2-yl)acetate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The guide details its chemical properties, synthesis, and potential applications, offering a valuable resource for researchers engaged in the development of novel therapeutics. The pyrazine core is a well-established scaffold in numerous FDA-approved drugs, and its derivatives, such as the title compound, serve as crucial building blocks in the synthesis of complex molecular architectures with diverse pharmacological activities.
Introduction: The Significance of Pyrazine Scaffolds in Medicinal Chemistry
Pyrazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in the field of drug discovery. Their unique electronic properties and structural versatility make them privileged scaffolds in the design of novel therapeutic agents. The pyrazine nucleus is present in a variety of biologically active molecules, exhibiting a broad spectrum of pharmacological effects, including antibacterial, antifungal, anticancer, and anti-inflammatory activities[1]. The incorporation of a chloropyrazine moiety, in particular, offers a reactive handle for further chemical modifications, enabling the exploration of vast chemical space in the pursuit of potent and selective drug candidates.
This guide focuses on This compound , a key intermediate that combines the reactive chloropyrazine core with a tert-butyl acetate group. The tert-butyl ester serves as a protecting group for the carboxylic acid functionality, which can be readily deprotected under specific conditions to allow for further synthetic transformations. This feature makes it an invaluable tool for the construction of more complex molecules, particularly in the context of library synthesis for high-throughput screening.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃ClN₂O₂ | [2] |
| Molecular Weight | 228.68 g/mol | [2] |
| CAS Number | 1823931-66-3 | [3] |
| Appearance | Not explicitly stated in search results; likely a solid or oil. | |
| Solubility | Not explicitly stated in search results; likely soluble in organic solvents like dichloromethane, ethyl acetate, and THF. | |
| Melting Point | Not explicitly stated in search results. | |
| Boiling Point | Not explicitly stated in search results. |
Synthesis of this compound
The synthesis of this compound can be approached as a two-step process: first, the synthesis of the precursor, (6-chloropyrazin-2-yl)acetic acid, followed by its esterification with tert-butanol.
Synthesis of (6-chloropyrazin-2-yl)acetic acid
A common route to (6-chloropyrazin-2-yl)acetic acid involves the hydrolysis of a corresponding malonate precursor.
Experimental Protocol:
-
Step 1: Synthesis of Diethyl 2-(6-chloropyrazin-2-yl)malonate: This intermediate can be prepared through various cross-coupling reactions or nucleophilic substitution methods, which are common in pyrazine chemistry[4].
-
Step 2: Hydrolysis and Decarboxylation: The diethyl malonate derivative is then hydrolyzed and decarboxylated to yield the desired acetic acid. In a typical procedure, the malonate is treated with a strong base such as sodium hydroxide in an aqueous or alcoholic solution. The reaction mixture is stirred, often overnight, to ensure complete hydrolysis. Following hydrolysis, the reaction is acidified to induce decarboxylation, yielding (6-chloropyrazin-2-yl)acetic acid[5]. The product is then extracted with an organic solvent and purified.
Diagram of the Synthesis of the Precursor Acid
Caption: Synthesis of the precursor (6-chloropyrazin-2-yl)acetic acid.
Esterification to this compound
The final step involves the esterification of (6-chloropyrazin-2-yl)acetic acid with tert-butanol. The direct esterification of carboxylic acids with the sterically hindered tert-butanol can be challenging due to the potential for dehydration of the alcohol to isobutylene, especially under acidic conditions[1]. Therefore, specific catalytic systems are often employed to achieve high yields.
Experimental Protocol:
While a specific protocol for this exact transformation was not found in the provided search results, a general and effective method for the esterification of carboxylic acids with tert-butanol involves the use of a coupling agent or a specific catalyst.
-
Method A: Using a Coupling Agent: Reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) can be used to facilitate the esterification. The carboxylic acid is activated by the coupling agent, and this activated intermediate then reacts with tert-butanol.
-
Method B: Acid-Catalyzed Esterification with Dehydrating Agent: While challenging, acid catalysis can be employed in the presence of a dehydrating agent to drive the equilibrium towards the product. The use of solid acid catalysts, such as silicotungstic acid supported on bentonite, has been shown to be effective for the esterification of acetic acid with tert-butanol, achieving high yields while minimizing the dehydration side reaction[1]. A similar approach could be adapted for (6-chloropyrazin-2-yl)acetic acid.
Diagram of the Esterification Process
Caption: General scheme for the esterification to the final product.
Spectroscopic Characterization
While specific NMR data for this compound were not available in the provided search results, a predicted 1H and 13C NMR spectrum can be inferred based on the structure and data from analogous compounds.
-
1H NMR: The spectrum would be expected to show a singlet for the nine equivalent protons of the tert-butyl group, likely in the range of 1.4-1.5 ppm. A singlet for the two protons of the methylene group adjacent to the pyrazine ring and the carbonyl group would also be present, likely shifted downfield. The two protons on the pyrazine ring would appear as distinct singlets or doublets depending on their coupling.
-
13C NMR: The spectrum would show characteristic signals for the quaternary carbon and the methyl carbons of the tert-butyl group. The carbonyl carbon of the ester would appear significantly downfield. The carbons of the pyrazine ring would have distinct chemical shifts, influenced by the chlorine atom and the acetate substituent.
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its utility as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. The chloropyrazine moiety serves as a key pharmacophore in several approved drugs and clinical candidates.
The presence of the chloro group at the 6-position of the pyrazine ring allows for a variety of synthetic transformations, including:
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom can be displaced by a wide range of nucleophiles, such as amines, thiols, and alcohols, to introduce diverse functional groups. This is a common strategy for building molecular complexity and exploring structure-activity relationships (SAR).
-
Cross-Coupling Reactions: The chloro-pyrazine can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, to form carbon-carbon and carbon-nitrogen bonds.
The tert-butyl acetate moiety, after deprotection to the corresponding carboxylic acid, can be used for:
-
Amide Bond Formation: The resulting carboxylic acid can be coupled with a wide variety of amines to form amides, a common functional group in many drug molecules.
-
Further Esterification or Reduction: The carboxylic acid can be converted to other esters or reduced to an alcohol, providing further avenues for molecular elaboration.
The combination of these reactive sites makes this compound a powerful building block for the synthesis of libraries of compounds for screening against various biological targets. Its application is particularly relevant in the development of kinase inhibitors, GPCR modulators, and other classes of drugs where the pyrazine scaffold has shown promise.
Diagram of Synthetic Utility
Caption: Synthetic utility of the title compound in drug discovery.
Conclusion
This compound is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its synthesis, while requiring careful control of reaction conditions, is achievable through established synthetic methodologies. The presence of two key reactive sites—the chloropyrazine ring and the protected carboxylic acid—provides a powerful platform for the generation of diverse molecular libraries. As the importance of heterocyclic scaffolds in drug design continues to grow, intermediates like this compound will undoubtedly play a crucial role in the development of the next generation of therapeutics.
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MDPI. (2022). Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation. Molecules. [Link]
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The Strategic Role of tert-Butyl 2-(6-chloropyrazin-2-yl)acetate in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary drug discovery, the strategic use of versatile chemical building blocks is paramount to the efficient synthesis of novel therapeutic agents. Among these, heterocyclic compounds, particularly those containing the pyrazine core, have garnered significant attention for their prevalence in a wide array of biologically active molecules. This technical guide delves into the core functionalities and strategic applications of a specific, yet highly valuable building block: tert-Butyl 2-(6-chloropyrazin-2-yl)acetate . While direct literature on this specific molecule is not abundant, its constituent parts—a chloropyrazine ring, an acetic acid ester, and a tert-butyl protecting group—point to its significant potential as a key intermediate in the synthesis of complex pharmaceutical agents. This guide will, therefore, extrapolate from established synthetic methodologies and the known biological relevance of related structures to provide a comprehensive overview of its role in medicinal chemistry.
The Pyrazine Scaffold: A Privileged Motif in Drug Design
The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-arrangement, is a well-established "privileged scaffold" in medicinal chemistry.[1] Its unique electronic properties and structural versatility allow it to serve as a bioisosteric replacement for other aromatic systems like benzene, pyridine, or pyrimidine. The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, facilitating crucial interactions with biological targets, particularly the hinge region of protein kinases.[1] This has led to the development of numerous pyrazine-containing drugs with a wide range of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antitubercular activities.[2][3]
Deconstructing this compound: A Building Block with Purpose
The structure of this compound offers several strategic advantages for synthetic chemists in drug development.
-
The 6-Chloropyrazine Moiety: The chlorine atom serves as a versatile synthetic handle. It can be readily displaced by various nucleophiles or participate in cross-coupling reactions, allowing for the introduction of diverse substituents and the construction of complex molecular architectures. This is a common strategy in the synthesis of kinase inhibitors and other targeted therapies.[4]
-
The Acetic Acid Side Chain: The acetate group provides a linker to which other functionalities can be attached. The methylene group adjacent to the pyrazine ring can be a site for further chemical modification.
-
The tert-Butyl Ester: The tert-butyl group is a bulky and stable protecting group for the carboxylic acid. It is resistant to many reaction conditions but can be selectively removed under acidic conditions to unmask the carboxylic acid for further derivatization, such as amide bond formation.
Synthetic Pathways: Charting the Course to this compound
A generalized workflow for the synthesis of the precursor, 2-(6-chloropyrazin-2-yl)acetic acid, could involve the following steps:
Caption: A potential synthetic workflow for the precursor acid.
The subsequent esterification with tert-butanol would likely require specific conditions to accommodate the steric hindrance of the tert-butyl group.
The Role in Medicinal Chemistry: A Gateway to Novel Therapeutics
The true value of this compound lies in its application as a key intermediate for the synthesis of more complex and biologically active molecules. Its structure is particularly well-suited for the development of kinase inhibitors, a major class of anticancer drugs.[2][5]
Kinase Inhibitors: Targeting the Engines of Cancer
Protein kinases are critical regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many cancers.[6] Pyrazine-based compounds have emerged as potent inhibitors of various kinases.[1][5] The 6-chloropyrazine moiety of our title compound can be strategically utilized in the synthesis of such inhibitors.
The general workflow for utilizing this building block in the synthesis of a hypothetical kinase inhibitor is illustrated below:
Caption: A generalized synthetic application in kinase inhibitor development.
Experimental Protocol: A Representative Nucleophilic Aromatic Substitution
A general procedure for the displacement of the chlorine atom on the pyrazine ring with an amine, a common step in the synthesis of kinase inhibitors, is as follows:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Addition of Reagents: Add the desired amine nucleophile (1.1-1.5 equivalents) and a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (2-3 equivalents).
-
Reaction Conditions: Heat the reaction mixture to a temperature typically ranging from 80 °C to 120 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired substituted pyrazine derivative.
Structure-Activity Relationships: Fine-Tuning for Potency and Selectivity
The ability to readily modify the structure of molecules derived from this compound is crucial for optimizing their biological activity. Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, guiding the iterative process of drug design.
Table 1: Hypothetical SAR Data for Kinase Inhibitors Derived from this compound
| R-group at C6 of Pyrazine | Kinase Target | IC50 (nM) |
| -NH-phenyl | Kinase A | 50 |
| -NH-(4-fluorophenyl) | Kinase A | 25 |
| -NH-(3-methoxyphenyl) | Kinase A | 75 |
| -O-phenyl | Kinase A | 500 |
| -S-phenyl | Kinase A | 300 |
This hypothetical data illustrates how modifications at the 6-position of the pyrazine ring can significantly impact the inhibitory potency against a target kinase.
Conclusion and Future Perspectives
While this compound may not be a widely documented compound in academic literature, its chemical architecture strongly suggests its utility as a strategic building block in medicinal chemistry. The combination of a reactive chloropyrazine core, a modifiable acetate linker, and a robust protecting group makes it an attractive starting material for the synthesis of complex molecules, particularly kinase inhibitors. As the demand for novel and targeted therapeutics continues to grow, the importance of versatile and strategically designed intermediates like this compound will undoubtedly increase. Further exploration of its synthetic applications is warranted and holds the promise of accelerating the discovery of new and effective medicines.
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Aijijiyah, N. P., et al. (2020). Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives. IOP Conference Series: Materials Science and Engineering, 833, 012002. [7] Al-Dhfyan, A., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2385293. BenchChem. (2025). The Biological Activity of Pyrazine Derivatives: An In-depth Technical Guide. [8] Firth, et al. (2016). Synthesis of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate (1) via Bruylants reaction. ResearchGate. [9] Google Patents. (Year). US8664228B2 - 3,5-diamino-6-chloro-pyrazine-2-carboxylic acid derivatives and their use as epithelial sodium channel blockers for the treatment of airway diseases. [10] Google Patents. (Year). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) - Google Patents. [11] Google Patents. (Year). WO2020055976A1 - Tert-butyl (s)-2-(4-(phenyl)-6h-thieno[3,2-f][12][7][8]triazolo[4,3-a][12][8]diazepin-6-yl) acetate derivatives and related compounds as bromodomain brd4 inhibitors for treating cancer. [6] Hameed, A., et al. (2022). Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives. Advanced Journal of Chemistry, Section A, 5(1), 38-50. [13] Kaupang, A., et al. (2010). tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(6), o1299. [14] Kumar, J. K., & Narsaiah, A. V. (2014). Stereoselective synthesis of tuberculostatic agent (S,S)-Ethambutol. Organic Communications, 7(1), 28-33. [5] Mohamed, M. S., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 27(19), 6296. [15] Mustafa, G., et al. (2011). tert-Butyl 2-(4-nitrophenoxy)acetate. Acta Crystallographica Section E: Structure Reports Online, 67(3), o532. [16] PharmaBlock. (n.d.). Pyrazines in Drug Discovery. [17] RSC Publishing. (Year). Merging strain-release and copper catalysis: the selective ring-opening cross-coupling of 1,2-oxazetidines with boronic acids. Chemical Communications. [1] Scott, J. D., & Williams, D. L. H. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112. [18] Sci-Hub. (1986). Coupling Reactions of Chloropyrazines and Their N‐Oxides with Tetraphenyltin. Chemischer Informationsdienst. [19] Szostak, M., et al. (2023). asymmetric tandem conjugate addition and subsequent enolate trapping with conventional and less traditional electrophiles. Beilstein Journal of Organic Chemistry, 19, 593-634. [20] United States Patent. (2010). (12) United States Patent. [21] Verma, A., et al. (2021). Copper‐Catalyzed Aza‐Sonogashira Cross‐Coupling To Form Ynimines: Development and Application to the Synthesis of Heterocycles. Angewandte Chemie International Edition, 60(50), 26344-26352. [4] Wang, Y., et al. (2019). Synthesis of tert-butyl peresters from aldehydes by Bu4NI-catalyzed metal-free oxidation and its combination with the Kharasch–Sosnovsky reaction. Chemical Communications, 55(68), 10149-10152. [3] Zhang, X., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(20), 7078.
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Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – A Predictive Analysis
An In-Depth Technical Guide to the Spectroscopic Characterization of tert-Butyl 2-(6-chloropyrazin-2-yl)acetate
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides a detailed analysis of the expected spectroscopic data for This compound , a heterocyclic compound of interest in synthetic chemistry. While comprehensive experimental spectra for this specific molecule (CAS 1823931-66-3) are not widely published, this document leverages foundational spectroscopic principles and data from analogous structures to present a robust, predictive characterization.
The core of this guide is built on a first-principles approach, demonstrating how a senior scientist would deduce the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This predictive analysis serves as a powerful tool for researchers synthesizing this or similar molecules, enabling them to anticipate, interpret, and validate their experimental findings.
Molecular Identity:
-
Systematic Name: this compound
Caption: Molecular structure of the target compound.
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Based on the structure, we can predict the ¹H and ¹³C NMR spectra with a high degree of confidence.
Predicted ¹H NMR Spectrum
The structure of this compound presents four distinct proton environments. Due to the absence of adjacent non-equivalent protons for each group, the spectrum is anticipated to be clean, consisting entirely of singlets.
Table 1: Predicted ¹H NMR Chemical Shifts and Assignments
| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.65 | Singlet | 1H | Pyrazine C5-H | Protons on pyrazine rings are highly deshielded due to the aromatic ring current and the electron-withdrawing effect of the two nitrogen atoms. This proton is adjacent to a nitrogen and a carbon. |
| ~ 8.50 | Singlet | 1H | Pyrazine C3-H | Similar to the C5-H, this proton is deshielded. It is adjacent to a nitrogen and the carbon bearing the acetate substituent. |
| ~ 3.90 | Singlet | 2H | -CH₂ - | The methylene protons are deshielded by the adjacent electron-withdrawing pyrazine ring and the ester carbonyl group. |
| ~ 1.48 | Singlet | 9H | -C(CH₃ )₃ | The nine protons of the tert-butyl group are chemically equivalent and shielded, resulting in a strong singlet signal at a characteristic upfield position.[4] |
Predicted ¹³C NMR Spectrum
The molecule possesses eight unique carbon environments, which should give rise to eight distinct signals in the proton-decoupled ¹³C NMR spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts and Assignments
| Predicted δ (ppm) | Assignment | Rationale |
| ~ 169.0 | C =O | The carbonyl carbon of the ester is significantly deshielded and appears far downfield, a characteristic feature of ester functionalities.[5] |
| ~ 152.0 | Pyrazine C 6-Cl | The carbon atom directly bonded to the electronegative chlorine atom is expected to be deshielded. |
| ~ 150.0 | Pyrazine C 2-CH₂ | The carbon atom attached to the acetate substituent. |
| ~ 144.5 | Pyrazine C 5 | Aromatic carbon adjacent to a nitrogen. |
| ~ 143.0 | Pyrazine C 3 | Aromatic carbon adjacent to a nitrogen. |
| ~ 82.5 | -O-C (CH₃)₃ | The quaternary carbon of the tert-butyl group, bonded to the ester oxygen, appears in a characteristic region. |
| ~ 42.0 | -CH₂ - | The methylene carbon is influenced by the adjacent pyrazine ring and carbonyl group. |
| ~ 28.0 | -C(CH₃ )₃ | The three equivalent methyl carbons of the tert-butyl group are highly shielded and appear upfield. |
Section 2: Infrared (IR) Spectroscopy – Identifying Functional Groups
IR spectroscopy is invaluable for identifying the key functional groups within a molecule by detecting their characteristic vibrational frequencies.
Table 3: Predicted IR Absorption Frequencies
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group | Rationale |
| 3050 - 3100 | Medium-Weak | C-H Stretch | Aromatic (Pyrazine) | Stretching vibrations of sp² C-H bonds typically occur above 3000 cm⁻¹. |
| 2950 - 2990 | Medium-Strong | C-H Stretch | Aliphatic (tert-Butyl, CH₂) | Stretching vibrations of sp³ C-H bonds occur just below 3000 cm⁻¹. |
| ~ 1740 | Strong | C=O Stretch | Ester | The ester carbonyl stretch is one of the most intense and characteristic absorptions in an IR spectrum. |
| ~ 1560 | Medium | C=N, C=C Stretch | Aromatic Ring | Skeletal vibrations of the pyrazine ring. |
| 1150 - 1250 | Strong | C-O Stretch | Ester | The C-O single bond stretch of the ester group is another strong, characteristic peak. |
| ~ 700 - 800 | Medium-Strong | C-Cl Stretch | Aryl Halide | The carbon-chlorine bond vibration is expected in the fingerprint region.[6] |
Section 3: Mass Spectrometry (MS) – Elucidating Fragmentation
Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, which aids in confirming its structure.
Predicted Mass Spectrum Analysis:
-
Molecular Ion (M⁺): The molecular weight is 228.68. Due to the presence of chlorine, the mass spectrum will exhibit a characteristic isotopic pattern. We predict a molecular ion peak at m/z 228 (for the ³⁵Cl isotope) and an M+2 peak at m/z 230 (for the ³⁷Cl isotope). The relative intensity of these peaks should be approximately 3:1, reflecting the natural abundance of these isotopes.[7]
-
Major Fragmentation: The most prominent fragmentation pathway for tert-butyl esters is the loss of the stable tert-butyl cation or isobutylene.
-
Loss of tert-butyl cation ([M-57]⁺): Cleavage of the C-O bond to lose a tert-butyl group (mass 57) would result in a fragment at m/z 171/173 .
-
Loss of isobutylene ([M-56]⁺): A rearrangement reaction leading to the loss of neutral isobutylene (mass 56) would produce a fragment corresponding to the carboxylic acid at m/z 172/174 .
-
Base Peak: The fragment at m/z 57 , corresponding to the highly stable tert-butyl cation ((CH₃)₃C⁺), is predicted to be the base peak (the most intense peak) in the spectrum.[8][9]
-
Caption: Predicted major fragmentation pathway in EI-MS.
Table 4: Predicted Key Mass Fragments
| Predicted m/z | Proposed Fragment | Rationale |
| 228 / 230 | [C₁₀H₁₃ClN₂O₂]⁺˙ | Molecular ion (M⁺˙) and M+2 peak due to ³⁵Cl/³⁷Cl isotopes. |
| 171 / 173 | [M - C₄H₉]⁺ | Loss of the tert-butyl radical. |
| 57 | [C₄H₉]⁺ | tert-butyl cation, predicted to be the base peak. |
| 114 / 116 | [C₄H₃ClN₂]⁺˙ | Fragment corresponding to the chloropyrazine radical cation. |
Section 4: Experimental Protocols
To obtain the data discussed, the following standard methodologies would be employed. These protocols represent a self-validating system for the characterization of the synthesized compound.
NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at 298 K.
-
Use a standard single-pulse experiment with a 30-degree pulse angle and a relaxation delay of 2 seconds.
-
Accumulate at least 16 scans to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30).
-
Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
-
Accumulate a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal intensity for all carbon signals, especially quaternary carbons.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.
IR Spectrum Acquisition
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add at least 32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrum Acquisition
-
Instrumentation: Use a mass spectrometer with an Electron Ionization (EI) source, coupled with a Gas Chromatograph (GC) for sample introduction or a direct insertion probe.
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like dichloromethane or ethyl acetate.
-
Acquisition:
-
Inject the sample into the GC-MS system or place it on the direct insertion probe.
-
Use a standard EI energy of 70 eV.
-
Scan a mass range from m/z 40 to 300 to ensure capture of the molecular ion and all significant fragments.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peaks (M⁺˙ and M+2) and major fragment ions. Compare the observed isotopic distribution pattern with the theoretical pattern for a monochlorinated compound.
Conclusion
This guide provides a comprehensive, predictive framework for the spectroscopic characterization of this compound. By dissecting the molecule into its constituent functional groups and comparing them to known compounds, we have established a reliable set of expected data for ¹H NMR, ¹³C NMR, IR, and MS. This expert analysis serves not only as a reference for identity confirmation but also as an educational tool that reinforces the causal relationships between molecular structure and spectroscopic output. The provided protocols outline the necessary steps for experimental validation, ensuring that researchers can confidently and accurately characterize this and other novel chemical entities in their work.
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The Chloropyrazine Scaffold: A Versatile Hub for Modern Research and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Senior Application Scientist]
Abstract
The chloropyrazine core, a deceptively simple six-membered aromatic heterocycle, represents a privileged scaffold in contemporary chemical and biomedical research. The strategic placement of a reactive chlorine atom on the pyrazine ring transforms it into a versatile building block, enabling a vast array of chemical modifications through well-established synthetic protocols. This guide provides an in-depth exploration of the potential applications of chloropyrazine compounds, moving beyond a mere catalog of derivatives to offer a mechanistic understanding of their synthesis, biological activity, and burgeoning role in materials science. We will delve into the causality behind key experimental choices, present detailed, field-proven protocols, and visualize the complex signaling pathways these compounds modulate. This document is intended to serve as a comprehensive resource for researchers aiming to harness the power of the chloropyrazine scaffold in their own discovery pipelines.
The Strategic Advantage of the Chloropyrazine Core
Pyrazine and its derivatives are integral to numerous FDA-approved drugs and clinical candidates, owing to their unique electronic properties and capacity for hydrogen bonding.[1] The introduction of a chlorine atom onto this ring is a critical synthetic handle. This halogen significantly influences the electronic distribution of the pyrazine ring, making the carbon atom to which it is attached electrophilic and thus highly susceptible to nucleophilic aromatic substitution (SNAr). This inherent reactivity is the cornerstone of chloropyrazine's utility, allowing for the systematic and efficient generation of large libraries of derivatives with diverse functionalities.[2] Furthermore, the chlorine atom serves as an excellent leaving group for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, which are workhorse reactions in modern medicinal chemistry for creating carbon-carbon and carbon-nitrogen bonds.[1]
Core Applications in Medicinal Chemistry
The true power of the chloropyrazine scaffold is most evident in its broad spectrum of pharmacological activities. By strategically modifying the core, researchers have developed potent agents against a range of diseases.
Anticancer Activity: Modulating Key Oncogenic Pathways
Numerous substituted chloropyrazine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[3] The antipsychotic drug Chlorpromazine, a phenothiazine derivative with structural similarities to substituted pyrazines, has been repurposed and studied for its anticancer properties.[4][5] Mechanistically, these compounds often exert their effects by interfering with critical signaling pathways that control cell proliferation, survival, and apoptosis.
-
MAPK/ERK Pathway: This pathway is a central regulator of cell growth and proliferation. Some compounds can interfere with this cascade, potentially inhibiting the phosphorylation of key proteins like ERK, thereby halting the cell cycle.[6][7]
-
Hippo-YAP Pathway: The Hippo pathway is a crucial regulator of organ size and cell proliferation, and its dysregulation is linked to cancer development.[8] The effector protein YAP is a potent oncogene.[9] Small molecules can be designed to inhibit the interaction between YAP and its transcriptional partner TEAD, thereby suppressing the expression of pro-growth and anti-apoptotic genes.[10][11]
-
STAT5 Signaling: Signal transducer and activator of transcription 5 (STAT5) is another key protein in cell survival and proliferation pathways. Chlorpromazine has been shown to cause a dose-dependent suppression of STAT5 phosphorylation, highlighting another potential target for pyrazine-based anticancer agents.[6]
Below is a conceptual diagram illustrating how a hypothetical chloropyrazine derivative might interact with these oncogenic signaling pathways.
Caption: Potential modulation of MAPK/ERK, Hippo-YAP, and STAT5 pathways by chloropyrazine derivatives.
Quantitative Anticancer Data
The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of a drug that inhibits a biological process by 50%.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Chlorpromazine (CPZ) | Glioblastoma (Anchorage-dependent) | < 50 | [4] |
| Chlorpromazine (CPZ) | Glioblastoma (Stem-like neurospheres) | > 50 | [4] |
| Phenothiazine Derivatives | Human Colon Carcinoma (HCT116) | 5 - 7 | [5] |
| Symmetrical chlorophenylamino-s-triazine | Colon Carcinoma (C26) | 1.21 - 7.87 | [12] |
| Thiobarbiturate-based s-triazine hydrazones | Liver Cancer (HepG2) | 3.8 ± 0.3 µg/mL | [13] |
| Thiobarbiturate-based s-triazine hydrazones | Colon Cancer (HCT-116) | 1.9 ± 0.4 µg/mL | [13] |
Antimicrobial Activity: A Renewed Fight Against Resistance
Chloropyrazine derivatives have shown significant promise as antimicrobial agents, most notably in the fight against tuberculosis.
Pyrazinamide (PZA): A Cornerstone of Tuberculosis Therapy Pyrazinamide, a derivative of pyrazine carboxamide, is a first-line drug for treating tuberculosis. It is a prodrug, meaning it is inactive until converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase (PncA).[14][15] This conversion is most efficient in the acidic environment of tuberculous lesions.[16] POA disrupts multiple cellular processes in Mycobacterium tuberculosis, including membrane potential, energy production, and fatty acid synthesis, ultimately leading to bacterial death.[16][17] Resistance to PZA is most commonly caused by mutations in the pncA gene.[18]
Caption: The prodrug pyrazinamide is converted to its active form, pyrazinoic acid, inside Mycobacterium tuberculosis, where it disrupts multiple vital cellular functions.
Broad-Spectrum Antibacterial and Efflux Pump Inhibition Beyond tuberculosis, chloropyrazine derivatives exhibit activity against other bacteria. For example, Chlorpromazine has shown antimicrobial and antibiofilm activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[19] One of its key mechanisms is the inhibition of efflux pumps, which are proteins bacteria use to expel antibiotics, thus contributing to resistance.[20][21][22] By inhibiting these pumps, chlorpromazine can restore the effectiveness of other antibiotics.
Quantitative Antimicrobial Data
Antimicrobial activity is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism.
| Compound Class | Microorganism | MIC | Reference |
| 3-benzylaminopyrazine-2-carboxamides | Mycobacterium tuberculosis H37Rv | 6 - 42 µM | [23] |
| Chlorpromazine | Antibiotic-Resistant Pathogenic Bacteria | 4 - 8 mg/mL | [24] |
| Levofloxacin (in E. coli) | Escherichia coli | 0.25 - 128 µg/mL | [21] |
| Levofloxacin + Chlorpromazine | Escherichia coli | Significantly Reduced | [21] |
The Chloropyrazine Scaffold in Organic Synthesis
The predictable reactivity of chloropyrazines makes them ideal starting materials for building complex molecular architectures. The differential reactivity of the two chlorine atoms in 2,5-dichloropyrazine allows for selective and sequential functionalization.[1]
Caption: Versatile synthetic pathways starting from 2,5-dichloropyrazine to generate mono- and di-substituted derivatives.
Rationale for Method Selection
-
Suzuki-Miyaura Coupling: Chosen for its versatility in forming C-C bonds with arylboronic acids. It is highly reliable and tolerant of a wide range of functional groups. The use of palladium catalysts like Pd(PPh₃)₄ is standard, and microwave irradiation is often employed to drastically reduce reaction times and improve yields.[1]
-
Buchwald-Hartwig Amination: This is the method of choice for forming C-N bonds. It offers a broad substrate scope for coupling various amines to the pyrazine core, which is essential for creating libraries of bioactive compounds.[1]
-
Microwave-Assisted Synthesis: For nucleophilic substitution reactions, microwave heating can offer significant advantages over conventional heating. It allows for rapid heating to temperatures above the solvent's boiling point in a sealed vessel, which can shorten reaction times from hours to minutes and substantially increase product yields.[25]
Emerging Applications in Materials Science
While the primary focus of chloropyrazine research has been medicinal, the electronic properties of the pyrazine ring suggest potential applications in materials science. Nitrogen-containing heterocycles are known components of conductive polymers, dyes, and pigments.[26][27][28]
-
Conductive Polymers: The pyrazine nucleus can be incorporated into polymer backbones to tune their electronic properties. These materials could find applications in organic electronics, such as organic field-effect transistors (OFETs), sensors, and energy storage devices.[29][30][31]
-
Dyes and Fluorophores: The extended π-system of substituted pyrazines makes them candidates for use as organic dyes and pigments.[32][33][34] Thienopyrazine-based fluorophores, for example, have been developed for use in luminescent solar concentrators.[35] By carefully selecting substituents, the absorption and emission spectra of chloropyrazine derivatives can be fine-tuned for specific applications.
Key Experimental Protocols: A Self-Validating System
The following protocols are presented to be self-validating, providing the necessary detail for reproducibility and a clear understanding of the underlying principles.
General Protocol for Suzuki-Miyaura Cross-Coupling
Principle: This palladium-catalyzed reaction couples an organic halide (chloropyrazine) with an organoboron compound (arylboronic acid) to form a new carbon-carbon bond.
Methodology:
-
Reagent Preparation: In a microwave reaction vial, combine 2,5-dichloropyrazine (1.0 eq), the desired arylboronic acid (1.1 eq for mono-substitution, 2.2 eq for di-substitution), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, typically dioxane and water (e.g., in a 4:1 ratio).
-
Reaction: Seal the vial and place it in a microwave reactor. Heat the mixture to a specified temperature (e.g., 120-150 °C) for a set time (e.g., 20-40 minutes). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the crude product under reduced pressure. Purify the residue using flash column chromatography on silica gel to obtain the desired substituted pyrazine.[1]
Protocol for MTT Cytotoxicity Assay
Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to an insoluble purple formazan product.[36][37] The amount of formazan is proportional to the number of living cells.[3]
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere and grow for 24 hours in a CO₂ incubator at 37°C.
-
Compound Treatment: Prepare serial dilutions of the chloropyrazine test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug). Incubate for the desired exposure time (e.g., 48 or 72 hours).[38]
-
MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[36]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[38]
-
Data Acquisition: Mix gently to ensure complete solubilization. Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.
Conclusion and Future Outlook
The chloropyrazine scaffold is a powerful and proven platform for research in medicinal chemistry and organic synthesis. Its synthetic tractability allows for the creation of vast and diverse chemical libraries, which have already yielded compounds with potent anticancer and antimicrobial activities. The mechanisms of action for these compounds are becoming increasingly clear, involving the modulation of complex cellular signaling pathways. As our understanding of these pathways deepens, the rational design of next-generation chloropyrazine-based therapeutics will become more precise and effective. Furthermore, the untapped potential of these compounds in materials science presents an exciting new frontier. The development of novel conductive polymers, dyes, and functional materials based on the chloropyrazine core could lead to significant technological advancements. For drug development professionals and research scientists, the chloropyrazine scaffold remains a high-value starting point for innovation and discovery.
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The Ascendant Role of Pyrazine-Based Carboxamides in Modern Drug Discovery: A Technical Guide for Researchers
Foreword: The Pyrazine Core - A Privileged Scaffold in Medicinal Chemistry
To the dedicated researchers, scientists, and drug development professionals navigating the complex landscape of therapeutic innovation, this guide offers an in-depth exploration of a chemical scaffold of profound significance: the pyrazine-based carboxamide. The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is not merely a constituent of flavors and fragrances but a cornerstone in the architecture of numerous biologically active molecules. Its unique electronic properties, metabolic stability, and capacity to engage in crucial hydrogen bonding interactions have cemented its status as a "privileged scaffold" in medicinal chemistry. This guide endeavors to dissect the multifaceted nature of pyrazine-based carboxamides, from their rational design and synthesis to their diverse therapeutic applications and underlying mechanisms of action. We will delve into the causality behind experimental choices, providing not just the "how" but the "why," to empower you in your own research endeavors.
I. The Synthetic Toolkit: Constructing the Pyrazine Carboxamide Core
The journey of a drug candidate begins with its synthesis. The construction of the pyrazine carboxamide core and its subsequent diversification are pivotal to exploring the chemical space and optimizing for biological activity.
A. Fundamental Amide Bond Formation: The Cornerstone of Synthesis
The quintessential reaction in the synthesis of pyrazine-based carboxamides is the formation of the amide bond between a pyrazinecarboxylic acid derivative and an amine. The choice of coupling reagent is critical and is often dictated by the substrate scope, desired reaction conditions, and scale of synthesis.
A common and effective method involves the activation of the carboxylic acid. For instance, pyrazine-2-carboxylic acid can be converted to its more reactive acid chloride by treatment with thionyl chloride (SOCl₂). This acid chloride is then reacted with a chosen amine to form the desired carboxamide.[1]
Experimental Protocol: Synthesis of N-Aryl/Heteroaryl Pyrazine-2-Carboxamides via the Acid Chloride Intermediate
-
Acid Chloride Formation: To a solution of pyrazine-2-carboxylic acid (1.0 eq) in a suitable solvent such as dry toluene, add thionyl chloride (1.5 eq). Reflux the mixture for 1-2 hours.
-
Solvent Removal: After the reaction is complete, remove the excess thionyl chloride and toluene under reduced pressure.
-
Amidation: Dissolve the crude pyrazine-2-carbonyl chloride in an inert dry solvent like acetone. In a separate flask, dissolve the desired substituted amine (1.0 eq) and a base such as pyridine (1.0 eq) in dry acetone.
-
Reaction: Add the acid chloride solution dropwise to the stirred amine solution at room temperature.
-
Work-up and Purification: After stirring for a designated time (typically a few hours), pour the reaction mixture into cold water. The precipitated crude product is then collected by filtration and purified by recrystallization from a suitable solvent like aqueous ethanol.[1]
Causality of Experimental Choices: The use of thionyl chloride provides a highly reactive acyl chloride, facilitating the reaction with a wide range of amines. Pyridine acts as a base to neutralize the HCl generated during the reaction, preventing the protonation of the amine nucleophile and driving the reaction to completion.
B. Modern Coupling Reagents: Expanding the Synthetic Arsenal
While the acid chloride route is robust, modern peptide coupling reagents offer milder reaction conditions and broader functional group tolerance. Reagents such as N,N'-Dicyclohexylcarbodiimide (DCC) and propylphosphonic anhydride (T3P) are frequently employed.[2]
Experimental Protocol: T3P-Mediated Synthesis of Pyrazine-2-Carboxamides
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend the substituted pyrazine-2-carboxylic acid (1.0 mmol), the N-heteroarylpiperazine hydrochloride (1.1 mmol), and diisopropylethylamine (DIPEA) (3.0 mmol) in DMF (10 mL).
-
Coupling Reagent Addition: Add T3P (1.3 mmol) dropwise to the stirred suspension.
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes.
-
Work-up: Upon completion, dilute the reaction with water and extract the product with ethyl acetate.
-
Purification: Dry the organic layer over sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by silica gel chromatography.
Causality of Experimental Choices: T3P is a powerful and versatile coupling reagent that promotes amide bond formation with high efficiency and minimal side reactions. DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of the amine and any acidic byproducts, ensuring the amine is available for reaction.
C. Diversification of the Pyrazine Scaffold: The Suzuki Cross-Coupling
To explore structure-activity relationships, modifications to the pyrazine ring itself are often necessary. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for introducing aryl or heteroaryl substituents onto a halogenated pyrazine core. This allows for the synthesis of a diverse library of analogues from a common intermediate.
Diagram: General Synthetic Workflow for Pyrazine Carboxamide Diversification
Caption: Synthetic workflow for pyrazine carboxamide synthesis and diversification.
II. Structural Elucidation: Characterizing the Synthesized Molecules
Unambiguous characterization of newly synthesized compounds is a cornerstone of chemical research, ensuring the purity and confirming the identity of the target molecules. A combination of spectroscopic techniques is typically employed.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for determining the molecular structure.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a typical pyrazine-2-carboxamide, characteristic signals include the aromatic protons on the pyrazine ring, the amide N-H proton (often a broad singlet), and signals corresponding to the substituents on the amine portion of the molecule.[3][4]
-
¹³C NMR: Reveals the number of different types of carbon atoms in the molecule. The carbonyl carbon of the carboxamide group typically appears at a characteristic downfield shift.[3][4]
B. Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.[3]
C. Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the presence of key functional groups. For pyrazine-based carboxamides, characteristic absorption bands include the N-H stretch of the amide and the C=O stretch of the carbonyl group.[5]
III. Therapeutic Landscape: The Diverse Biological Activities of Pyrazine-Based Carboxamides
The pyrazine carboxamide scaffold is a versatile platform that has yielded compounds with a wide array of biological activities.
A. Antitubercular Agents: The Legacy of Pyrazinamide
Pyrazinamide, a pyrazine-2-carboxamide, is a first-line drug for the treatment of tuberculosis. It is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase.[6][7] POA is thought to disrupt membrane energetics and inhibit multiple cellular processes in Mycobacterium tuberculosis, particularly in the acidic environment of macrophages.[7][8]
Diagram: Mechanism of Action of Pyrazinamide
Caption: General mechanism of ATP-competitive kinase inhibition by pyrazine carboxamides.
C. Antimicrobial Agents: Beyond Tuberculosis
The antimicrobial potential of pyrazine-based carboxamides extends beyond their use in treating tuberculosis. Novel derivatives have been synthesized and evaluated against a range of bacterial and fungal pathogens. For example, certain N-phenyl pyrazine-2-carboxamide derivatives have demonstrated activity against Mycobacterium tuberculosis, with the substitution pattern on both the pyrazine and phenyl rings influencing the potency. [9]Additionally, some pyrazine carboxamides have shown efficacy against Gram-positive bacteria like Staphylococcus aureus and fungi such as Candida albicans. [10]
IV. Structure-Activity Relationships (SAR): Rational Drug Design
Understanding the relationship between a molecule's structure and its biological activity is fundamental to rational drug design. SAR studies guide the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties.
For pyrazine-based carboxamide kinase inhibitors, SAR studies have revealed several key insights:
-
The Pyrazine Core: The pyrazine ring often acts as a hinge-binder, forming crucial hydrogen bonds with the backbone of the kinase hinge region. [11]* The Carboxamide Linker: The amide group is a key structural element, participating in hydrogen bonding interactions within the active site.
-
Substituents on the Pyrazine Ring: Modifications to the pyrazine ring can influence selectivity and potency. For instance, in a series of FGFR inhibitors, the introduction of a methyl group at the 6-position of the pyrazine ring was found to be beneficial for activity. [12]* The Amine Substituent: The nature of the substituent on the amide nitrogen is critical for targeting specific kinases and can significantly impact the compound's overall properties. For example, in a series of antitubercular pyrazine carboxamides, the lipophilicity of the N-substituent was found to correlate with activity.
| Compound Series | Key Structural Feature | Impact on Biological Activity | Reference |
| FGFR Inhibitors | 3-amino-6-methylpyrazine-2-carboxamide | The 3-amino group and 6-methyl group were found to be important for potent FGFR inhibition. | [12] |
| Antitubercular Agents | N-phenyl pyrazine-2-carboxamides | Lipophilic substituents on the phenyl ring generally led to increased antimycobacterial activity. | [9] |
| Antimicrobial Agents | N-(substituted pyridinyl)pyrazine-2-carboxamides | The substitution pattern on the pyridine ring determined the spectrum of activity against different microbial strains. | [10] |
V. Future Perspectives and Conclusion
The journey of pyrazine-based carboxamides in drug discovery is far from over. From the established success of pyrazinamide to the promising clinical data of novel kinase inhibitors, this chemical class continues to demonstrate its immense therapeutic potential. Future research will undoubtedly focus on:
-
Exploring Novel Targets: Expanding the therapeutic applications of pyrazine carboxamides by identifying new biological targets.
-
Combating Drug Resistance: Designing next-generation compounds that can overcome resistance mechanisms to existing therapies.
-
Improving Drug Delivery: Developing innovative formulations and delivery systems to enhance the efficacy and safety of these compounds.
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tert-Butyl 2-(6-chloropyrazin-2-yl)acetate structural analogs and derivatives
An In-Depth Technical Guide to the Synthesis and Application of tert-Butyl 2-(6-chloropyrazin-2-yl)acetate Analogs and Derivatives
Introduction: The Pyrazine Scaffold in Modern Drug Discovery
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-arrangement, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties, ability to act as a hydrogen bond acceptor, and metabolic stability make it a cornerstone in the design of a multitude of pharmacologically active agents.[2] Pyrazine derivatives are integral to numerous FDA-approved drugs and clinical candidates, demonstrating a wide array of biological activities including anticancer, anti-inflammatory, and antibacterial effects.[1][3]
This technical guide focuses on a particularly versatile building block: This compound . This molecule serves as an excellent starting point for the generation of diverse compound libraries due to its two primary points of modification: the reactive chlorine atom at the 6-position and the tert-butyl acetate group at the 2-position. The chlorine atom is amenable to a variety of cross-coupling and nucleophilic substitution reactions, allowing for the introduction of a wide range of substituents. The tert-butyl ester provides a protected carboxylic acid that can be deprotected under acidic conditions for further derivatization or to serve as a key pharmacophoric element for target engagement.[4]
This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis of this core structure, strategies for its derivatization, and the structure-activity relationships (SAR) of the resulting analogs in various therapeutic areas, with a particular focus on kinase inhibition.
Synthesis of the Core Scaffold: this compound
The synthesis of the title compound is logically approached in two key stages: the formation of the (6-chloropyrazin-2-yl)acetic acid backbone, followed by the esterification to install the tert-butyl group.
Part 1: Synthesis of (6-Chloropyrazin-2-yl)acetic Acid
A common route to this key intermediate involves the hydrolysis and decarboxylation of a malonic ester precursor. This method provides a reliable and scalable pathway to the desired pyrazinylacetic acid.[5]
Caption: Synthesis of the carboxylic acid precursor.
-
To a suitable reaction vessel, add deionized water and sodium hydroxide, stirring until dissolved.
-
Cool the sodium hydroxide solution to below 10 °C using an ice bath.
-
Slowly add 1,3-diethyl 2-(6-chloropyrazin-2-yl)malonate dropwise to the cooled solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature overnight.
-
Cool the reaction mixture to 0 °C.
-
Carefully adjust the pH of the solution to 9-10 using 37% hydrochloric acid.
-
Extract the aqueous solution with ethyl acetate (3x).
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(6-chloropyrazin-2-yl)acetic acid as a solid.
Part 2: Esterification to this compound
The conversion of the carboxylic acid to its tert-butyl ester is a critical step. Direct Fischer esterification with tert-butanol is often low-yielding due to the steric hindrance of the alcohol and the potential for elimination. More effective methods involve the use of tert-butylating agents under specific catalytic conditions. One such efficient method utilizes bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst in tert-butyl acetate as both the reagent and solvent.[6][7]
Caption: tert-Butylation of the pyrazinylacetic acid.
-
To a solution of (6-chloropyrazin-2-yl)acetic acid in tert-butyl acetate, add a catalytic amount of bis(trifluoromethanesulfonyl)imide (Tf₂NH).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired tert-butyl ester.
Derivatization Strategies: Building a Diverse Chemical Library
The true utility of this compound lies in its capacity for diversification at two key positions.
Modification at the 6-Position: Leveraging the Chloro Substituent
The electron-deficient nature of the pyrazine ring, further activated by the chloro substituent, makes the 6-position susceptible to a variety of transformations.
Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, respectively. These reactions allow for the introduction of a vast array of aryl, heteroaryl, and amino groups at the 6-position.
Caption: Key cross-coupling reactions for derivatization.
-
In a reaction vessel, combine this compound, the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable phosphine ligand), and a base (e.g., K₂CO₃ or Cs₂CO₃).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system (e.g., dioxane/water or toluene/water).
-
Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield the desired 6-aryl derivative.
The chloro group can be displaced by a variety of nucleophiles, including alkoxides, thiolates, and amines, via a nucleophilic aromatic substitution (SNAr) mechanism. This provides a straightforward route to ether, thioether, and amino-substituted pyrazine derivatives.
Modification of the Acetate Moiety
The tert-butyl ester serves as a protecting group for the carboxylic acid. Its removal unmasks a key functional group for further modification or for direct interaction with a biological target.
The tert-butyl group is readily cleaved under acidic conditions, most commonly using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[8] The resulting carboxylic acid is a crucial intermediate for many applications.
The deprotected carboxylic acid can be coupled with a wide range of amines to form amide derivatives. Standard peptide coupling reagents such as HATU, HOBt/EDC, or conversion to an acyl chloride followed by reaction with an amine are effective.[9] Alternatively, direct catalytic amidation of the tert-butyl ester can be achieved under specific conditions.[10]
Caption: Derivatization pathway for the acetate group.
Biological Significance and Structure-Activity Relationships (SAR)
Derivatives of the 2-(pyrazin-2-yl)acetic acid scaffold have shown promise in a variety of therapeutic areas. The pyrazine core is a known pharmacophore in many kinase inhibitors, where it often participates in key hydrogen bonding interactions within the ATP-binding pocket.[4]
Kinase Inhibition
Numerous patents and publications highlight the use of pyrazine derivatives as inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases.[11] For example, pyrazine-containing compounds have been investigated as inhibitors of AXL kinase, a receptor tyrosine kinase implicated in cancer progression and drug resistance.[1] The general structure of many kinase inhibitors involves a heterocyclic core (like pyrazine) that anchors the molecule in the hinge region of the kinase, with various substituents projecting into different pockets of the active site.
| Analog Class | Modification | Potential Biological Target | Rationale/SAR Insights |
| 6-Aryl Derivatives | Suzuki coupling with various aryl/heteroaryl boronic acids. | Protein Kinases (e.g., AXL, VEGFR) | The aryl group can occupy hydrophobic pockets in the kinase active site, and substitutions on this ring can fine-tune potency and selectivity. |
| 6-Amino Derivatives | Buchwald-Hartwig amination with primary/secondary amines. | Protein Kinases (e.g., BTK, JAK) | The amino group can act as a hydrogen bond donor or acceptor, and the appended R-groups can be tailored to fit specific sub-pockets of the kinase.[3] |
| Acetic Acid Derivatives | Deprotection of the tert-butyl ester. | Protein Kinases | The free carboxylic acid can form crucial salt bridges or hydrogen bonds with basic residues (e.g., lysine) in the active site, significantly enhancing binding affinity.[4] |
| Acetamide Derivatives | Amidation of the carboxylic acid. | Various targets | Conversion to amides allows for the exploration of additional vector space and the introduction of new hydrogen bonding interactions, modulating solubility and pharmacokinetic properties. |
For instance, a patent on BRD4 inhibitors describes complex molecules containing a tert-butyl acetate moiety, underscoring the utility of this functional group in designing biologically active compounds.[12] The tert-butyl group can provide favorable steric interactions, while its eventual hydrolysis to the acid can be a key step in achieving high potency.
Future Outlook
The this compound scaffold remains a highly valuable and underexplored starting point for the development of novel therapeutics. The synthetic tractability of both the pyrazine core and the acetate side chain allows for the rapid generation of large and diverse compound libraries. Future research in this area will likely focus on:
-
Exploring Novel Cross-Coupling Partners: Utilizing a broader range of boronic acids/esters and amines to access novel chemical space.
-
Multi-target Kinase Inhibitors: Designing derivatives that can potently and selectively inhibit multiple kinases involved in a particular disease pathway.
-
PROTAC Development: Using the pyrazine scaffold as a core for the development of proteolysis-targeting chimeras (PROTACs), which are emerging as a powerful therapeutic modality.
-
Application in Other Therapeutic Areas: Investigating the potential of these derivatives in areas beyond oncology, such as neurodegenerative and infectious diseases.
The combination of a versatile synthetic handle and a biologically relevant core ensures that this compound and its derivatives will continue to be of significant interest to the drug discovery community.
References
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Organic Chemistry Portal. tert-Butyl Esters. Available from: [Link]
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Ogasa, C., Kayano, K., & Namba, K. (2023). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35, 235-239. Available from: [Link]
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Google Patents. Tert-butyl (s)-2-(4-(phenyl)-6h-thieno[3,2-f][5][6][7]triazolo[4,3-a][5][6]diazepin-6-yl) acetate derivatives and related compounds as bromodomain brd4 inhibitors for treating cancer. WO2020055976A1. Available from:
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MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Available from: [Link]
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MDPI. Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives. Available from: [Link]
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MDPI. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Available from: [Link]
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MDPI. Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives. Available from: [Link]
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RSC Publishing. Catalytic direct amidations in tert-butyl acetate using B(OCH2CF3)3. Available from: [Link]
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PubMed Central (PMC). Current status of pyrazole and its biological activities. Available from: [Link]
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MDPI. Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives. Available from: [Link]
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National Institutes of Health (NIH). Rapid and Quantitative De-tert-butylation for Poly(acrylic acid) Block Copolymers and Influence on Relaxation of Thermoassociated Transient Networks. Available from: [Link]
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MDPI. Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. Available from: [Link]
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Semantic Scholar. Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives. Available from: [Link]
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Organic Syntheses. Carbazic acid, tert-butyl ester. Available from: [Link]
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MDPI. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Available from: [Link]
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Semantic Scholar. Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives. Available from: [Link]
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ACS Publications. Molecular Interactions of Pyrazine-Based Compounds to Proteins. Journal of Medicinal Chemistry. Available from: [Link]
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PubMed. Synthesis and biological activity of novel tert-butyl and tert-pentylphenoxyalkyl piperazine derivatives as histamine H3R ligands. Available from: [Link]
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PubMed. Synthesis and Biological Activity of 2-Pyrazyl and Pyridylhydrazone Derivatives, New Classes of Antileishmanial Agents. Available from: [Link]
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ResearchGate. Synthesis and antioxidant activity of 3-(2-R-ylidenehydrazinyl)-6-tert-butyl-4H-[5][6][7]triazin-5-ones. Available from: [Link]
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PubMed Central (PMC). Patent landscape of inhibitors and PROTACs of the anti-apoptotic BCL-2 family proteins. Available from: [Link]
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PubMed. Protein Tyrosine Kinase Inhibitors as Novel Therapeutic Agents. Available from: [Link]
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Methodological & Application
Application Notes and Protocols for tert-Butyl 2-(6-chloropyrazin-2-yl)acetate: A Versatile Building Block in Modern Synthesis
Introduction: Unlocking the Potential of a Privileged Heterocycle
tert-Butyl 2-(6-chloropyrazin-2-yl)acetate is a bifunctional synthetic intermediate of significant interest to researchers in medicinal chemistry and materials science. Its structure incorporates a pyrazine ring, a privileged scaffold found in numerous biologically active compounds, functionalized with a reactive chlorine atom and a protected carboxylic acid moiety. The chlorine atom serves as a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents. The tert-butyl ester provides a stable protecting group for the acetic acid side chain, which can be selectively removed under specific conditions to reveal the free carboxylic acid for further derivatization, such as amide bond formation. This unique combination of features makes this compound a valuable building block for the synthesis of complex molecules, including potential therapeutic agents like VLA-4 antagonists.[1]
This guide provides in-depth experimental protocols for the application of this compound in a cornerstone synthetic transformation—the Suzuki-Miyaura cross-coupling reaction—and the subsequent deprotection of the tert-butyl ester. The causality behind experimental choices and potential challenges are discussed to ensure robust and reproducible outcomes.
Chemical and Physical Properties
A summary of the key chemical and physical properties of related compounds is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃ClN₂O₂ | N/A |
| CAS Number | 1823931-66-3 | [2] |
| Appearance | White to off-white solid | [3] |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | General chemical knowledge |
Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[4] In the context of this compound, the chlorine atom on the pyrazine ring can be efficiently coupled with a variety of boronic acids or their derivatives. This allows for the introduction of aryl, heteroaryl, or alkyl groups at this position, significantly expanding the molecular diversity accessible from this starting material. The choice of catalyst, base, and solvent system is critical for achieving high yields and minimizing side reactions.[5][6]
Experimental Workflow: Suzuki-Miyaura Coupling
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reaction conditions for coupling tert-Butyl 2-(6-chloropyrazin-2-yl)acetate
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of tert-Butyl 2-(6-chloropyrazin-2-yl)acetate
Introduction: The Pyrazine Scaffold in Modern Drug Discovery
Pyrazine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents due to their unique physicochemical properties.[1][2][3] The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, acts as a versatile scaffold that can engage in various non-covalent interactions with biological targets, including hydrogen bonding and π-stacking.[2] The inherent polarity and metabolic stability of the pyrazine nucleus make it a favored building block for developing drugs with improved pharmacokinetic profiles.[4] Consequently, the functionalization of pyrazine rings is a critical task in the synthesis of novel drug candidates.[5]
This compound is a particularly valuable intermediate. The chloro-substituent provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the strategic introduction of diverse molecular fragments. The acetate side chain, protected as a tert-butyl ester, offers a potential point for further chemical modification or can influence the molecule's overall properties. This guide provides detailed application notes and optimized protocols for three key palladium-catalyzed transformations of this substrate: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing carbon-carbon bonds, particularly for creating biaryl structures.[6] Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[6][7] For an electron-deficient substrate like a chloropyrazine, this reaction is highly efficient.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established pathway involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition : A low-valent Pd(0) species, typically generated in situ from a Pd(II) precatalyst, inserts into the carbon-chlorine bond of the pyrazine, forming a Pd(II) intermediate. This is often the rate-limiting step, especially for less reactive aryl chlorides.
-
Transmetalation : The organic group from the boronic acid (or boronate ester) is transferred to the palladium center. This step requires activation of the boron species by a base, which forms a more nucleophilic "ate" complex.[7]
-
Reductive Elimination : The two coupled organic fragments are expelled from the palladium coordination sphere, regenerating the active Pd(0) catalyst and forming the desired C-C bond.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Optimized Reaction Parameters
The success of coupling with an electron-deficient chloro-heterocycle hinges on the careful selection of the catalyst system and conditions.
| Parameter | Recommended Choice | Rationale & Expert Insights |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | These are common, air-stable Pd(II) and Pd(0) precatalysts that are readily reduced to the active Pd(0) species in the reaction mixture. Catalyst loading is typically low (0.5-2 mol%). |
| Ligand | Buchwald-type phosphines (e.g., SPhos, XPhos, RuPhos) or P(t-Bu)₃ | Aryl chlorides are less reactive than bromides or iodides. Electron-rich, sterically bulky phosphine ligands are essential. They promote the oxidative addition step and stabilize the catalytic species, preventing catalyst decomposition. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | A moderately strong base is required to activate the boronic acid for transmetalation. K₃PO₄ is often an excellent choice for heteroaryl chlorides. An aqueous solution of the base is typically used. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O (e.g., 4:1 v/v) | A mixture of an organic solvent and water is ideal. The organic solvent solubilizes the substrate and catalyst, while water dissolves the inorganic base, creating a biphasic system that facilitates the reaction.[8] |
| Temperature | 80–110 °C | Thermal energy is required to drive the reaction, particularly the oxidative addition step. The reaction should be monitored by TLC or LC-MS for completion, typically within 2-12 hours. |
Detailed Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for coupling this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
1,4-Dioxane and Degassed Water (4:1 mixture)
-
Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar
Procedure:
-
Vessel Preparation : To the reaction vessel, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.
-
Inert Atmosphere : Seal the vessel with a septum. Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[9]
-
Solvent Addition : Add the 1,4-dioxane/water solvent mixture via syringe.
-
Reaction : Place the vessel in a preheated oil bath or heating block set to 100 °C. Stir vigorously.
-
Monitoring : Monitor the reaction's progress by periodically taking aliquots and analyzing them by TLC or LC-MS until the starting material is consumed.
-
Work-up : Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[10][11] This reaction is exceptionally valuable for synthesizing conjugated enynes and arylalkynes, which are important structures in materials science and medicinal chemistry. Chloropyrazines are excellent substrates for this transformation.[12]
Mechanistic Rationale
The Sonogashira reaction uniquely employs a dual-catalyst system, involving both palladium and copper(I).[13]
-
Palladium Cycle : Similar to the Suzuki coupling, this cycle involves the oxidative addition of the Pd(0) catalyst to the chloropyrazine and subsequent reductive elimination.
-
Copper Cycle : The terminal alkyne reacts with a copper(I) salt (e.g., CuI) in the presence of an amine base to form a copper(I) acetylide intermediate. This species is much more reactive than the parent alkyne.
-
Transmetalation : The copper acetylide transfers the alkynyl group to the Pd(II) center, regenerating the copper(I) catalyst and setting the stage for reductive elimination from the palladium center.
Caption: Interlocking catalytic cycles of the Sonogashira coupling.
Optimized Reaction Parameters
| Parameter | Recommended Choice | Rationale & Expert Insights |
| Palladium Source | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Tetrakis(triphenylphosphine)palladium(0) is a classic and highly effective catalyst. Dichlorobis(triphenylphosphine)palladium(II) is also common and is reduced in situ. |
| Copper(I) Source | Copper(I) iodide (CuI) | CuI is the co-catalyst essential for activating the alkyne. It is used in catalytic amounts (1-5 mol%). Copper-free Sonogashira protocols exist but often require harsher conditions. |
| Base | Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH) | An amine base is crucial. It serves to deprotonate the alkyne and also acts as a solvent or co-solvent. |
| Solvent | THF, DMF, or neat amine base | The choice of solvent depends on the solubility of the substrates. A mixture of THF and Et₃N is a very common and effective system.[14] |
| Temperature | Room Temperature to 60 °C | Sonogashira couplings can often be run at or slightly above room temperature, making them very practical. The reaction is typically complete within 2-24 hours. |
Detailed Protocol: Sonogashira Coupling
This protocol is adapted from procedures for coupling halo-pyridines and -pyrazines.[14]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Copper(I) iodide (CuI, 3 mol%)
-
Anhydrous Tetrahydrofuran (THF) and Triethylamine (Et₃N) (e.g., 2:1 v/v)
-
Reaction vessel with a magnetic stir bar
Procedure:
-
Vessel Preparation : To a dry reaction vessel under an inert atmosphere (Argon or Nitrogen), add this compound, Pd(PPh₃)₄, and CuI.
-
Solvent Addition : Add the anhydrous THF/Et₃N solvent mixture via syringe.
-
Degassing : Degas the solution by bubbling Argon or Nitrogen through it for 10-15 minutes.
-
Reagent Addition : Add the terminal alkyne dropwise to the stirred solution.
-
Reaction : Stir the reaction mixture at room temperature. Monitor the reaction's progress by TLC or LC-MS. If the reaction is sluggish, gentle heating to 40-50 °C may be applied.
-
Work-up : Once the reaction is complete, concentrate the mixture under reduced pressure. Re-dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride (to remove copper salts) and then with brine.
-
Purification : Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[15] It allows for the coupling of aryl halides with a vast array of primary and secondary amines, providing access to arylamines that are otherwise difficult to synthesize. For electron-deficient systems like chloropyrazine, this reaction can be highly effective, although it may compete with direct Nucleophilic Aromatic Substitution (SₙAr) under certain conditions.[16][17]
Mechanistic Rationale
The catalytic cycle for C-N coupling is analogous to C-C coupling reactions but with distinct intermediates.
-
Oxidative Addition : Pd(0) inserts into the chloropyrazine C-Cl bond.
-
Amine Coordination & Deprotonation : The amine coordinates to the Pd(II) center. In the presence of a strong base, the amine is deprotonated to form a palladium-amido complex.
-
Reductive Elimination : The C-N bond is formed as the arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.
Caption: General experimental workflow for Buchwald-Hartwig amination.
Optimized Reaction Parameters
| Parameter | Recommended Choice | Rationale & Expert Insights |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Standard, reliable precatalysts. Buchwald G3 or G4 precatalysts are also excellent choices as they are highly active and air-stable. |
| Ligand | Buchwald-type phosphines (e.g., XPhos, BrettPhos) | The choice of ligand is critical for C-N coupling. Bulky, electron-rich biaryl phosphine ligands are required to facilitate the reductive elimination step, which is often rate-limiting. |
| Base | NaOt-Bu, LiHMDS, K₃PO₄ | A strong, non-nucleophilic base is essential to deprotonate the amine or the intermediate Pd-amine complex. Sodium tert-butoxide is the most common and effective base for a wide range of substrates. |
| Solvent | Toluene, 1,4-Dioxane | Anhydrous, non-protic solvents are required to prevent quenching of the strong base. |
| Temperature | 80–110 °C | Elevated temperatures are generally needed to achieve a reasonable reaction rate. |
Detailed Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Primary or Secondary Amine (1.2 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 equiv)
-
Anhydrous Toluene
-
Reaction vessel with a magnetic stir bar
Procedure:
-
Vessel Preparation : Inside a glovebox or under a strong counterflow of inert gas, add NaOt-Bu, Pd₂(dba)₃, and XPhos to the reaction vessel. Add this compound.
-
Inert Atmosphere : Seal the vessel. If not in a glovebox, perform the evacuation/backfill cycle as described previously.
-
Solvent and Reagent Addition : Add anhydrous toluene, followed by the amine.
-
Reaction : Place the vessel in a preheated oil bath or heating block at 100 °C and stir.
-
Monitoring : Monitor for the disappearance of the starting material via TLC or LC-MS.
-
Work-up : Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride. Dilute with ethyl acetate and filter through a pad of celite to remove palladium black.
-
Purification : Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude material via column chromatography.
References
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton - University of Southampton. (n.d.).
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). MDPI.
- Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. (n.d.). ResearchGate.
- Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions with 2-Chloro-6-hydrazinylpyrazine. (n.d.). Benchchem.
- Sonogashira coupling. (n.d.). Wikipedia.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Synthesis of tert-butyl... (n.d.). ResearchGate.
- Transition metal-catalyzed functionalization of pyrazines. (2013). Organic & Biomolecular Chemistry.
- Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. (n.d.). RSC Publishing.
- Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (2022). Taylor & Francis Online.
- Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
- Amination products of chloropyrazine and 2-chloropyrimidine. (n.d.). ResearchGate.
- Molecular Interactions of Pyrazine-Based Compounds to Proteins. (2020). Journal of Medicinal Chemistry.
- Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). University of California, San Diego.
- Sonogashira Coupling. (2024). Chemistry LibreTexts.
- Cross-Coupling Reaction Manual: Desk Reference. (n.d.). Sigma-Aldrich.
- Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (n.d.). Taylor & Francis Online.
- Pyrazine derivatives: Significance and symbolism. (2024).
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. (n.d.). ResearchGate.
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The Strategic Utility of tert-Butyl 2-(6-chloropyrazin-2-yl)acetate in the Synthesis of Novel Heterocyclic Scaffolds
Introduction: A Versatile Building Block for Medicinal Chemistry
In the landscape of modern drug discovery and development, the pyrazine moiety stands as a privileged scaffold, present in a multitude of biologically active compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a cornerstone in the design of novel therapeutics. tert-Butyl 2-(6-chloropyrazin-2-yl)acetate has emerged as a particularly valuable and versatile building block for the synthesis of complex heterocyclic systems. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on leveraging this reagent to construct diverse and novel heterocyclic frameworks. We will explore its reactivity, provide detailed experimental protocols for key transformations, and discuss the mechanistic rationale behind these synthetic strategies.
The strategic importance of this compound lies in its bifunctional nature. The chloro-substituent on the pyrazine ring serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl groups. Simultaneously, the acetate side chain, with its active methylene group, provides a reactive site for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. This dual reactivity allows for a modular and efficient approach to the synthesis of complex molecular architectures with significant potential in medicinal chemistry.
I. Palladium-Catalyzed Cross-Coupling Reactions: Expanding Molecular Diversity
The electron-deficient nature of the pyrazine ring, further accentuated by the chloro-substituent, makes the C-Cl bond at the 6-position susceptible to oxidative addition to a low-valent palladium catalyst. This reactivity is the foundation for a range of powerful cross-coupling reactions that enable the formation of new carbon-carbon and carbon-nitrogen bonds.
A. Suzuki-Miyaura Coupling: Forging Biaryl and Heterobiaryl Linkages
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its mild reaction conditions and broad functional group tolerance. In the context of this compound, this reaction provides a direct route to 6-aryl- or 6-heteroaryl-substituted pyrazine derivatives, which are key intermediates in the synthesis of various bioactive molecules.
Mechanistic Rationale: The catalytic cycle, depicted below, commences with the oxidative addition of the chloropyrazine to a Pd(0) species. The resultant Pd(II) complex then undergoes transmetalation with a boronic acid or its ester in the presence of a base. The final step is reductive elimination, which furnishes the desired coupled product and regenerates the active Pd(0) catalyst.
Experimental Protocol: Synthesis of tert-Butyl 2-(6-(4-methoxyphenyl)pyrazin-2-yl)acetate
| Reagent | MW | Amount | mmol | Equivalents |
| This compound | 228.68 | 229 mg | 1.0 | 1.0 |
| 4-Methoxyphenylboronic acid | 151.99 | 182 mg | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 58 mg | 0.05 | 0.05 |
| K₂CO₃ | 138.21 | 276 mg | 2.0 | 2.0 |
| 1,4-Dioxane | - | 5 mL | - | - |
| Water | - | 1 mL | - | - |
Procedure:
-
To a flame-dried round-bottom flask, add this compound (229 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), Pd(PPh₃)₄ (58 mg, 0.05 mmol), and K₂CO₃ (276 mg, 2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane (5 mL) and water (1 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
B. Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly valuable for introducing alkynyl functionalities, which can serve as versatile handles for further transformations, including click chemistry, cyclization reactions, and the synthesis of conjugated systems.
Mechanistic Rationale: The Sonogashira coupling involves a dual catalytic system of palladium and copper. The palladium catalyst activates the chloropyrazine through oxidative addition. Simultaneously, the copper catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the Pd(II) complex. Reductive elimination from the resulting dialkynylpalladium(II) species yields the coupled product and regenerates the Pd(0) catalyst.
Experimental Protocol: Synthesis of tert-Butyl 2-(6-(phenylethynyl)pyrazin-2-yl)acetate
| Reagent | MW | Amount | mmol | Equivalents |
| This compound | 228.68 | 229 mg | 1.0 | 1.0 |
| Phenylacetylene | 102.14 | 123 mg | 1.2 | 1.2 |
| Pd(PPh₃)₂Cl₂ | 701.90 | 35 mg | 0.05 | 0.05 |
| CuI | 190.45 | 10 mg | 0.05 | 0.05 |
| Triethylamine (TEA) | 101.19 | 0.42 mL | 3.0 | 3.0 |
| Tetrahydrofuran (THF) | - | 5 mL | - | - |
Procedure:
-
To a flame-dried Schlenk tube, add this compound (229 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (35 mg, 0.05 mmol), and CuI (10 mg, 0.05 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add degassed THF (5 mL) and triethylamine (0.42 mL, 3.0 mmol) via syringe.
-
Add phenylacetylene (123 mg, 1.2 mmol) dropwise to the mixture.
-
Stir the reaction at room temperature for 8 hours under an argon atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.
II. Intramolecular Cyclization: Constructing Fused Heterocyclic Systems
The acetate side chain of this compound provides a key reactive site for the construction of fused heterocyclic systems. The active methylene protons can be deprotonated by a suitable base to generate a nucleophilic enolate, which can then participate in intramolecular cyclization reactions.
A. Synthesis of Pyrrolo[1,2-a]pyrazin-4-ones: A Privileged Scaffold
The pyrrolo[1,2-a]pyrazine core is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. A common strategy for the synthesis of pyrrolo[1,2-a]pyrazin-4-ones involves an intramolecular cyclization of a suitably functionalized pyrazine precursor.
Synthetic Strategy: A plausible and efficient route to a key precursor for intramolecular cyclization involves the initial amination of this compound. The resulting amino-pyrazine derivative can then undergo an intramolecular condensation to form the desired pyrrolo[1,2-a]pyrazin-4-one ring system.
Experimental Protocol: Synthesis of 1-Benzyl-7-(tert-butoxycarbonylmethyl)pyrrolo[1,2-a]pyrazin-4(1H)-one
Part 1: Synthesis of tert-Butyl 2-(6-(benzylamino)pyrazin-2-yl)acetate
| Reagent | MW | Amount | mmol | Equivalents |
| This compound | 228.68 | 229 mg | 1.0 | 1.0 |
| Benzylamine | 107.15 | 129 mg | 1.2 | 1.2 |
| K₂CO₃ | 138.21 | 276 mg | 2.0 | 2.0 |
| N,N-Dimethylformamide (DMF) | - | 5 mL | - | - |
Procedure:
-
In a round-bottom flask, dissolve this compound (229 mg, 1.0 mmol) in DMF (5 mL).
-
Add benzylamine (129 mg, 1.2 mmol) and K₂CO₃ (276 mg, 2.0 mmol).
-
Heat the reaction mixture to 100 °C and stir for 6 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice-water (50 mL) and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography to obtain the desired amino-pyrazine intermediate.
Part 2: Intramolecular Cyclization
| Reagent | MW | Amount | mmol | Equivalents |
| tert-Butyl 2-(6-(benzylamino)pyrazin-2-yl)acetate | 299.37 | 300 mg | 1.0 | 1.0 |
| Sodium tert-butoxide | 96.10 | 115 mg | 1.2 | 1.2 |
| Tetrahydrofuran (THF) | - | 10 mL | - | - |
Procedure:
-
To a solution of tert-butyl 2-(6-(benzylamino)pyrazin-2-yl)acetate (300 mg, 1.0 mmol) in anhydrous THF (10 mL) at 0 °C, add sodium tert-butoxide (115 mg, 1.2 mmol) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the cyclization by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to afford the target pyrrolo[1,2-a]pyrazin-4-one.
Conclusion and Future Outlook
This compound is a powerful and versatile building block for the synthesis of a wide array of novel heterocyclic compounds. Its dual reactivity allows for both the expansion of molecular diversity through palladium-catalyzed cross-coupling reactions and the construction of complex fused ring systems via intramolecular cyclization. The protocols detailed in this application note provide a solid foundation for researchers to explore the full synthetic potential of this valuable reagent. The continued development of new catalytic systems and synthetic methodologies will undoubtedly further expand the utility of this compound in the discovery of new therapeutic agents and functional materials.
References
-
Huigens, R. W., III, Brummel, B. R., Tenneti, S., Garrison, A. T., & Xiao, T. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112. [Link]
Sources
Navigating the Deprotection of Tert-Butyl Esters in Pyrazine Systems: A Detailed Protocol and Application Guide
Introduction: The Strategic Role of Tert-Butyl Esters in Pyrazine Synthesis
The tert-butyl ester is a cornerstone of carboxylic acid protection in modern organic synthesis, prized for its steric bulk which confers stability across a wide range of reaction conditions, including exposure to nucleophiles and bases. In the realm of pharmaceutical and agrochemical research, where pyrazine scaffolds are integral to a multitude of bioactive molecules, the strategic use of the tert-butyl ester protecting group is particularly pronounced.[1][2] Pyrazine derivatives are key components in drugs for indications ranging from oncology to infectious diseases, making the reliable manipulation of their functional groups a critical aspect of drug development.[2]
This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the effective deprotection of tert-butyl esters in pyrazine-containing compounds. We will delve into the mechanistic underpinnings of this chemical transformation, offer a detailed guide for selecting the optimal deprotection protocol based on the substrate's specific characteristics, and provide step-by-step experimental procedures. Furthermore, this guide addresses the unique chemical nature of the pyrazine ring and its implications for deprotection strategies, ensuring a high rate of success in obtaining the desired pyrazine carboxylic acids.
The Mechanism of Acid-Catalyzed Tert-Butyl Ester Deprotection
The cleavage of a tert-butyl ester is most commonly achieved under acidic conditions. The generally accepted mechanism proceeds through a unimolecular pathway (SN1), which leverages the exceptional stability of the tertiary carbocation intermediate.
The key steps of the acid-catalyzed deprotection are as follows:
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the ester's carbonyl oxygen by an acid (e.g., trifluoroacetic acid - TFA). This initial protonation enhances the electrophilicity of the carbonyl carbon.
-
Formation of a Tert-Butyl Cation: The protonated ester undergoes cleavage of the oxygen-tert-butyl bond, leading to the formation of the corresponding carboxylic acid and a highly stable tert-butyl carbocation.[3]
-
Fate of the Tert-Butyl Cation: The tert-butyl cation can subsequently undergo several transformations. In the presence of a nucleophile or a scavenger, it can be trapped. In the absence of a strong nucleophile, it will readily eliminate a proton to form isobutylene gas.[3][4] In some instances, it can also react with the solvent or other nucleophiles present in the reaction mixture.
Caption: Mechanism of acid-catalyzed tert-butyl ester deprotection.
Special Considerations for Pyrazine-Containing Substrates
The pyrazine ring, being a nitrogen-containing heterocycle, introduces specific chemical properties that must be considered during the planning of a deprotection reaction.
-
Basicity of the Pyrazine Ring: Pyrazine is a weak base.[5] The presence of two nitrogen atoms in the ring means that under strongly acidic conditions, protonation of one or both nitrogen atoms can occur. This protonation can potentially alter the solubility of the substrate and may influence the reactivity of other functional groups on the ring. However, due to its weak basicity, standard acidic deprotection conditions are often well-tolerated.
-
Electronic Nature of the Pyrazine Ring: The pyrazine ring is electron-deficient, which generally imparts stability towards electrophilic attack. This property is advantageous as it minimizes the risk of side reactions, such as electrophilic aromatic substitution, on the pyrazine ring by the carbocation intermediates generated during deprotection.
-
Substituent Effects: The electronic nature of substituents on the pyrazine ring can influence its basicity and overall reactivity. Electron-donating groups will increase the basicity of the nitrogen atoms, making them more susceptible to protonation, while electron-withdrawing groups will have the opposite effect.
Protocol Selection Guide
The choice of the deprotection method is critical and should be tailored to the specific pyrazine-containing substrate, considering the presence of other acid-labile protecting groups and the overall acid sensitivity of the molecule.
| Method | Reagents & Conditions | Advantages | Disadvantages | Best Suited For |
| Standard TFA Deprotection | 20-50% TFA in Dichloromethane (DCM), Room Temperature | Fast, efficient, and widely applicable. Volatile reagents are easily removed. | Harsh conditions may cleave other acid-sensitive groups. Potential for side reactions with sensitive functional groups. | Robust pyrazine substrates without other acid-labile protecting groups. |
| HCl in Dioxane/Ether | 4M HCl in Dioxane or Diethyl Ether, 0°C to Room Temperature | Commercially available, effective, and often provides the product as a hydrochloride salt, which can aid in purification. | Can be corrosive and requires careful handling. May not be suitable for very acid-sensitive substrates. | Substrates where isolation as a salt is desirable. |
| Aqueous Phosphoric Acid | 85% H₃PO₄ in water, Room Temperature to 50°C | Milder, environmentally benign, and offers good selectivity for tert-butyl esters over some other protecting groups.[6] | Slower reaction times may be required. Work-up involves neutralization. | Substrates with moderate acid sensitivity or when milder conditions are preferred. |
| Lewis Acid Catalysis | ZnBr₂ in DCM, Room Temperature | Can offer chemoselectivity for tert-butyl ester deprotection in the presence of other acid-labile groups like N-Boc.[7] | Requires stoichiometric amounts of the Lewis acid. May not be effective for all substrates. | Complex molecules with multiple acid-sensitive protecting groups where selectivity is crucial. |
Experimental Protocols
Protocol 1: Standard Deprotection using Trifluoroacetic Acid (TFA)
This protocol is a robust and generally applicable method for the deprotection of tert-butyl esters on pyrazine compounds.
Scientific Rationale: Trifluoroacetic acid is a strong acid that efficiently protonates the ester, facilitating the formation of the stable tert-butyl cation and the desired carboxylic acid. Dichloromethane is a common solvent that provides good solubility for a wide range of organic compounds.
Materials:
-
Pyrazine tert-butyl ester derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve the pyrazine tert-butyl ester (1.0 equiv) in anhydrous DCM (0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
To the stirred solution, add TFA (10-20 equiv, typically a 1:1 to 1:4 v/v ratio of TFA to DCM) dropwise at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
To ensure complete removal of residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this step 2-3 times.
-
The crude product can be purified by recrystallization, or by dissolving the residue in an appropriate organic solvent (e.g., ethyl acetate) and washing with saturated aqueous NaHCO₃ solution to neutralize any remaining acid, followed by a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the pyrazine carboxylic acid.
Protocol 2: Mild Deprotection using Aqueous Phosphoric Acid
This protocol offers a milder alternative for substrates that are sensitive to strong acids like TFA.[6]
Scientific Rationale: Aqueous phosphoric acid is a less aggressive acid compared to TFA, allowing for a more controlled deprotection. The presence of water facilitates the reaction and work-up.
Materials:
-
Pyrazine tert-butyl ester derivative
-
85% Phosphoric acid (H₃PO₄)
-
Water
-
Ethyl acetate or other suitable organic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
To a solution of the pyrazine tert-butyl ester (1.0 equiv) in a minimal amount of a co-solvent if necessary (e.g., THF), add a solution of 85% phosphoric acid in water (typically a 1:1 v/v ratio).
-
Stir the mixture at room temperature or heat to 40-50°C.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.
-
After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous NaHCO₃ solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate or another suitable organic solvent (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the pyrazine carboxylic acid.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete Reaction | Insufficient acid, low temperature, or short reaction time. | Increase the amount of acid, raise the reaction temperature, or extend the reaction time. Monitor closely by TLC or LC-MS. |
| Side Product Formation | Reaction with other acid-sensitive functional groups. Protonation of the pyrazine ring leading to degradation. | Use a milder deprotection method (e.g., aqueous phosphoric acid or Lewis acid catalysis). Optimize the reaction temperature and time to favor the desired reaction. |
| Difficult Purification | The product is highly polar or forms a salt with the acid. | If using TFA, ensure its complete removal by co-evaporation with toluene. For highly polar products, consider purification by reverse-phase chromatography. If the product is a salt, it may be purified by recrystallization. |
| Low Yield | Product degradation under acidic conditions. Incomplete extraction during work-up. | Employ milder conditions. Ensure complete neutralization and use an appropriate extraction solvent. |
Workflow for Protocol Selection
Sources
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. tert-Butyl Esters [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Utilization of tert-Butyl 2-(6-chloropyrazin-2-yl)acetate in Kinase Inhibitor Synthesis
Introduction: Strategic Value of a Novel Pyrazine Building Block
In the landscape of modern medicinal chemistry, the pyrazine scaffold is a cornerstone in the design of kinase inhibitors. Its unique electronic properties and ability to form crucial hydrogen bonds within the ATP-binding site of various kinases make it a privileged structure.[1] This document provides an in-depth guide to the application of tert-Butyl 2-(6-chloropyrazin-2-yl)acetate , a highly functionalized and versatile building block for the synthesis of next-generation kinase inhibitors, particularly those targeting the Janus Kinase (JAK) family.
The strategic design of this reagent offers a dual-pronged approach to library synthesis. The chlorine atom at the 6-position serves as a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl substituents.[2] Concurrently, the tert-butyl acetate group at the 2-position acts as a masked carboxylic acid, which can be deprotected in later synthetic steps to introduce a key interaction point with the target kinase or to serve as an attachment point for further derivatization. This inherent bifunctionality allows for the rapid generation of diverse chemical entities from a common intermediate.
Targeting the JAK-STAT Signaling Pathway
The Janus Kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine signaling.[3][4] Dysregulation of the JAK-Signal Transducer and Activator of Transcription (STAT) pathway is implicated in a multitude of autoimmune diseases and cancers.[3][5] Consequently, the development of specific JAK inhibitors is a major focus of contemporary drug discovery.[4]
The JAK-STAT Signaling Cascade
The canonical JAK-STAT pathway is initiated by the binding of a cytokine to its cognate receptor, leading to receptor dimerization and the subsequent activation of receptor-associated JAKs through trans-phosphorylation.[6][7] Activated JAKs then phosphorylate tyrosine residues on the receptor's cytoplasmic domain, creating docking sites for STAT proteins.[6][7] Recruited STATs are themselves phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and the regulation of target gene expression.[6][7]
Synthetic Workflow and Key Transformations
The primary utility of this compound lies in its sequential functionalization through palladium-catalyzed cross-coupling reactions. The greater reactivity of the C-Cl bond allows for selective modification, followed by potential transformations of the ester group.
Protocol 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between the chloropyrazine core and various aryl or heteroaryl boronic acids or esters.[2][8] This reaction is fundamental for introducing substituents that can occupy the hydrophobic regions of the kinase ATP-binding site.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, 2-MeTHF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid/ester, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the palladium catalyst under a positive pressure of inert gas.
-
Add the degassed solvent system (e.g., 1,4-Dioxane and water, typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours depending on the substrates and catalyst system.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expert Insights: The choice of ligand and base is critical for achieving high yields, especially with electron-deficient chloropyrazines. For challenging couplings, consider using more advanced catalyst systems like those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[9]
Protocol 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, allowing for the introduction of various primary and secondary amines at the 6-position of the pyrazine ring.[9][10] This is a key strategy for installing moieties that can act as hinge-binders in kinase inhibitors.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)
-
Phosphine ligand (e.g., Xantphos, RuPhos, BrettPhos) (2-6 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5-2.5 equiv)
-
Anhydrous, aprotic solvent (e.g., Toluene, 1,4-Dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to a dry reaction vessel.
-
Add the anhydrous solvent and stir for 10-15 minutes to allow for catalyst activation.
-
Add this compound and the amine.
-
Seal the vessel and heat the mixture to 90-120 °C with stirring.
-
Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 4-24 hours.
-
Cool the reaction to room temperature and quench by carefully adding a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with an organic solvent such as ethyl acetate or CH₂Cl₂ (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Expert Insights: The choice of base is crucial; strong, non-nucleophilic bases like sodium tert-butoxide are often preferred for aryl chlorides.[9] The ligand selection depends on the nature of the amine; for sterically hindered amines, ligands like BrettPhos may be more effective.
Protocol 3: Deprotection of the tert-Butyl Ester
The final step in many synthetic sequences involving this building block is the deprotection of the tert-butyl ester to unmask the carboxylic acid. This is typically achieved under acidic conditions.
Materials:
-
tert-Butyl 2-(6-substituted-pyrazin-2-yl)acetate (1.0 equiv)
-
Trifluoroacetic acid (TFA) or HCl (in dioxane or diethyl ether)
-
Solvent (e.g., Dichloromethane (DCM), 1,4-Dioxane)
Procedure:
-
Dissolve the tert-butyl ester substrate in an appropriate solvent like DCM.
-
Add an excess of the acid (e.g., 5-10 equivalents of TFA, or a saturated solution of HCl in dioxane) at room temperature.
-
Stir the reaction mixture for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
The resulting carboxylic acid can often be used in the next step without further purification or can be purified by crystallization or chromatography if necessary.
Expert Insights: This deprotection is generally high-yielding and clean. The resulting carboxylic acid is a key intermediate for amide bond formation, allowing for coupling with a wide range of amines to complete the synthesis of the target kinase inhibitor.
Data Presentation: Potency of Pyrazine-Based JAK Inhibitors
To provide context for the potential of kinase inhibitors derived from pyrazine scaffolds, the following table summarizes the inhibitory concentrations (IC₅₀) of a known pyrazolo[1,5-a]pyrazine-based JAK inhibitor.
| Compound ID | Target Kinase | IC₅₀ (nM) | Cellular Assay IC₅₀ (nM) | Reference |
| Compound 34 | JAK1 | 3.0 | 23.7 (p-STAT3) | [9] |
| JAK2 | 8.5 | [9] | ||
| TYK2 | 7.7 | [9] | ||
| JAK3 | 629.6 | [9] |
Conclusion
This compound is a strategically designed and highly valuable building block for the synthesis of kinase inhibitors, particularly those targeting the JAK-STAT pathway. Its bifunctional nature allows for the efficient and modular construction of diverse chemical libraries. The protocols outlined in this document for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and ester deprotection provide a robust framework for researchers in drug discovery to leverage this reagent in the development of novel and potent therapeutics for autoimmune diseases and cancer.
References
-
Mishra, P., & Sahu, M. (2023). JAK-STAT Signaling in Autoimmunity and Cancer. Cureus, 15(5), e39328. [Link][3][5]
-
Fridman, J. S., & Williams, W. V. (2014). Azetidine and cyclobutane derivatives as JAK inhibitors. U.S. Patent No. US8158616B2. [1][4][11]
- Panpan Z, Sunli Y, Ying L, et al. (2021). Pyrazolo[1,5-a]pyrazine derivative as well as preparation method and application thereof.
-
Guzman-Martinez, A., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7385. [Link][9]
-
Shalini, C., et al. (2022). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. Inorganica Chimica Acta, 535, 121028. [Link][8]
-
Zhang, Y., Lavigne, G., & César, V. (2015). Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry, 80(15), 7666–7673. [Link][10][12]
-
Khan, I., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link][2][9]
-
Xin, P., et al. (2020). Evolving cognition of the JAK-STAT signaling pathway: autoimmune disorders and cancer. Acta Pharmaceutica Sinica B, 10(8), 1453-1466. [Link][13]
-
BPS Bioscience. (2022). Mechanisms of JAK-STAT Signaling Pathways in Cancer. [Link][6]
-
Creative Diagnostics. (n.d.). JAK-STAT Signaling Pathway. [Link]
-
YouTube. (2017). Components of JAK-STAT Pathway | JANUS KINASE & STAT. [Link][3]
-
ResearchGate. (n.d.). Structure and function of the JAK proteins. [Link][6]
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- 4. US9802957B2 - Processes of preparing a JAK1 inhibitor and new forms thereto - Google Patents [patents.google.com]
- 5. JAK-STAT Signaling in Autoimmunity and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
- 11. US8158616B2 - Azetidine and cyclobutane derivatives as JAK inhibitors - Google Patents [patents.google.com]
- 12. Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
Synthetic Strategies for the Derivatization of tert-Butyl 2-(6-chloropyrazin-2-yl)acetate: A Guide for Medicinal Chemists
Introduction: The Pyrazine Scaffold and the Versatility of a Key Building Block
Pyrazine derivatives are a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents. Their prevalence is a testament to their ability to engage in favorable interactions with biological targets, often acting as hydrogen bond acceptors or participating in crucial π-stacking interactions.[1] This has led to their incorporation into a wide array of drugs, including potent kinase inhibitors used in oncology.[2][3]
tert-Butyl 2-(6-chloropyrazin-2-yl)acetate is a highly versatile starting material for the synthesis of a diverse library of pyrazine-containing compounds. The presence of a reactive chlorine atom on the electron-deficient pyrazine ring allows for a variety of synthetic transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. The tert-butyl ester moiety provides a convenient protecting group for the carboxylic acid functionality, which can be readily deprotected under acidic conditions at a later stage to reveal a key handle for further derivatization, such as amide bond formation.
This application note provides detailed protocols and mechanistic insights for three key synthetic transformations of this compound: the Suzuki-Miyaura cross-coupling, the Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr). These reactions provide medicinal chemists with a robust toolkit for the rapid generation of novel pyrazine derivatives for drug discovery programs.
Core Synthetic Transformations
The chemical reactivity of this compound is dominated by the chlorine substituent on the pyrazine ring. The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring makes the carbon atom attached to the chlorine electrophilic and susceptible to substitution. The following sections detail the protocols and underlying principles for the three main classes of reactions to modify this position.
Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium complex.[4][5] This reaction is particularly valuable for the synthesis of biaryl and heteroaryl-aryl compounds, which are common motifs in kinase inhibitors.
Mechanism and Rationale:
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the chloropyrazine, forming a Pd(II) complex. This is often the rate-determining step. The electron-deficient nature of the pyrazine ring facilitates this step.
-
Transmetalation: The organoboron reagent (e.g., a boronic acid) is activated by a base, forming a boronate species. This species then transfers its organic group to the palladium center, replacing the chloride.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.
The choice of catalyst, ligand, base, and solvent is crucial for a successful Suzuki-Miyaura coupling. For electron-deficient heteroaryl chlorides like our substrate, bulky, electron-rich phosphine ligands are often employed to promote the oxidative addition and stabilize the palladium catalyst.
Experimental Protocol: Synthesis of tert-Butyl 2-(6-(4-methoxyphenyl)pyrazin-2-yl)acetate
This protocol describes a typical Suzuki-Miyaura coupling of this compound with (4-methoxyphenyl)boronic acid.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 228.67 | 1.0 | 1.0 |
| (4-Methoxyphenyl)boronic acid | 151.96 | 1.2 | 1.2 |
| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 0.05 | 0.05 |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 2.0 | 2.0 |
| 1,4-Dioxane | - | - | - |
| Water | - | - | - |
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 eq.), (4-methoxyphenyl)boronic acid (1.2 mmol, 1.2 eq.), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 0.05 eq.), and sodium carbonate (2.0 mmol, 2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl or heteroaryl halide and an amine.[6][7] This reaction is exceptionally useful for accessing a wide range of aniline and heteroarylamine derivatives, which are prevalent in pharmaceuticals.
Mechanism and Rationale:
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[6]
-
Oxidative Addition: The Pd(0) catalyst adds to the C-Cl bond of the chloropyrazine.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.
-
Reductive Elimination: The aryl/heteroaryl group and the amino group are eliminated from the palladium, forming the C-N bond and regenerating the Pd(0) catalyst.
The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos), are often necessary to promote the reductive elimination step, which can be challenging for electron-deficient heteroaryl halides.
Experimental Protocol: Synthesis of tert-Butyl 2-(6-morpholinopyrazin-2-yl)acetate
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with morpholine.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 228.67 | 1.0 | 1.0 |
| Morpholine | 87.12 | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 0.02 | 0.02 |
| XPhos | 476.65 | 0.08 | 0.08 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 |
| Toluene | - | - | - |
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol, 0.02 eq.), XPhos (0.08 mmol, 0.08 eq.), and sodium tert-butoxide (1.4 mmol, 1.4 eq.) to a dry Schlenk tube.
-
Add toluene (5 mL) and stir the mixture for 10 minutes.
-
Add this compound (1.0 mmol, 1.0 eq.) and morpholine (1.2 mmol, 1.2 eq.).
-
Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired aminated pyrazine.
Nucleophilic Aromatic Substitution (SNAr): A Metal-Free Approach
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic or heteroaromatic ring.[8] This reaction is particularly effective for electron-deficient rings, such as pyrazine, where the ring itself can stabilize the negative charge of the intermediate.[9]
Mechanism and Rationale:
The SNAr reaction proceeds through a two-step addition-elimination mechanism.
-
Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The electron-withdrawing nitrogen atoms of the pyrazine ring are crucial for stabilizing this intermediate.
-
Loss of Leaving Group: The leaving group (chloride in this case) is expelled, and the aromaticity of the pyrazine ring is restored.
The rate of the SNAr reaction is influenced by the strength of the nucleophile, the nature of the leaving group, and the ability of the aromatic ring to stabilize the negative charge. For chloropyrazines, strong nucleophiles such as alkoxides, thiolates, and amines can readily displace the chloride.
Experimental Protocol: Synthesis of tert-Butyl 2-(6-methoxypyrazin-2-yl)acetate
This protocol details the SNAr reaction of this compound with sodium methoxide.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 228.67 | 1.0 | 1.0 |
| Sodium Methoxide (NaOMe) | 54.02 | 1.5 | 1.5 |
| Methanol (MeOH) | - | - | - |
Procedure:
-
Dissolve this compound (1.0 mmol, 1.0 eq.) in anhydrous methanol (10 mL) in a round-bottom flask.
-
Add sodium methoxide (1.5 mmol, 1.5 eq.) to the solution.
-
Stir the reaction mixture at room temperature or gentle heating (e.g., 50 °C) for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully quench the reaction with water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary to obtain the pure methoxy-substituted pyrazine.
Deprotection of the tert-Butyl Ester
The final step in many synthetic sequences involving this building block is the deprotection of the tert-butyl ester to reveal the carboxylic acid. This is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[10]
Mechanism of Deprotection:
The deprotection proceeds via an E1 elimination mechanism. The acid protonates the carbonyl oxygen of the ester, making the tert-butyl group a better leaving group. The tert-butyl cation is then eliminated, which subsequently loses a proton to form isobutylene.
Experimental Protocol: Synthesis of 2-(6-Substituted-pyrazin-2-yl)acetic Acid
This protocol provides a general method for the deprotection of the tert-butyl ester using TFA.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| tert-Butyl 2-(6-substituted-pyrazin-2-yl)acetate | - | 1.0 | 1.0 |
| Trifluoroacetic Acid (TFA) | 114.02 | - | - |
| Dichloromethane (DCM) | - | - | - |
Procedure:
-
Dissolve the tert-butyl 2-(6-substituted-pyrazin-2-yl)acetate (1.0 mmol, 1.0 eq.) in dichloromethane (5-10 mL).
-
Add trifluoroacetic acid (e.g., 20-50% v/v in DCM) to the solution.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
The resulting carboxylic acid can often be used in the next step without further purification, or it can be purified by crystallization or chromatography if necessary.
Visualizing the Synthetic Pathways
The following diagrams illustrate the synthetic transformations described in this application note.
Figure 1. Synthetic routes from this compound.
Figure 2. Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide range of pyrazine derivatives. The protocols outlined in this application note for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution provide reliable methods for the functionalization of the C6 position of the pyrazine ring. Subsequent deprotection of the tert-butyl ester furnishes a carboxylic acid handle for further elaboration. These synthetic strategies empower medicinal chemists to rapidly generate diverse libraries of pyrazine-containing compounds for the discovery of new therapeutic agents.
References
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Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. Available at: [Link]
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The synthesis and evaluation of new N-(pyrazin-2-yl)-4-aminopyrimidine derivatives targeted EGFR and JAK. PubMed. Available at: [Link]
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Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed. Available at: [Link]
- WO Patent 2011/012661 A1, Pyridine and pyrazine derivatives as protein kinase modulators. Google Patents.
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nucleophilic aromatic substitutions. YouTube. Available at: [Link]
- Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. (2022). Inorganica Chimica Acta.
- Deanship of Graduate Studies Al-Quds University Design, Synthesis and Cytotoxic Activity of Novel 2,3- Disubstituted Pyrazine De.
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Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. Available at: [Link]
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2023). Canadian Journal of Chemistry.
-
Amination products of chloropyrazine and 2-chloropyrimidine. ResearchGate. Available at: [Link]
- EP Patent 1,388,541 A1, Pyrrolopyrazines as kinase inhibitors. Google Patents.
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Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. PubMed. Available at: [Link]
- Pyrazine-based small molecule kinase inhibitors: clinical applications and p
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Available at: [Link]
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Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines. ResearchGate. Available at: [Link]
- Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Deriv
- EP Patent 0,413,259 A2, Process for reducing primary and secondary amine in a tertiary amine. Google Patents.
- Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. (2019). Organic Letters.
-
Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. ResearchGate. Available at: [Link]
-
Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Semantic Scholar. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
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-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
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Application Notes and Protocols for the Purification of tert-Butyl 2-(6-chloropyrazin-2-yl)acetate
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity in Drug Discovery
In the landscape of modern drug development, the pyrazine scaffold stands as a privileged structure, integral to a multitude of pharmacologically active agents. The compound tert-butyl 2-(6-chloropyrazin-2-yl)acetate is a key intermediate in the synthesis of various therapeutic candidates. Its purity is not merely a matter of academic rigor but a critical determinant of the safety, efficacy, and reproducibility of subsequent synthetic transformations and biological assays. This document provides a detailed guide to the purification of this important building block, moving beyond a simple recitation of steps to explain the underlying principles that govern the selection of each technique and parameter. Our focus is on empowering the researcher with the knowledge to not only replicate these protocols but also to adapt and troubleshoot them effectively.
Understanding the Target Molecule and Potential Impurities
Before devising a purification strategy, it is essential to consider the physicochemical properties of this compound and the likely impurities that may arise during its synthesis.
Target Molecule Profile:
-
Structure: A moderately polar molecule featuring a chloropyrazine ring (an electron-deficient aromatic system) and a tert-butyl ester group.
-
Functionality: The presence of the ester and the chlorinated heterocyclic ring dictates its solubility and chromatographic behavior. The tert-butyl ester group is relatively stable to neutral and mildly basic conditions but is sensitive to strong acids.[1]
-
Expected State: Likely to be a solid at room temperature, making recrystallization a viable purification technique.
Common Impurities and Their Origins:
A typical synthesis of the target compound may involve the reaction of a chloropyrazine derivative with a tert-butyl acetate synthon. Potential impurities could include:
-
Unreacted Starting Materials: Such as 2,6-dichloropyrazine or a related pyrazine precursor.
-
Side-Reaction Products: Including isomers formed from non-regioselective reactions or products of over-alkylation.
-
Reagents and Catalysts: Residual coupling agents, bases, or catalysts used in the preceding synthetic step.
-
Hydrolysis Products: The corresponding carboxylic acid if the tert-butyl ester is exposed to acidic conditions.
A logical workflow for the purification process is essential to systematically remove these impurities.
Caption: A general workflow for the purification of this compound.
Purification Strategy I: Flash Column Chromatography
Flash column chromatography is a rapid and efficient method for the purification of moderately polar organic compounds and is particularly well-suited for separating our target molecule from less polar and more polar impurities.[2][3][4]
Principle of Separation
This technique relies on the differential partitioning of the components of a mixture between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture). Compounds with a higher affinity for the stationary phase will move down the column more slowly, while compounds with a greater affinity for the mobile phase will move more quickly, thus effecting separation.
Experimental Protocol
1. Preparation of the Column:
-
Select a glass column of appropriate diameter and length based on the amount of crude material to be purified. A general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight.
-
Pack the column with silica gel (230-400 mesh) as a slurry in the initial, least polar eluent. Ensure the packing is uniform and free of air bubbles to prevent channeling.
2. Sample Preparation and Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble compounds, a "dry loading" technique is recommended. Adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then removing the solvent under reduced pressure. This often leads to better resolution.
3. Elution and Fraction Collection:
-
Begin elution with a non-polar solvent system and gradually increase the polarity. A common and effective solvent system for compounds of this nature is a gradient of ethyl acetate in hexanes.[1][5]
-
Monitor the elution of the components using Thin Layer Chromatography (TLC). The target compound should have an Rf value of approximately 0.2-0.4 for optimal separation.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
4. Isolation of the Pure Product:
-
Combine the fractions containing the pure compound.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Data Presentation: Solvent System Optimization
| Solvent System (Hexane:Ethyl Acetate) | Observed Rf of Target Compound | Separation from a Less Polar Impurity | Separation from a More Polar Impurity |
| 9:1 | ~0.5 | Poor | Good |
| 4:1 | ~0.3 | Good | Good |
| 2:1 | ~0.15 | Excellent | Fair |
This table illustrates a hypothetical optimization of the TLC conditions, which would then be translated to the column chromatography elution.
Purification Strategy II: Recrystallization
Recrystallization is a powerful technique for the final purification of solid compounds, capable of yielding highly pure crystalline material.[6][7][8]
Principle of Recrystallization
The principle of recrystallization is based on the differential solubility of a compound and its impurities in a particular solvent at different temperatures.[5][8] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will dissolve it completely at its boiling point. Impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent.
Caption: The principle of purification by recrystallization.
Experimental Protocol
1. Solvent Selection:
-
Test the solubility of the crude product in a range of solvents at room temperature and at their boiling points. Suitable solvents for a moderately polar compound like ours could include ethanol, isopropanol, ethyl acetate, or a mixed solvent system such as ethyl acetate/hexanes.[9]
-
The ideal solvent will show a significant increase in solubility with temperature.
2. Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.
-
Continue to add small portions of the hot solvent until the solid just dissolves. An excess of solvent will reduce the yield of recovered crystals.
3. Decolorization and Hot Filtration (if necessary):
-
If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution.
-
If insoluble impurities are present, or if charcoal was added, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
4. Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.
5. Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.
-
Dry the crystals thoroughly, for example, in a vacuum oven, to remove all traces of solvent.
Validation of Purity: A Self-Validating System
The trustworthiness of these protocols lies in the analytical validation of the final product's purity. A combination of techniques should be employed to provide a comprehensive assessment.
| Analytical Technique | Purpose | Expected Outcome for a Pure Sample |
| Thin Layer Chromatography (TLC) | Rapid purity check and monitoring of purification progress. | A single spot with a consistent Rf value. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative assessment of purity. | A single major peak, with purity typically >98% by area. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural confirmation and detection of proton- or carbon-containing impurities. | Spectra consistent with the expected structure and no significant impurity peaks. |
| Mass Spectrometry (MS) | Confirmation of the molecular weight. | A molecular ion peak corresponding to the calculated mass of the target compound. |
Conclusion: A Pathway to High-Purity Intermediates
The purification of this compound is a critical step in many synthetic endeavors. By understanding the principles behind flash column chromatography and recrystallization, and by carefully selecting the appropriate conditions, researchers can consistently obtain this key intermediate in high purity. The protocols outlined in this guide provide a robust starting point, and the accompanying explanations are intended to foster a deeper understanding that will enable scientists to confidently tackle the purification challenges encountered in their research.
References
-
Mettler-Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]
- Girija, D., et al. (2018). A Review on Flash Chromatography. International Journal of Chemistry and Pharmaceutical Sciences, 6(11), 300–305.
-
PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. Available from: [Link]
- Winnek, P. S., & Cole, Q. P. (1946). U.S. Patent No. 2,396,067. U.S.
-
Organic Chemistry Portal. tert-Butyl Esters. Available from: [Link]
-
Biotage. Successful flash chromatography. Available from: [Link]
- Fickelscherer, R. J., Ferger, C. M., & Morrissey, S. A. (2020). Effective solvent system selection in the recrystallization purification of pharmaceutical products. AIChE Journal, 66(11), e17013.
- Lee, Y. C., & Lee, Y. C. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical biochemistry, 215(2), 236-243.
- CN105622526A - Preparation method of 2-aminopyrazine derivatives - Google Patents.
- Movassaghi, M., & Schmidt, M. A. (2007). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry, 72(22), 8547–8550.
- Bhusal, R. D., et al. (2017). REVIEW ON: FLASH COLUMN CHROMATOGRAPHY. Indo American Journal of Pharmaceutical Research, 7(01).
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
-
Wired Chemist. Recrystallization. Available from: [Link]
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- Wu, Y., et al. (2003). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. Organic letters, 5(17), 2931-2933.
- Kapustikova, I., et al. (2019).
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925.
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APC. (2020, October 9). Solvent Selection in Pharmaceutical Crystallization Process Development [Video]. YouTube. [Link]
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- University of California, Los Angeles, Department of Chemistry and Biochemistry.
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Reddit. (2016). Most labile ester protecting group? [Online forum post]. r/chemistry. [Link]
-
Wired Chemist. Recrystallization. Available from: [Link]
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Application Note and Protocol: A Scalable Approach to the Synthesis of tert-Butyl 2-(6-chloropyrazin-2-yl)acetate Derivatives
Abstract
This document provides a comprehensive guide for the scale-up synthesis of tert-Butyl 2-(6-chloropyrazin-2-yl)acetate, a key intermediate in the development of various pharmaceutical agents. The protocol herein is designed for researchers, chemists, and process development professionals, offering a robust and scalable methodology. The synthesis is presented with a focus on operational safety, efficiency, and high yield, supported by detailed experimental procedures, process optimization insights, and analytical validation steps.
Introduction
Pyrazine derivatives are a critical class of heterocyclic compounds with broad applications in medicinal chemistry, attributed to their presence in numerous biologically active molecules.[1][2] The specific target of this guide, this compound, serves as a versatile building block for more complex molecular architectures. The tert-butyl ester functionality provides a sterically hindered group that can be selectively cleaved under specific acidic conditions, making it an ideal protecting group in multi-step syntheses.
The primary challenge in the production of this intermediate is the development of a scalable and cost-effective process that does not compromise on purity and yield. This application note addresses this challenge by outlining a well-defined, two-step synthetic strategy, starting from commercially available 2,6-dichloropyrazine.
Synthetic Strategy Overview
The proposed synthesis is a two-step process:
-
Mono-arylation of tert-butyl acetate: A nucleophilic aromatic substitution (SNA_r_) reaction between 2,6-dichloropyrazine and the enolate of tert-butyl acetate.
-
Product Isolation and Purification: A carefully designed work-up and purification protocol to ensure high purity of the final product.
This approach is advantageous for scale-up due to the use of readily available starting materials, relatively mild reaction conditions, and a straightforward purification process.
Caption: High-level overview of the two-step synthetic process.
Detailed Synthesis Protocol
This section provides a step-by-step guide for the synthesis, including reagent quantities, reaction conditions, and safety precautions.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2,6-Dichloropyrazine | ≥98% | Commercially Available | |
| tert-Butyl acetate | Anhydrous, ≥99% | Commercially Available | Store over molecular sieves. |
| Lithium diisopropylamide (LDA) | 2.0 M solution in THF/heptane/ethylbenzene | Commercially Available | Highly flammable and corrosive. Handle under inert atmosphere. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9%, inhibitor-free | Commercially Available | Store under nitrogen. |
| Diethyl ether | Anhydrous, ≥99.7% | Commercially Available | |
| Saturated aqueous ammonium chloride (NH₄Cl) | Prepared in-house | ||
| Saturated aqueous sodium chloride (Brine) | Prepared in-house | ||
| Anhydrous magnesium sulfate (MgSO₄) | Commercially Available | ||
| Silica gel | 230-400 mesh | Commercially Available | For column chromatography. |
| Hexanes | ACS Grade | Commercially Available | For chromatography. |
| Ethyl acetate | ACS Grade | Commercially Available | For chromatography. |
Step 1: Mono-arylation of tert-Butyl acetate
Reaction: 2,6-Dichloropyrazine + LDA-activated tert-Butyl acetate → this compound
Mechanism Insight: This reaction proceeds via a nucleophilic aromatic substitution (SNA_r_) mechanism. The strong base, LDA, deprotonates tert-butyl acetate to form a lithium enolate. This enolate then acts as a nucleophile, attacking one of the electron-deficient carbon atoms of the 2,6-dichloropyrazine ring, leading to the displacement of a chloride ion. The use of a strong, non-nucleophilic base like LDA is crucial to ensure complete enolate formation without competing side reactions.
Caption: Simplified reaction mechanism for the mono-arylation step.
Procedure:
-
Reactor Setup: Equip a flame-dried, three-necked round-bottom flask (or an appropriately sized reactor for scale-up) with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel. Maintain a positive pressure of nitrogen throughout the reaction.
-
Reagent Preparation:
-
In the main reactor, dissolve 2,6-dichloropyrazine (1.0 eq) in anhydrous THF (5-10 mL per gram of dichloropyrazine).
-
In a separate flame-dried flask, prepare a solution of tert-butyl acetate (1.2 eq) in anhydrous THF.
-
-
Enolate Formation:
-
Cool the solution of tert-butyl acetate to -78 °C using a dry ice/acetone bath.
-
Slowly add LDA solution (1.1 eq) to the tert-butyl acetate solution via a syringe or cannula over 20-30 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stir the resulting mixture at -78 °C for 30-45 minutes to ensure complete enolate formation.
-
-
Arylation Reaction:
-
Cool the solution of 2,6-dichloropyrazine in the main reactor to -78 °C.
-
Slowly add the freshly prepared lithium enolate solution to the 2,6-dichloropyrazine solution via a cannula over 30-60 minutes. A color change is typically observed.
-
Allow the reaction mixture to stir at -78 °C for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
-
Quenching:
-
Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution, ensuring the temperature remains below -50 °C.
-
Allow the mixture to warm to room temperature with stirring.
-
Step 2: Product Isolation and Purification
-
Extraction:
-
Transfer the reaction mixture to a separatory funnel.
-
Add diethyl ether and water.
-
Separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers.
-
-
Washing and Drying:
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Solvent Removal:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity to 5-10% ethyl acetate in hexanes).
-
Combine the fractions containing the pure product (as determined by TLC/HPLC).
-
Remove the solvent under reduced pressure to yield this compound as a solid or oil.
-
Process Optimization and Scale-Up Considerations
-
Temperature Control: Maintaining a low temperature (-78 °C) during enolate formation and the arylation reaction is critical to prevent side reactions, such as self-condensation of the ester or di-substitution on the pyrazine ring. For larger scale reactions, a cryostat or a jacketed reactor with a suitable cooling system is essential.
-
Reagent Addition: Slow and controlled addition of the LDA and the enolate solution is crucial to manage the exothermic nature of the reactions and to ensure homogeneity. For scale-up, the use of a syringe pump or a calibrated addition funnel is recommended.
-
Inert Atmosphere: Strict exclusion of moisture and oxygen is necessary to prevent quenching of the highly reactive enolate and LDA. A robust inert gas (nitrogen or argon) blanketing system is required.
-
Solvent Choice: Anhydrous THF is the solvent of choice due to its ability to dissolve the reagents and stabilize the lithium enolate. The quality of the solvent is paramount for the success of the reaction.
-
Purification: While flash chromatography is suitable for laboratory scale, for industrial production, alternative purification methods such as crystallization or distillation under reduced pressure should be investigated to improve efficiency and reduce solvent waste.
Analytical Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
HPLC: To determine the purity of the final product. A typical purity of >98% should be achievable with the described protocol.
Safety Precautions
-
Lithium diisopropylamide (LDA): LDA is a highly reactive, pyrophoric, and corrosive substance. It should be handled in a well-ventilated fume hood under a strict inert atmosphere. Appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety goggles, and gloves, must be worn.
-
Anhydrous Solvents: Anhydrous THF and diethyl ether are highly flammable. All operations should be conducted away from ignition sources.
-
Cryogenic Temperatures: Handling dry ice and acetone requires thermal gloves to prevent cold burns.
Conclusion
The protocol detailed in this application note provides a reliable and scalable method for the synthesis of this compound. By carefully controlling the reaction parameters, particularly temperature and reagent addition, high yields and purity of the target compound can be consistently achieved. This methodology is well-suited for adoption in both academic and industrial settings for the production of this important pharmaceutical intermediate.
References
- Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. PubMed Central.
- Synthesis and Reactions of Some Pyrazine Deriv
-
Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. ResearchGate. [Link]
- Process for preparing tertiary butyl acetate.
- Synthesis method of tert-butyl chloroacetate.
-
Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. MDPI. [Link]
-
Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation. MDPI. [Link]
-
A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Beilstein Journals. [Link]
-
Process Development and Scale-Up of the SOS1 Inhibitor MRTX0902. ChemRxiv. [Link]
-
tert-butyl 2-(4-methoxyphenylthio)acetate Synthesis. Supporting Information. [Link]
Sources
Application Notes and Protocols for Monitoring the Synthesis of tert-Butyl 2-(6-chloropyrazin-2-yl)acetate by TLC and LC-MS
Introduction: The Critical Role of Reaction Monitoring in Pharmaceutical Intermediate Synthesis
In the landscape of pharmaceutical development, the synthesis of novel chemical entities and their intermediates demands rigorous analytical oversight. The compound tert-Butyl 2-(6-chloropyrazin-2-yl)acetate is a key building block in the synthesis of various pharmaceutical agents, with the pyrazine core being a prevalent scaffold in numerous approved drugs. The efficiency, purity, and yield of this intermediate directly impact the quality and cost-effectiveness of the final active pharmaceutical ingredient (API). Therefore, real-time monitoring of its synthesis is not merely a procedural step but a cornerstone of process control and optimization.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of two powerful analytical techniques, Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), for monitoring the progress of the synthesis of this compound. We will delve into the causality behind experimental choices, provide field-proven protocols, and offer insights into data interpretation, ensuring a robust and self-validating monitoring system.
The synthesis of this compound is typically achieved through the esterification of (6-chloropyrazin-2-yl)acetic acid with tert-butanol. This process requires careful monitoring to determine the point of reaction completion and to identify the formation of any potential byproducts.
Part 1: Thin-Layer Chromatography (TLC) for Rapid Reaction Progress Assessment
TLC is an indispensable tool in the synthetic organic chemistry laboratory for its simplicity, speed, and cost-effectiveness.[1] It provides a quick qualitative assessment of the reaction mixture, allowing for the visualization of the consumption of starting materials and the formation of the product.
Causality Behind Experimental Choices for TLC Monitoring
The selection of the stationary and mobile phases is critical for achieving a clear separation of the components in the reaction mixture.
-
Stationary Phase: For the separation of moderately polar organic compounds like our target ester and its carboxylic acid precursor, silica gel is the stationary phase of choice. Its polar surface interacts with the analytes, and separation is achieved based on the principle of adsorption chromatography.
-
Mobile Phase: A mixture of a non-polar and a more polar solvent is typically used to elute the compounds. The polarity of the mobile phase is adjusted to achieve optimal separation. For the synthesis of this compound, the starting material, (6-chloropyrazin-2-yl)acetic acid, is significantly more polar than the product ester due to the presence of the carboxylic acid group. Therefore, a mobile phase of intermediate polarity is required to move both spots from the baseline but with a clear difference in their retention factors (Rf). A common and effective mobile phase for such separations is a mixture of n-hexane and ethyl acetate.[2] The ratio is empirically determined to provide an Rf value for the product between 0.3 and 0.5, ensuring a clear separation from the more polar starting material which will have a lower Rf.
Detailed Protocol for TLC Monitoring
Materials:
-
Silica gel 60 F254 TLC plates
-
TLC developing chamber with a lid
-
Capillary tubes for spotting
-
n-Hexane (ACS grade)
-
Ethyl acetate (ACS grade)
-
UV lamp (254 nm)
-
Iodine chamber or a potassium permanganate stain solution for visualization (optional)
Procedure:
-
Chamber Saturation: Prepare the mobile phase by mixing n-hexane and ethyl acetate in a 7:3 (v/v) ratio. Pour the solvent mixture into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper partially immersed in the solvent and leaning against the chamber wall to saturate the chamber with solvent vapors. Close the chamber with the lid and allow it to equilibrate for at least 15 minutes.
-
Sample Preparation: At various time points during the reaction (e.g., t=0, 1h, 2h, etc.), withdraw a small aliquot (a few drops) of the reaction mixture using a capillary tube. Dilute the aliquot with a small amount of a volatile solvent like dichloromethane or ethyl acetate in a small vial.
-
Spotting the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. On the baseline, apply a small spot of the diluted reaction mixture using a capillary tube. It is also highly recommended to spot the starting material, (6-chloropyrazin-2-yl)acetic acid, and a co-spot (a spot of the starting material with the reaction mixture spotted on top of it) for clear comparison.
-
Development: Carefully place the spotted TLC plate into the saturated developing chamber, ensuring the baseline is above the solvent level. Close the chamber and allow the solvent front to ascend the plate.
-
Visualization and Analysis: Once the solvent front has reached about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp at 254 nm. The pyrazine-containing compounds should appear as dark spots. Circle the spots with a pencil. Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
Data Interpretation:
-
t=0: A single spot corresponding to the starting material, (6-chloropyrazin-2-yl)acetic acid, should be observed at a low Rf value.
-
Reaction in Progress: A new spot corresponding to the less polar product, this compound, will appear at a higher Rf value. The intensity of the starting material spot will decrease over time, while the intensity of the product spot will increase.
-
Reaction Completion: The reaction is considered complete when the spot corresponding to the starting material is no longer visible.
Visualization Workflow for TLC Monitoring
Caption: Workflow for TLC Monitoring of the Reaction.
Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Definitive Analysis
While TLC is excellent for rapid, qualitative monitoring, LC-MS provides quantitative data and structural confirmation of the product and any impurities.[3] This technique couples the separation power of liquid chromatography with the sensitive and selective detection capabilities of mass spectrometry.
Causality Behind Experimental Choices for LC-MS Analysis
-
Chromatography Mode: Reversed-phase chromatography is the most suitable method for this analysis. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. The polar starting material, (6-chloropyrazin-2-yl)acetic acid, will elute earlier, while the less polar product, this compound, will be retained longer on the column.
-
Mobile Phase: A gradient elution using water and a polar organic solvent like acetonitrile or methanol is employed. The gradient starts with a higher proportion of the aqueous phase to retain and separate any highly polar impurities and the starting acid, then the proportion of the organic solvent is increased to elute the product ester. A small amount of an acid, such as formic acid, is often added to the mobile phase to improve peak shape and enhance ionization efficiency in the mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) is the preferred ionization technique for this class of compounds. In positive ion mode (ESI+), the nitrogen atoms in the pyrazine ring can be readily protonated, leading to the formation of the protonated molecule [M+H]+.
-
Mass Analyzer: A quadrupole mass spectrometer is a robust and widely available instrument suitable for this application. It can be operated in full scan mode to obtain the mass spectrum of the eluting compounds or in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity by monitoring only the m/z of the target analyte.
Detailed Protocol for LC-MS Analysis
Instrumentation and Materials:
-
HPLC or UHPLC system coupled to a mass spectrometer with an ESI source.
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Reaction aliquots, diluted in a mixture of water and acetonitrile.
LC-MS Parameters:
| Parameter | Setting | Rationale |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Standard for reversed-phase separation of small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component for reversed-phase chromatography. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic component for eluting less polar compounds. |
| Gradient | 5% B to 95% B over 5 min | To effectively separate the polar starting material from the less polar product. |
| Flow Rate | 0.4 mL/min | Appropriate for the column dimensions. |
| Column Temp. | 40 °C | To ensure reproducible retention times. |
| Injection Vol. | 2 µL | Standard injection volume. |
| Ionization Mode | ESI Positive | To protonate the nitrogen atoms on the pyrazine ring. |
| Scan Range | m/z 100-500 | To cover the expected mass of the product and potential byproducts. |
| Capillary Voltage | 3.5 kV | Typical voltage for ESI. |
| Cone Voltage | 30 V | Can be optimized to minimize fragmentation. |
| Source Temp. | 150 °C | To aid in desolvation. |
| Desolvation Temp. | 350 °C | To ensure complete desolvation of the eluent. |
Procedure:
-
Sample Preparation: At specified time intervals, take an aliquot of the reaction mixture and dilute it significantly (e.g., 1:1000) with a 50:50 mixture of Mobile Phase A and B.
-
LC-MS Analysis: Inject the diluted sample onto the LC-MS system operating with the parameters outlined in the table above.
-
Data Acquisition and Processing: Acquire the data in full scan mode. Process the chromatograms to identify the peaks corresponding to the starting material and the product based on their retention times and mass-to-charge ratios.
Data Interpretation:
-
Identification of Compounds:
-
(6-chloropyrazin-2-yl)acetic acid: Expected [M+H]+ at m/z 173.01 (for ³⁵Cl) and 175.01 (for ³⁷Cl) with an approximate isotopic ratio of 3:1. It will have a shorter retention time.
-
This compound: Expected [M+H]+ at m/z 229.07 (for ³⁵Cl) and 231.07 (for ³⁷Cl) with an approximate isotopic ratio of 3:1. It will have a longer retention time.
-
-
Monitoring Reaction Progress: The progress of the reaction can be monitored by observing the decrease in the peak area of the starting material and the increase in the peak area of the product over time. The reaction is complete when the peak for the starting material is no longer detectable.
-
Impurity Profiling: The full scan data can be interrogated to identify any potential byproducts. For instance, the hydrolysis of the ester product back to the carboxylic acid could be observed.
Visualization of the LC-MS Workflow
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl 2-(6-chloropyrazin-2-yl)acetate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of tert-Butyl 2-(6-chloropyrazin-2-yl)acetate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable insights into this synthetic transformation. We will address common challenges, explain the underlying chemical principles, and offer robust protocols to help you navigate potential side reactions and optimize your results.
Section 1: Reaction Overview and Mechanism
The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. The core transformation involves the displacement of one chlorine atom from 2,6-dichloropyrazine by the enolate of tert-butyl acetate. The electron-deficient nature of the pyrazine ring, further activated by the two electronegative nitrogen atoms and the remaining chlorine, makes it susceptible to attack by strong nucleophiles.[1][2]
The reaction proceeds in two main stages:
-
Enolate Formation: A strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA) or Lithium Bis(trimethylsilyl)amide (LiHMDS), is used to deprotonate the α-carbon of tert-butyl acetate, forming the corresponding lithium enolate. This step must be performed under anhydrous conditions at low temperatures (typically -78 °C) to prevent base degradation and ester self-condensation.
-
Nucleophilic Aromatic Substitution (SNAr): The pre-formed enolate attacks the electron-deficient carbon of 2,6-dichloropyrazine. This addition disrupts the aromaticity of the ring and forms a negatively charged intermediate known as a Meisenheimer complex.[2] Aromaticity is subsequently restored by the expulsion of a chloride ion, yielding the desired product.
Caption: Figure 1: General S-N-Ar Reaction Pathway
Section 2: Frequently Asked Questions (FAQs)
Q1: Which base is optimal for generating the tert-butyl acetate enolate?
A: Both Lithium Diisopropylamide (LDA) and amide bases like LiHMDS or NaHMDS are effective.
-
LDA: A very strong and sterically hindered base. It provides rapid and clean enolate formation. However, it is thermally unstable above -20 °C and can be slightly nucleophilic in some contexts. It is typically prepared in situ from diisopropylamine and n-butyllithium.
-
LiHMDS/NaHMDS: These are also very strong, sterically hindered, non-nucleophilic bases. They are commercially available as solutions in THF or hexanes and offer better thermal stability than LDA, making them a more convenient and often preferred choice for scalability.
Q2: Why is maintaining a reaction temperature of -78 °C so critical?
A: Strict temperature control at -78 °C (typically achieved with a dry ice/acetone bath) is crucial for several reasons:
-
Enolate Stability: The lithium enolate of tert-butyl acetate is highly reactive and can undergo self-condensation (a Claisen-type reaction) at higher temperatures, reducing yield.
-
Reaction Selectivity: It minimizes side reactions, such as attack on the second chlorine atom (di-substitution) or potential undesired interactions between the base and the electrophile.
-
Base Stability: As mentioned, bases like LDA are unstable at higher temperatures.
Q3: How can I effectively monitor the reaction's progress?
A: Thin-Layer Chromatography (TLC) is the most common method.
-
Mobile Phase: A starting point is a 10-20% Ethyl Acetate in Hexane mixture.
-
Visualization: Use a UV lamp (254 nm) for visualization. 2,6-dichloropyrazine is relatively non-polar. The product will have a slightly lower Rf value.
-
Procedure: Carefully quench a small aliquot of the reaction mixture in a vial containing saturated ammonium chloride solution, extract with ethyl acetate, spot the organic layer on the TLC plate, and run alongside standards of your starting materials.
Section 3: Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a problem-solution format.
Problem Area 1: Low or No Product Conversion
Q: My TLC analysis shows only unreacted 2,6-dichloropyrazine after several hours. What went wrong?
A: This points to a failure in generating an active nucleophile. The most common causes are:
-
Moisture Contamination: The strong bases used are extremely sensitive to water. Ensure all glassware was rigorously flame- or oven-dried and the reaction was performed under an inert atmosphere (Nitrogen or Argon). All solvents and reagents must be anhydrous.
-
Inactive Base: The n-butyllithium used to make LDA or the commercial LiHMDS solution may have degraded. It is best practice to titrate strong organolithium or amide bases before use to determine their exact molarity.
-
Incorrect Stoichiometry: An insufficient amount of base will lead to incomplete enolate formation. Use a slight excess of base (1.05-1.1 equivalents) relative to the tert-butyl acetate.
Problem Area 2: Significant Impurity Formation
Q: I've isolated my product, but it's contaminated with a major byproduct of higher molecular weight. What is it and how can I prevent it?
A: The most likely culprit is the di-substituted product, tert-Butyl 2,2'-(pyrazine-2,6-diyl)diacetate . This arises when a second molecule of the enolate displaces the remaining chlorine atom on the desired mono-substituted product.
Causality & Prevention:
-
Stoichiometry: This side reaction is favored if an excess of the nucleophile (enolate) is used. Use 2,6-dichloropyrazine as the limiting reagent or use a slight excess (1.1-1.2 equivalents) to ensure all the valuable enolate is consumed.
-
Reaction Time & Temperature: Allowing the reaction to warm prematurely or run for an excessive amount of time can increase the rate of this second substitution. Monitor the consumption of the starting material by TLC and quench the reaction once it is complete.
Sources
challenges in the purification of pyrazine intermediates
Initiating Search Strategy
I'm now starting with comprehensive Google searches, focusing on the purification of pyrazine intermediates. My initial queries are designed to pinpoint key challenges. I'm especially interested in common impurities and how pyrazine's physicochemical properties impact purification efforts. I hope to glean a comprehensive overview of the field.
Developing Search & Structure
I'm now expanding my search strategy to integrate specific purification techniques like reactive extraction, crystallization, and solid-supported reagents. Simultaneously, I've begun structuring the technical support center, planning the flow from common FAQs to detailed troubleshooting. Each challenge gets a Q&A pair with chemical principles and protocols. I also plan to add tables of quantitative data and Graphviz diagrams to visualize steps.
Defining Search Criteria
I am now performing comprehensive Google searches to gather information on purifying pyrazine intermediates. My queries are now focusing on common impurities, and purification techniques, specifically chromatography, crystallization, and extraction, including reactive extraction and solid-supported reagents.
I will formulate Q&A pairs for each challenge, explaining chemical principles and providing step-by-step protocols. I will add tables and diagrams to show quantitative data and workflows. All claims will be cited and a comprehensive reference list will be compiled.
Refining Information Gathering
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Initiating Detailed Protocols
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Refining & Expanding Purification Strategies
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Refining the Purification Plan
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Developing Detailed Q&A
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Technical Support Center: Optimizing Reactions of tert-Butyl 2-(6-chloropyrazin-2-yl)acetate
Welcome to the technical support center for tert-Butyl 2-(6-chloropyrazin-2-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing palladium-catalyzed cross-coupling reactions with this versatile building block. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and refine your reactions with confidence.
Introduction: The Chemistry of a Privileged Scaffold
This compound is a key intermediate in medicinal chemistry. The pyrazine core is a common motif in bioactive molecules, and the chloro-substituent provides a reactive handle for C-C and C-N bond formation through palladium-catalyzed cross-coupling reactions. The tert-butyl acetate sidechain offers a sterically hindered ester that is generally stable to basic and nucleophilic conditions but can be sensitive to strong acid and high temperatures.[1][2]
Optimizing reactions with this substrate requires a careful balance of factors to achieve high yield and purity while preserving the integrity of the tert-butyl ester. This guide will focus primarily on the two most common transformations: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Part 1: Troubleshooting Guide for Common Issues
This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions grounded in mechanistic principles.
Issue 1: Low to No Yield in Suzuki-Miyaura Coupling
You are attempting to couple an aryl or vinyl boronic acid with this compound and observe poor conversion of your starting material.
Q: What are the most common reasons for a Suzuki-Miyaura coupling to fail with this substrate?
A: Failure typically stems from one of four areas: catalyst activity, solvent/base incompatibility, suboptimal temperature, or side reactions involving the boronic acid.
-
Possible Cause 1: Inactive Catalyst System The active catalyst in the Suzuki-Miyaura reaction is a Pd(0) species.[3][4] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ to enter the catalytic cycle. This reduction can be inefficient, leading to a low concentration of the active catalyst.
-
Solution:
-
Use a Pre-formed Pd(0) Source: Start with a catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃.
-
Employ Modern Precatalysts: Air-stable palladacycle precatalysts (e.g., XPhos Pd G3/G4) are designed to generate the active LPd(0) species cleanly and efficiently upon exposure to the base.[5]
-
Ensure Ligand Integrity: Phosphine ligands, especially electron-rich, bulky ones necessary for activating aryl chlorides, can be sensitive to air. Store them under an inert atmosphere and use fresh batches.
-
-
-
Possible Cause 2: Inappropriate Solvent Choice The solvent plays a critical role in solubilizing reagents, stabilizing the catalyst, and influencing the rate of key steps like transmetalation.[6][7] An incorrect solvent can stall the reaction.
-
Solution:
-
Favor Polar Aprotic Solvents: Solvents like 1,4-dioxane, DMF, or DME are generally effective. They help dissolve the inorganic base and the organometallic intermediates.[4]
-
Consider Aqueous Conditions: A mixture of an organic solvent with water (e.g., Dioxane/H₂O) is often beneficial. Water can help dissolve the base (like K₂CO₃ or K₃PO₄) and accelerate the transmetalation step.[4]
-
Match Solvent to Base: The effectiveness of a base is tied to its solubility. For instance, K₃PO₄ is more soluble in DMF or dioxane/water mixtures than in toluene alone.
-
-
-
Possible Cause 3: Suboptimal Temperature While higher temperatures increase reaction rates, the 6-chloropyrazine ring can be susceptible to decomposition, and the tert-butyl ester can undergo thermal cleavage. Conversely, a temperature that is too low will result in a sluggish or incomplete reaction.[8]
-
Solution:
-
Start Moderately: A starting temperature of 80-90 °C is often a good balance for this substrate.
-
Systematic Optimization: If conversion is low, increase the temperature in 10 °C increments, monitoring by TLC or LC-MS for both product formation and the appearance of degradation products.
-
Consider Microwave Irradiation: For rapid optimization, microwave heating can significantly shorten reaction times.[9] However, be cautious of potential superheating that could degrade the substrate.
-
-
-
Possible Cause 4: Boronic Acid Decomposition or Homocoupling Boronic acids can undergo protodeboronation (replacement of the B(OH)₂ group with a hydrogen) or homocoupling, especially in the presence of oxygen and Pd(II) species.[3]
-
Solution:
-
Thoroughly Degas: Before heating, thoroughly degas your solvent and reaction mixture by bubbling argon or nitrogen through it or by using several freeze-pump-thaw cycles. This removes dissolved oxygen that can lead to homocoupling.[3][5]
-
Maintain an Inert Atmosphere: Run the reaction under a positive pressure of nitrogen or argon.
-
Use Boronic Esters: Pinacol boronate esters (Bpin) are often more stable than their corresponding boronic acids and can be a good alternative if decomposition is suspected.
-
-
Issue 2: Hydrolysis of the tert-Butyl Ester Protecting Group
You successfully form the desired product, but during workup or purification, you isolate the corresponding carboxylic acid, indicating cleavage of the tert-butyl ester.
Q: Why is my tert-butyl ester being cleaved and how can I prevent it?
A: The tert-butyl ester is highly sensitive to acidic conditions.[1][2] Even mild or unintentional exposure to acid can cause rapid hydrolysis.
-
Possible Cause 1: Acidic Workup Quenching the reaction with aqueous acid (e.g., NH₄Cl, dilute HCl) or performing an extraction with an acidic aqueous layer will cleave the ester.
-
Solution:
-
Use Neutral or Basic Workup: Quench the reaction with water or a saturated sodium bicarbonate (NaHCO₃) solution.
-
Avoid Acidic Washes: During extraction, wash the organic layer only with water and brine.
-
-
-
Possible Cause 2: Acidic Reagents or Byproducts Some reagents or bases can generate acidic species. For example, using a phosphate buffer that is not sufficiently basic can lead to acidic conditions upon heating.
-
Solution:
-
Choose Appropriate Bases: Use non-acidic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.
-
Silica Gel Chromatography: Standard silica gel is slightly acidic. If your product is particularly sensitive, you can neutralize the silica gel by preparing a slurry with a small amount of triethylamine in your eluent (e.g., 0.1-1%) and then evaporating the excess before packing the column. Alternatively, use pre-neutralized or basic alumina for chromatography.
-
-
-
Possible Cause 3: High Thermal Stress While less common than acid-catalyzed cleavage, prolonged heating at very high temperatures (>120-140 °C) can lead to thermal elimination of isobutene and formation of the carboxylic acid.[2]
-
Solution:
-
Minimize Reaction Temperature: Use the lowest temperature that allows for a reasonable reaction rate.
-
Minimize Reaction Time: Monitor the reaction closely and stop heating as soon as the starting material is consumed.
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best "go-to" solvent and base combination for a Suzuki coupling with this compound?
A: A highly reliable starting point is 1,4-dioxane/H₂O (e.g., 4:1 v/v) as the solvent with K₃PO₄ or K₂CO₃ as the base. This combination is effective because the dioxane solubilizes the organic components and catalyst, while the water aids in dissolving the inorganic base, which is crucial for activating the boronic acid for transmetalation.[4][10]
Q2: For a Buchwald-Hartwig amination, how do I choose the correct ligand for the 6-chloropyrazine substrate?
A: The reactivity of aryl chlorides in C-N coupling is highly dependent on the ligand.[11] For an electron-deficient heteroaryl chloride like this one, you need a bulky, electron-rich phosphine ligand to promote the oxidative addition step.
-
For primary amines: A biarylphosphine ligand like BrettPhos or RuPhos is an excellent starting point.
-
For secondary amines: RuPhos is often a good choice.
-
For challenging couplings: If reactivity is low, consider more specialized ligands like tBuBrettPhos .[11]
Q3: My reaction is clean but very slow. Besides increasing the temperature, what can I do to accelerate it?
A: If the reaction is clean (no side products), you can increase the rate without raising the temperature by:
-
Increasing Catalyst Loading: Doubling the catalyst and ligand loading (e.g., from 1 mol% to 2 mol%) can significantly increase the rate.
-
Switching to a More Active Catalyst: A modern palladacycle precatalyst will often provide a higher concentration of the active Pd(0) species than traditional sources, leading to faster turnover.[11][12]
-
Changing the Base: A stronger base can sometimes accelerate the reaction, but be mindful of substrate compatibility. For Buchwald-Hartwig, switching from K₂CO₃ to a stronger, non-nucleophilic base like NaOtBu or LHMDS can have a dramatic effect.[11]
Part 3: Recommended Protocols & Data
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Rationale & Citation |
| Pd Precatalyst | XPhos Pd G3 (2 mol%) | Air-stable, efficiently generates active Pd(0).[5] |
| Ligand | XPhos (4 mol%) | Bulky, electron-rich ligand effective for aryl chlorides. |
| Base | K₃PO₄ (2.5 equivalents) | Effective base, compatible with ester group. |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Good balance of solubility for all components.[4] |
| Temperature | 90 °C | Good starting point to balance rate and stability.[8] |
| Atmosphere | Nitrogen or Argon | Prevents catalyst oxidation and boronic acid homocoupling.[3] |
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vial, add this compound (1.0 equiv), the boronic acid (1.2 equiv), K₃PO₄ (2.5 equiv), XPhos ligand (0.04 equiv), and XPhos Pd G3 precatalyst (0.02 equiv).
-
Seal the vial with a septum cap and purge with nitrogen or argon for 10 minutes.
-
Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.
-
Place the vial in a preheated heating block at 90 °C.
-
Stir the reaction and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
` Caption: Experimental workflow for optimizing reaction temperature.
References
-
Title: tert-Butyl Esters Source: Organic Chemistry Portal URL: [Link]
-
Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]
-
Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]
-
Title: Suzuki Coupling: Mechanism & Examples Source: NROChemistry URL: [Link]
-
Title: tert-Butyl Ethers Source: Organic Chemistry Portal URL: [Link]
-
Title: Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation Source: MDPI URL: [Link]
-
Title: The effect of various temperatures on the Suzuki coupling reaction Source: ResearchGate URL: [Link]
-
Title: Solvent effects in palladium catalysed cross-coupling reactions Source: RSC Publishing URL: [Link]
-
Title: Transition metal-catalyzed functionalization of pyrazines Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid Source: ResearchGate URL: [Link]
-
Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: Chemical Reviews URL: [Link]
-
Title: Solvent effects in palladium catalysed cross-coupling reactions Source: White Rose Research Online URL: [Link]
-
Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]
-
Title: Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings Source: NIH URL: [Link]
-
Title: Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates Source: ACS Publications URL: [Link]
-
Title: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids Source: MDPI URL: [Link]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
preventing decomposition of tert-Butyl 2-(6-chloropyrazin-2-yl)acetate during workup
Answering the call of researchers and drug development professionals, this Technical Support Center provides targeted troubleshooting for the isolation of tert-Butyl 2-(6-chloropyrazin-2-yl)acetate, a compound susceptible to degradation during standard laboratory workup procedures. As Senior Application Scientists, we combine deep mechanistic understanding with field-tested protocols to ensure you can maximize the yield and purity of your target compound.
Technical Overview: The Challenge of Stability
The molecular structure of this compound presents two primary points of potential chemical instability during workup: the tert-butyl ester and the chloropyrazine ring . Of these, the tert-butyl ester is exceptionally sensitive and is the primary cause of product loss during purification. It is highly susceptible to acid-catalyzed hydrolysis, a reaction that cleaves the ester to yield the corresponding carboxylic acid and gaseous isobutylene.[1][2][3] Understanding and controlling the pH of your aqueous washes is therefore paramount to preventing decomposition.
Frequently Asked Questions (FAQs)
Q1: My yield is consistently low, and I see a new, more polar spot on my TLC plate after workup. What is happening?
A1: You are almost certainly observing the decomposition of your product via acid-catalyzed hydrolysis of the tert-butyl ester.[3] This occurs when the ester is exposed to even mildly acidic conditions in the presence of water. The mechanism proceeds through the protonation of the carbonyl oxygen, which makes the ester susceptible to cleavage, forming a stable tertiary carbocation (the tert-butyl cation) and the carboxylic acid of your starting material.[3][4] This carboxylic acid byproduct is significantly more polar than your ester product, which is why it appears as a new, lower-Rf spot on your TLC plate.
Caption: Acid-catalyzed hydrolysis of the tert-butyl ester.
Q2: Can I use a basic wash, such as sodium hydroxide (NaOH), to remove acidic impurities?
A2: While tert-butyl esters are generally more stable under basic conditions than acidic ones, using strong bases like NaOH or KOH is not recommended.[5][6] This can lead to saponification, an irreversible base-catalyzed hydrolysis that also cleaves the ester to form a carboxylate salt.[4][6] This reaction is typically slower than acid-catalyzed hydrolysis at room temperature but can become significant, especially if the mixture is allowed to stand for extended periods. For neutralizing acidic impurities, a mild base is the preferred choice.
Q3: What is the ideal pH range to maintain during an aqueous workup for this compound?
A3: The ideal pH range for the workup is between 7.0 and 8.5 . This slightly basic to neutral condition minimizes the risk of both acid-catalyzed hydrolysis and base-induced saponification. A saturated solution of sodium bicarbonate (NaHCO₃), which has a pH of approximately 8.3, is an excellent choice for neutralizing residual acids from the reaction mixture.
Troubleshooting Guide: Scenarios & Solutions
This section addresses common problems encountered during the workup and provides validated solutions.
| Problem Scenario | Probable Cause | Recommended Solution |
| Significant product loss after washing with dilute HCl. | Acid-Catalyzed Hydrolysis: The tert-butyl ester was cleaved by the acidic wash. | Avoid all acidic washes. Use a saturated solution of ammonium chloride (NH₄Cl, pH ~4.5-5.5) for the initial quench if a weakly acidic condition is required to protonate byproducts, but do so quickly and at low temperatures (0 °C). The preferred method is to quench directly into a neutral or mildly basic solution. |
| An emulsion forms during extraction that is difficult to break. | Formation of Carboxylate Salts: If some decomposition has occurred, the resulting carboxylic acid can be deprotonated by a basic wash, forming a salt that acts as a surfactant and stabilizes the emulsion. | Add a small amount of brine (saturated NaCl solution) and gently swirl the separatory funnel. This increases the ionic strength of the aqueous layer, which helps to break the emulsion. Avoid vigorous shaking.[7] |
| The final product is contaminated with a baseline material on the TLC that stains with an acid/base indicator. | Incomplete Removal of Hydrolyzed Acid: The aqueous washes were not sufficient to remove the carboxylic acid byproduct. | Perform multiple washes with saturated sodium bicarbonate solution (2-3 times). Ensure the pH of the final aqueous wash is > 8. After separation, back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product. |
Validated Workup Protocol
This protocol is designed to maximize the isolation of intact this compound by carefully controlling the workup environment.
Caption: Recommended workflow for isolating the target compound.
Step-by-Step Methodology:
-
Cooling and Quenching: Once the reaction is complete (as determined by TLC or LCMS), cool the reaction vessel to 0 °C in an ice bath. In a separate flask, prepare a volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution equal to at least twice the volume of the reaction mixture. Slowly, and with vigorous stirring, add the reaction mixture to the NaHCO₃ solution. Causality: This step neutralizes any acid catalyst or acidic byproducts in a controlled manner, preventing the exothermic reaction that can promote decomposition.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the product into a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Perform the extraction three times to ensure complete recovery of the product from the aqueous layer.
-
Combine and Wash: Combine the organic layers from all extractions. Wash the combined organic phase once more with a fresh portion of saturated NaHCO₃ solution to ensure all acidic components are removed. Check the pH of the aqueous layer after this wash to confirm it is basic (pH > 8).
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). Causality: This step helps to remove the bulk of the dissolved water from the organic layer, making the subsequent drying step more efficient.[8]
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Allow it to stand for 15-20 minutes to ensure all water is absorbed.
-
Filtration and Concentration: Filter the organic solution to remove the drying agent. Rinse the drying agent with a small amount of fresh solvent to recover any adsorbed product. Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Final Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
By adhering to this carefully controlled, pH-neutral workup procedure, researchers can confidently minimize decomposition and maximize the yield of high-purity this compound.
References
-
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]
-
tert-Butyl Esters. Organic Chemistry Portal. [Link]
- Production of tertiary butyl acetate
-
Hydrolysis of Esters. Chemistry LibreTexts. [Link]
-
Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. [Link]
-
hydrolysis of esters. Chemguide. [Link]
-
Acids - Reagent Guides. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
-
Troubleshooting: The Workup. University of Rochester, Department of Chemistry. [Link]
-
Reaction Work-Ups. Chemistry LibreTexts. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Acids - Wordpress [reagents.acsgcipr.org]
- 4. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. tert-Butyl Esters [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Troubleshooting [chem.rochester.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Low Reactivity of the Chlorine Atom on the Pyrazine Ring
Welcome to the technical support center for troubleshooting the low reactivity of chlorine atoms on pyrazine rings. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with nucleophilic aromatic substitution (SNAr) reactions involving chloropyrazines. In this comprehensive resource, we will delve into the underlying principles governing reactivity and provide actionable strategies to overcome common experimental hurdles.
Part 1: CORE DIRECTIVE - Understanding the "Why"
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms, presents a unique electronic landscape that significantly influences the reactivity of its substituents. The inherent electron-deficient nature of the pyrazine ring, a consequence of the electronegative nitrogen atoms, generally makes it susceptible to nucleophilic attack. However, the reactivity of a chlorine atom attached to the ring is not always straightforward and is governed by a delicate interplay of electronic effects.
Frequently Asked Questions (FAQs): Fundamental Principles
Q1: I'm observing very slow or no reaction with my chloropyrazine. What are the fundamental reasons for this low reactivity?
The low reactivity of a chlorine atom on a pyrazine ring can be attributed to several key factors:
-
Electronic Effects of the Pyrazine Ring: The two nitrogen atoms in the pyrazine ring exert a strong electron-withdrawing inductive effect, which should theoretically activate the ring for nucleophilic attack. However, this is counterbalanced by the mesomeric (resonance) effect, where the lone pairs on the nitrogen atoms can donate electron density back into the ring. The overall reactivity is a combination of these opposing forces.[1][2]
-
Position of the Chlorine Atom: The position of the chlorine atom relative to the nitrogen atoms is critical. The activating effect of the nitrogen atoms is most pronounced at the positions ortho and para to them. If the chlorine atom is situated at a meta position, it will be significantly less reactive.
-
Substituent Effects: The presence of other substituents on the pyrazine ring can dramatically alter its reactivity. Electron-withdrawing groups will further activate the ring towards SNAr, while electron-donating groups will deactivate it, making the substitution more challenging.[1][2][3]
Caption: Key factors contributing to the low reactivity of chloropyrazines.
Part 2: SCIENTIFIC INTEGRITY & LOGIC - Troubleshooting and Optimization
As Senior Application Scientists, we understand that theoretical knowledge must be paired with practical, field-proven solutions. The following sections provide a systematic approach to troubleshooting and optimizing your SNAr reactions.
Frequently Asked Questions (FAQs): Reaction Optimization
Q2: What are the first experimental parameters I should adjust to improve the yield of my SNAr reaction?
When faced with a sluggish reaction, a methodical optimization of the reaction conditions is the most effective approach. We recommend the following steps:
-
Solvent Selection: The choice of solvent is paramount in SNAr reactions. Polar aprotic solvents are generally preferred as they can effectively solvate the counter-ion of the nucleophile, thereby increasing its nucleophilicity.
Solvent Dielectric Constant Boiling Point (°C) Key Considerations Dimethylformamide (DMF) 36.7 153 A versatile and commonly used solvent. Dimethyl sulfoxide (DMSO) 46.7 189 Highly polar, can accelerate difficult reactions. N-Methyl-2-pyrrolidone (NMP) 32.2 202 High boiling point, suitable for high-temperature reactions. 1,4-Dioxane 2.2 101 Can be effective, particularly in palladium-catalyzed reactions. Water 80.1 100 A green and sometimes surprisingly effective solvent for SNAr.[4][5] -
Temperature: Many SNAr reactions require thermal activation. If your reaction is not proceeding at room temperature, a stepwise increase in temperature can often provide the necessary energy to overcome the activation barrier. Microwave irradiation can also be a powerful tool for accelerating these reactions by allowing for rapid and uniform heating to high temperatures and pressures.
-
Base Selection: The choice of base is critical, especially when using nucleophiles that require deprotonation (e.g., amines, alcohols, thiols).
Base pKa of Conjugate Acid Comments Potassium Carbonate (K₂CO₃) 10.3 A common and effective inorganic base. Cesium Carbonate (Cs₂CO₃) 10.3 Often more effective than K₂CO₃ due to the "cesium effect". Sodium Hydride (NaH) ~35 A strong, non-nucleophilic base for deprotonating alcohols and thiols. Potassium Fluoride (KF) 3.2 Has been shown to be a surprisingly effective base in aqueous media.[4][5]
Q3: I've optimized the basic conditions and still see no improvement. What are the next steps?
If standard optimization fails, it may be necessary to employ more advanced strategies:
-
Catalysis:
-
Palladium-Catalyzed Cross-Coupling: For the amination of chloropyrazines, the Buchwald-Hartwig amination can be a highly effective method. This reaction typically employs a palladium catalyst and a phosphine ligand.
-
Copper-Catalyzed Cross-Coupling: The Ullmann condensation, which utilizes a copper catalyst, is another valuable tool for the formation of C-N, C-O, and C-S bonds.
-
N-Heterocyclic Carbene (NHC) Catalysis: Recent research has shown that NHCs can effectively catalyze SNAr reactions under mild, metal-free conditions.[6][7]
-
-
Metalation: Regio- and chemoselective metalation of chloropyrazines using reagents like TMPMgCl·LiCl and TMPZnCl·LiCl can furnish highly functionalized pyrazines.[8][9]
Caption: Troubleshooting workflow for enhancing chloropyrazine reactivity.
Experimental Protocols
General Procedure for a Trial SNAr Reaction:
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the chloropyrazine (1.0 equiv.), the nucleophile (1.2-2.0 equiv.), and the base (1.5-3.0 equiv.).
-
Add the desired solvent to achieve a concentration of 0.1-1.0 M.
-
Heat the reaction mixture to the desired temperature and monitor the progress by an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature, and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography, recrystallization, or distillation.
Note: This is a general guideline. The optimal conditions will vary depending on the specific substrates and reagents used.
Part 3: VISUALIZATION & FORMATTING - Data and Workflow
To further assist in your troubleshooting efforts, the following resources are provided:
-
Data Summary Tables: The tables in the previous section provide a quick reference for selecting appropriate solvents and bases.
-
Workflow Diagrams: The Graphviz diagrams offer a visual representation of the decision-making process for troubleshooting and optimization.
By systematically applying the principles and strategies outlined in this guide, you will be well-equipped to overcome the challenges associated with the low reactivity of the chlorine atom on the pyrazine ring and achieve your desired synthetic outcomes.
References
Sources
- 1. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Regio- and chemoselective multiple functionalization of chloropyrazine derivatives. Application to the synthesis of coelenterazine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Impurities in the Large-Scale Synthesis of tert-Butyl 2-(6-chloropyrazin-2-yl)acetate
Prepared by: Gemini, Senior Application Scientist
This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals engaged in the large-scale synthesis of tert-Butyl 2-(6-chloropyrazin-2-yl)acetate. Recognizing the criticality of impurity management in pharmaceutical development, this document provides in-depth troubleshooting advice, validated protocols, and answers to frequently encountered challenges. The structure is designed to be intuitive, allowing users to quickly identify and resolve issues encountered during synthesis and purification.
Section 1: Overview of a Common Synthetic Pathway
The synthesis of this compound on a large scale typically involves a multi-step process. A common and scalable approach begins with a commercially available pyrazine derivative, followed by the introduction of the acetic acid side chain and subsequent esterification. Understanding this pathway is the first step in predicting and controlling potential impurities.
A plausible and efficient route is outlined below:
Caption: Common synthetic route for this compound.
Section 2: Frequently Asked Questions (FAQs) - Impurity Profiling & Identification
This section addresses the most common questions regarding the types of impurities formed, their origins, and methods for detection.
Q1: What are the primary process-related impurities I should expect during this synthesis?
A1: Process-related impurities can originate from starting materials, side reactions, or subsequent degradation. Based on the synthetic pathway described, the following impurities are frequently observed.
| Impurity Name | Structure | Likely Source |
| Impurity A: (6-chloropyrazin-2-yl)acetic acid | HOOC-CH₂-(C₄H₂N₂Cl) | Incomplete esterification (Step 2) or hydrolysis of the product during workup. |
| Impurity B: 2,6-Dichloropyrazine | Cl-(C₄H₂N₂)-Cl | Incomplete conversion of starting material (Step 1). |
| Impurity C: Di-tert-butyl 2,2'-(pyrazine-2,6-diyl)diacetate | (tBuOOC-CH₂)-(C₄H₂N₂)-(CH₂-COOtBu) | Di-substitution on the pyrazine ring during side-chain formation (Step 1). |
| Impurity D: tert-Butanol | (CH₃)₃COH | Formed from the tert-butyl cation reacting with water, a common byproduct in acid-catalyzed esterifications. |
| Impurity E: Diisobutylene | C₈H₁₆ | Acid-catalyzed dimerization of isobutylene, especially at elevated temperatures during esterification. |
Q2: What analytical techniques are best for monitoring the reaction and quantifying impurities?
A2: A multi-pronged analytical approach is essential for robust process control.
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress. A typical mobile phase would be a mixture of ethyl acetate and hexane. It allows for quick differentiation between the non-polar starting material (2,6-dichloropyrazine), the highly polar carboxylic acid intermediate, and the moderately polar final product.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative analysis. A reverse-phase C18 column with a gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) can effectively separate all the impurities listed above. This method is critical for determining the final purity and for release testing.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation of the final product and for identifying unknown impurities. For example, the presence of the carboxylic acid proton (~10-12 ppm) in ¹H NMR clearly indicates Impurity A, while the characteristic singlet for the tert-butyl group (~1.5 ppm, 9H) confirms the ester formation.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the product and impurities, aiding in their identification, especially when coupled with HPLC (LC-MS).
Q3: Why is my crude product color off-white or yellow instead of white?
A3: The formation of colored impurities often points to degradation or polymerization side reactions. Pyrazine derivatives can sometimes form colored byproducts under harsh acidic or basic conditions, or upon prolonged exposure to heat.[1] The presence of trace metallic impurities from reagents or the reactor can also catalyze the formation of colored species. It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.
Section 3: Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during large-scale synthesis.
| Problem | Plausible Cause(s) | Recommended Action(s) |
| Low yield of the final product. | 1. Incomplete reaction in Step 1 or 2: Insufficient reaction time, incorrect temperature, or deactivated catalyst/reagent. 2. Product loss during workup: Emulsion formation during aqueous extraction or product hydrolysis due to overly acidic/basic conditions. | 1. Optimize reaction conditions: Use TLC/HPLC to monitor the reaction to completion. For the esterification, ensure anhydrous conditions and a sufficient charge of the acid catalyst.[2] 2. Refine workup: Use brine washes to break emulsions. Neutralize the reaction mixture carefully with a mild base like sodium bicarbonate solution before extraction. |
| High levels of unreacted (6-chloropyrazin-2-yl)acetic acid (Impurity A) in the final product. | 1. Inefficient Esterification: The acid-catalyzed reaction with isobutylene may be slow or reversible. 2. Product Hydrolysis: The tert-butyl ester is sensitive to acid.[3] Exposure to strong aqueous acid during workup can cleave the ester. | 1. Drive the equilibrium: Use an excess of isobutylene under pressure. Alternatively, consider using a different tert-butylating agent like di-tert-butyl dicarbonate (Boc₂O) with a catalytic amount of DMAP.[4][5] 2. Modify workup: Quench the reaction by adding it to a cold, dilute solution of sodium bicarbonate. Ensure all subsequent aqueous washes are neutral or slightly basic. |
| The product is contaminated with di-substituted pyrazine (Impurity C). | Lack of Regioselectivity: The conditions used for introducing the first side chain (e.g., lithiation) may be too harsh, leading to a second reaction at the other chlorine-bearing carbon.[6] | Control Stoichiometry and Temperature: Use a slight excess (1.0-1.1 equivalents) of the organometallic reagent or coupling partner in Step 1. Maintain cryogenic temperatures (e.g., -78 °C) during the addition of reagents to enhance selectivity. |
| Purification by recrystallization is ineffective; the impurity co-crystallizes with the product. | The impurity has very similar polarity and crystal lattice packing energy to the desired product. This can be an issue if a positional isomer is present. | 1. Screen multiple solvent systems: Test various solvent/anti-solvent combinations (e.g., Isopropanol/water, Ethyl acetate/heptane, Toluene/hexane). 2. Consider a reactive purification: If the primary impurity is the carboxylic acid (Impurity A), perform a liquid-liquid extraction with a dilute aqueous base (e.g., 1% Na₂CO₃ solution) to selectively remove the acidic impurity into the aqueous layer. 3. Resort to Chromatography: For high-value material where recrystallization fails, preparative column chromatography is a viable, albeit less scalable, option.[7] |
Section 4: Key Experimental Protocols
These protocols provide a starting point for analysis and purification. They should be adapted and validated for your specific equipment and scale.
Protocol 4.1: HPLC Method for In-Process Control and Final Purity Analysis
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve ~10 mg of the sample in 10 mL of Acetonitrile.
Protocol 4.2: Large-Scale Purification by Recrystallization
Causality: This procedure uses a solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain in the mother liquor.
-
Solvent Selection: A common and effective solvent system is Ethyl Acetate/Heptane.
-
Procedure: a. In a suitable reactor, charge the crude solid product. b. Add a minimum amount of ethyl acetate (e.g., 2-3 volumes relative to the crude product mass) and heat the mixture to 50-60 °C with stirring until all the solid dissolves. c. If the solution is colored, consider adding a small amount of activated carbon and stirring for 15-30 minutes, followed by a hot filtration to remove the carbon. d. Slowly add heptane (an anti-solvent, typically 4-6 volumes) to the hot solution while maintaining the temperature. Continue adding until the solution becomes slightly turbid. e. Turn off the heat and allow the mixture to cool slowly to room temperature over several hours. Slow cooling is critical for forming large, pure crystals. f. Further cool the mixture to 0-5 °C and hold for at least 2 hours to maximize yield. g. Filter the resulting crystals and wash the filter cake with a small amount of cold heptane. h. Dry the purified product under vacuum at a temperature not exceeding 40 °C.
-
Validation: Analyze the purified solid and the mother liquor by HPLC to confirm the successful removal of impurities.
Section 5: Workflow for Impurity Investigation and Control
This flowchart provides a logical pathway for managing impurities from initial synthesis through to the final, purified active pharmaceutical ingredient (API) intermediate.
Caption: Logical workflow for impurity identification, control, and remediation.
Section 6: References
-
EP1286947B1 - Production of tertiary butyl acetate from mtbe. Google Patents.
-
Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation. Molecules. [Link]
-
Carbazic acid, tert-butyl ester. Organic Syntheses Procedure. [Link]
-
2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S),4β]]-* Organic Syntheses Procedure. [Link]
-
Supporting Information for [Article Title]. [Journal Name]. [Link]
-
tert-Butyl Esters. Organic Chemistry Portal. [Link]
-
CN106397189A - Synthesis method of tert-butyl chloroacetate. Google Patents.
-
Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. [Link]
-
GLYCINE t-BUTYL ESTER. Organic Syntheses Procedure. [Link]
-
Large-Scale Synthesis of Piperazine-2,6-dione and Its Use in the Synthesis of Dexrazoxane Analogues. ResearchGate. [Link]
-
Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences. [Link]
-
A simple and powerful tert-butylation of carboxylic acids and alcohols. Synlett. [Link]
-
tert-Butyl 2-((5,6-diphenylpyrazin-2-yl)oxy)acetate. Pharmaffiliates. [Link]
-
Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances. [Link]
-
What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? ResearchGate. [Link]
-
Acetic acid, tert-butyl ester. Organic Syntheses Procedure. [Link]
-
Novel tert-Butylation of Carboxylic Acids and Alcohols. Thieme Chemistry. [Link]
-
tert‐Butyl acetate. MAK-Collection for Occupational Health and Safety. [Link]
-
A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Scientia Pharmaceutica. [Link]
-
tert-Butyl alcohol. Wikipedia. [Link]
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Technical Support Center: Alternative Catalysts for Cross-Coupling with 6-Chloropyrazine Derivatives
Welcome to the technical support center for researchers navigating the complexities of cross-coupling reactions with 6-chloropyrazine derivatives. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the lab. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research and development.
Section 1: Understanding the Core Challenges
FAQ: Why are cross-coupling reactions with 6-chloropyrazine derivatives so challenging?
Answer: The difficulties arise from a combination of two primary factors inherent to the substrate:
-
Electronic Deficiency: The pyrazine ring is highly electron-deficient due to the presence of two nitrogen atoms. This electronic nature has a profound effect on the C-Cl bond. While the bond is polarized, making it susceptible to nucleophilic attack, it is also significantly stronger and less reactive in the crucial oxidative addition step of typical palladium-catalyzed cycles compared to aryl bromides or iodides.[1]
-
Catalyst Inhibition: The lone pair of electrons on the pyrazine nitrogen atoms can coordinate strongly to the metal center of the catalyst (e.g., Palladium). This coordination can lead to the formation of stable, off-cycle complexes that act as catalyst reservoirs or, in worse cases, lead to irreversible catalyst deactivation, effectively poisoning the reaction.
These two factors often result in sluggish reactions, low yields, the need for high catalyst loadings, and the requirement for harsh reaction conditions, which can compromise the stability of other functional groups on your molecule.
Section 2: Troubleshooting Stalled Reactions & Low Yields
This section addresses common failures in specific cross-coupling reactions and provides actionable, alternative catalytic strategies.
Scenario 1: Suzuki-Miyaura Coupling
Question: My Suzuki-Miyaura reaction between a 6-chloropyrazine and an arylboronic acid is giving low conversion, even at high temperatures. My standard Pd(PPh₃)₄ catalyst isn't working. What should I do?
Answer: This is a classic problem of poor oxidative addition. The Pd(0) species generated from Pd(PPh₃)₄ is often not sufficiently electron-rich to efficiently break the strong C-Cl bond of the electron-deficient pyrazine.
Troubleshooting Workflow:
Caption: Troubleshooting flowchart for a stalled Suzuki reaction.
Explanation of Solutions:
-
Solution A: Advanced Palladium Systems: Instead of simple phosphines like PPh₃, you must use ligands specifically designed for activating challenging C-Cl bonds.
-
Bulky Biarylphosphines (Buchwald Ligands): Ligands like SPhos, XPhos, or RuPhos are extremely electron-rich and sterically demanding. The electron-rich nature promotes the oxidative addition step, while the steric bulk facilitates the final reductive elimination step to release the product and regenerate the active catalyst.[2]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable and highly active palladium complexes. They are excellent for activating stubborn aryl chlorides.
-
-
Solution B: Nickel Catalysis: Nickel is inherently more reactive towards aryl chlorides than palladium.[3][4] A simple and effective system is often NiCl₂(dppp) or NiCl₂(PCy₃)₂, which can be highly effective for coupling various N-heterocyclic chlorides.[3] Nickel catalysis often proceeds through different mechanisms, sometimes involving Ni(I)/Ni(III) cycles or single-electron transfer (SET) pathways, which can be more favorable for these substrates.[5]
Comparative Data: Catalyst Systems for Suzuki Coupling of Chloro-N-Heterocycles
| Catalyst System | Precatalyst | Ligand | Typical Loading (mol%) | Temp (°C) | Key Advantage | Reference |
| Palladium | Pd₂(dba)₃ or Pd(OAc)₂ | SPhos / XPhos | 1 - 3 | 80 - 110 | Broad substrate scope, well-documented. | [6] |
| Palladium-NHC | PEPPSI-IPr | (internal) | 1 - 2 | 80 - 100 | High stability and activity for chlorides. | [7] |
| Nickel | NiCl₂ | dppp / dppf | 3 - 10 | 60 - 100 | Cost-effective, highly reactive for chlorides. | [3][8] |
| Iron | FeCl₃ | TMEDA / IPr | 5 - 10 | 25 - 80 | Economical, low toxicity, different reactivity. | [9][10] |
Scenario 2: Buchwald-Hartwig Amination
Question: I'm trying to perform a Buchwald-Hartwig amination on a 6-chloropyrazine derivative, but I'm getting a complex mixture of byproducts and low yield of the desired amine. What's going wrong?
Answer: This reaction is notoriously sensitive to the choice of ligand, base, and solvent.[11][12] The electron-deficient nature of the pyrazine ring can make the C-N reductive elimination step difficult, and side reactions can be promoted by strong bases.
Key Considerations & Solutions:
-
Ligand is Critical: The choice of ligand is paramount. For electron-deficient heterocycles, specialized biarylphosphine ligands are required.
-
For Primary Amines: Ligands like BrettPhos are specifically designed to facilitate the coupling of primary amines.[2]
-
For Secondary Amines: RuPhos is often a better choice for coupling secondary amines.[2]
-
Why they work: These ligands possess the right steric and electronic properties to stabilize the key intermediates, promote the C-N reductive elimination, and prevent β-hydride elimination or other side reactions.
-
-
Base Selection: The choice of base can dramatically influence the reaction outcome. While strong bases like NaOtBu are common, they can sometimes promote side reactions with sensitive substrates. Consider screening weaker bases.
-
Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) are often milder alternatives that can provide excellent results while minimizing byproduct formation.
-
-
Use a Precatalyst: Instead of generating the active Pd(0) species in situ from Pd(OAc)₂ or Pd₂(dba)₃, use a well-defined palladacycle precatalyst (e.g., an XPhos-Pd-G3 precatalyst). These are air-stable, provide a reliable 1:1 ligand-to-palladium ratio, and rapidly form the active LPd(0) species under basic conditions, leading to more reproducible results.[13]
Protocol: Optimized Buchwald-Hartwig Amination of a 6-Chloropyrazine
-
Setup: To an oven-dried Schlenk flask, add the 6-chloropyrazine derivative (1.0 equiv), the amine (1.2 equiv), Cs₂CO₃ (1.5 equiv), and the appropriate Buchwald precatalyst (e.g., RuPhos Pd G3, 0.02 equiv, 2 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe. The choice of solvent can be critical and may require screening.[14]
-
Reaction: Heat the reaction mixture with stirring in a preheated oil bath to 100-110 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.
Scenario 3: Sonogashira Coupling
Question: My copper-palladium catalyzed Sonogashira coupling of a terminal alkyne with 6-chloropyrazine is sluggish and gives significant amounts of alkyne homocoupling (Glaser coupling). How can I improve this?
Answer: The high temperatures often required to activate the C-Cl bond in traditional Sonogashira reactions can accelerate the undesirable, copper-mediated homocoupling of the alkyne.[15] The solution is often to move to a copper-free system.
Alternative Strategy: Copper-Free Sonogashira Coupling
The key is to use a catalyst system that is active enough to promote the palladium cycle without relying on a copper cocatalyst.[16]
-
Catalyst System: A highly active palladium source, often combined with a suitable ligand, is used. For example, PdCl₂(PPh₃)₂ can be effective.
-
Base/Additive: A crucial component is the base, which also acts to deprotonate the alkyne. Tetrabutylammonium fluoride (TBAF) or other amine bases like triethylamine or diisopropylamine can be effective.[16]
-
Benefits: By removing copper, the primary pathway for Glaser homocoupling is eliminated, leading to a cleaner reaction profile and higher yields of the desired cross-coupled product. These reactions can often be run under milder conditions.
Section 3: Emerging & Unconventional Catalytic Systems
For particularly recalcitrant substrates or when seeking greener, more cost-effective methods, consider these advanced alternatives.
Iron-Catalyzed Cross-Coupling
Iron is an earth-abundant, inexpensive, and low-toxicity metal, making it an attractive alternative to palladium.[17] Iron-catalyzed reactions often proceed via different mechanisms, potentially involving radical pathways, which can be advantageous for certain substrates.[10]
-
Typical System: A simple iron salt like FeCl₃ or Fe(acac)₃ is used as a precatalyst, often in the presence of a ligand such as an N-heterocyclic carbene (IPr) or an additive like TMEDA.[9][18]
-
Coupling Partner: Iron catalysis is particularly effective for coupling with organometallic reagents like Grignard reagents (Kumada coupling).
-
Advantages: Excellent for C(sp²)-C(sp³) bond formation. The methodology is compatible with a variety of functional groups.[18]
Photoredox Catalysis
This modern approach uses visible light to drive chemical reactions under exceptionally mild conditions.[19][20] A photocatalyst absorbs light and initiates a single-electron transfer (SET) process, generating highly reactive radical intermediates that can participate in coupling reactions.
-
Mechanism: A photocatalyst (e.g., an iridium complex, a ruthenium complex, or an organic dye like dicyanopyrazine (DPZ)) gets excited by light.[21][22] The excited catalyst can then reduce the aryl chloride to a radical anion, which fragments to form an aryl radical. This radical can then be trapped by a suitable coupling partner.
-
Dual Catalysis: Often, photoredox catalysis is combined with another catalytic cycle, such as nickel catalysis (Metallaphotoredox). The photocatalyst generates the key radical intermediates, which then enter the nickel catalytic cycle.[23]
-
Advantages:
-
Extremely mild reaction conditions (often room temperature).
-
Avoids the need for strong bases.
-
Can enable transformations that are difficult to achieve with traditional thermal methods.
-
Caption: Simplified photoredox cycle for C-Cl bond activation.
References
-
Buldurun, K., & Sarıdağ, T. (2022). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. Journal of Molecular Structure. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
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Shields, B. et al. (2014). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
Makarov, I. S., et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry. Available at: [Link]
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Singh, R. P., et al. (2011). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Synthesis. Available at: [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]
-
Hatakeyama, T., et al. (2010). Cross-Coupling of Non-activated Chloroalkanes with Aryl Grignard Reagents in the Presence of Iron/N-Heterocyclic Carbene Catalysts. Organic Letters. Available at: [Link]
-
Wikipedia. Sonogashira coupling. Available at: [Link]
-
Wang, D., et al. (2020). Photoredox asymmetric catalytic enantioconvergent substitution of 3-chlorooxindoles. Chemical Communications. Available at: [Link]
-
Sharma, S., & Singh, P. (2022). Recent advances in nickel catalyzed Suzuki-Miyaura cross coupling reaction via C-O& C-N bond activation. ResearchGate. Available at: [Link]
-
Aoyagi, Y., et al. (1993). PALLADIUM-CATALYZED CROSS-COUPLING REACTIONS OF CHLOROPYRAZINES WITH AROMATIC HETEROCYCLES. HETEROCYCLES. Available at: [Link]
-
Fernandes, A. C., et al. (2023). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. MDPI. Available at: [Link]
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. Available at: [Link]
-
Lee, J., et al. (2022). Efficient photoredox catalysis in C–C cross-coupling reactions by two-coordinated Au(I) complex. Nature Communications. Available at: [Link]
-
Chemspeed Technologies. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Available at: [Link]
-
Reddy, A., & Kumar, A. (2011). Palladium-free and ligand-free Sonogashira cross-coupling. ResearchGate. Available at: [Link]
-
Fürstner, A., et al. (2007). Selective Iron-Catalyzed Cross-Coupling Reactions of Grignard Reagents with Enol Triflates, Acid Chlorides, and Dichloroarenes. Journal of the American Chemical Society. Available at: [Link]
-
Valente, C., et al. (2012). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. ACS Catalysis. Available at: [Link]
-
ResearchGate. (2022). Efficient photoredox catalysis in C–C cross-coupling reactions by two-coordinated Au(I) complex. Available at: [Link]
-
Danish, M. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
Abu-Reziq, R., et al. (2016). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. ACS Catalysis. Available at: [Link]
-
Tasker, S. Z., et al. (2019). Mechanisms of Nickel-Catalyzed Cross- Coupling Reactions. Trends in Chemistry. Available at: [Link]
-
Valente, C., et al. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews. Available at: [Link]
-
Wangelin, A. J., et al. (2018). Iron-Catalyzed Cross-Coupling Reactions of Alkyl Grignards with Aryl Chlorobenzenesulfonates. Molecules. Available at: [Link]
-
Huang, X., et al. (2020). Metal-free C–Se cross-coupling enabled by photoinduced inter-molecular charge transfer. Chemical Communications. Available at: [Link]
-
Shi, Y., et al. (2023). Iron-Catalyzed C(sp2)–C(sp3) Cross-Coupling of Aryl Chlorobenzoates with Alkyl Grignard Reagents. MDPI. Available at: [Link]
-
Khatun, N., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. Available at: [Link]
-
Srivastava, V., et al. (2021). Recent Advances of Dicyanopyrazine (DPZ) in Photoredox Catalysis. Photochem. Available at: [Link]
-
ResearchGate. (2023). Buchwald-Hartwig reaction: An overview. Available at: [Link]
-
The Chem Communique. (2021). Elucidating Ni-catalyzed Negishi Couplings with Craig Day (Episode 52). YouTube. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
WuXi AppTec. (2025). Condition Optimization for Buchwald-Hartwig Reactions. YouTube. Available at: [Link]
-
Chem Tube. (2020). Cross Coupling Reactions. YouTube. Available at: [Link]
-
La-Posta, A., et al. (2022). Metallaphotoredox C-O and C-N Cross-coupling using Donor- Acceptor Cyanoarene Photocatalysts. AIR Unimi. Available at: [Link]
-
Li, J-H., et al. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Organic Chemistry Portal. Available at: [Link]
-
Newman, S. G., et al. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. Available at: [Link]
-
Maloney, K. M., et al. (2018). Process Development Overcomes a Challenging Pd-Catalyzed C–N Coupling for the Synthesis of RORc Inhibitor GDC-0022. Organic Process Research & Development. Available at: [Link]
-
Walsh, P. J., et al. (2024). Synthesis of 1,3-Alkylphosphoryl Bicyclo[1.1.1]pentane by Photocatalytic Cascade Radical Addition. ACS Publications. Available at: [Link]
-
Míková, J., et al. (2012). Palladium-catalyzed Cross-Coupling of Various Phosphorus Pronucleophiles With Chloropyrazines: Synthesis of Novel Am(III)-selective Extractants. Dalton Transactions. Available at: [Link]
-
Hussain, F. H. S., et al. (2018). Why can't I achieve good yields for this Suzuki reaction?. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Shields, J. D., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society. Available at: [Link]
-
Chen, G., et al. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. ACS Central Science. Available at: [Link]
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Technical Support Center: Overcoming Solubility Challenges with tert-Butyl 2-(6-chloropyrazin-2-yl)acetate
Welcome to the dedicated technical support center for tert-Butyl 2-(6-chloropyrazin-2-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges that can be encountered when working with this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific rationale behind them, empowering you to make informed decisions in your experiments.
Understanding the Solubility Profile of this compound
This compound is a heterocyclic compound with a molecular structure that suggests it is likely to be poorly soluble in aqueous solutions and more soluble in organic solvents. The pyrazine ring, while containing nitrogen atoms that can participate in hydrogen bonding, is part of a larger, relatively non-polar molecule. The tert-butyl group, in particular, contributes to the lipophilic character of the compound.
While specific solubility data for this exact compound is not extensively published, we can infer its likely behavior from its constituent parts: pyrazine derivatives are often moderately soluble in water and soluble in organic solvents, whereas tert-butyl acetate is known to be poorly soluble in water but miscible with many common organic solvents.[1] Therefore, it is anticipated that this compound will exhibit limited aqueous solubility, a common challenge in drug discovery and development.[2]
This guide provides a systematic approach to addressing these solubility issues, from initial solvent screening to the application of advanced enhancement techniques.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting solvents for dissolving this compound?
A1: Based on its chemical structure, a range of organic solvents should be effective for dissolving this compound. For initial experiments, we recommend starting with the following, in order of decreasing polarity:
-
Aprotic Polar Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF)
-
Protic Polar Solvents: Ethanol, Methanol
-
Non-polar Solvents: Dichloromethane (DCM), Chloroform, Ethyl acetate
It is crucial to perform a small-scale solubility test to determine the most suitable solvent for your specific application and desired concentration.
Q2: Is this compound expected to be soluble in aqueous buffers?
A2: Due to its predominantly non-polar structure, the compound is expected to have low intrinsic solubility in aqueous buffers. Direct dissolution in buffers like phosphate-buffered saline (PBS) will likely result in a very low concentration or precipitation. For biological assays requiring aqueous conditions, the use of a co-solvent or other solubility enhancement techniques will almost certainly be necessary.
Q3: What are the general safety precautions for handling chloropyrazine derivatives?
A3: Chloropyrazine derivatives should be handled with appropriate safety measures. Always work in a well-ventilated fume hood.[3] Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
Q4: How should I store this compound?
A4: Store the compound in a tightly sealed container in a cool, dry place, protected from light and moisture to prevent degradation.[4] For long-term storage, refrigeration or freezing may be recommended, but always consult the supplier's specific storage instructions.
Troubleshooting Guide: Addressing Solubility Issues in Your Experiments
This section provides a problem-and-solution framework for common solubility challenges you may encounter.
Scenario 1: My compound will not dissolve in my chosen organic solvent.
Problem: You are trying to prepare a stock solution in a common organic solvent (e.g., ethanol, DMSO), but the compound remains as a solid precipitate.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting insolubility in organic solvents.
Detailed Steps & Rationale:
-
Enhance Mechanical Agitation: Sometimes, dissolution is slow. Increase the vortexing time or use an ultrasonic bath to provide energy to break the crystal lattice of the solid.
-
Apply Gentle Heat: Cautiously warm the solution (e.g., to 30-40°C). Increased temperature often improves solubility. However, be mindful of potential compound degradation. Always check the compound's stability at elevated temperatures if possible.
-
Switch to a Stronger Solvent: If a less polar solvent like ethanol is failing, move to a more polar aprotic solvent like DMSO or DMF, which are excellent at dissolving a wide range of organic molecules.
-
Systematic Solvent Screening: If the issue persists, a systematic approach is best. Take a small, known amount of your compound and test its solubility in a panel of solvents with varying polarities (see table below). This will provide empirical data to guide your solvent choice.
Table 1: Recommended Solvents for Initial Screening
| Solvent Class | Examples | Rationale |
| Aprotic Polar | DMSO, DMF, ACN | High capacity to dissolve a wide range of organic molecules. |
| Protic Polar | Ethanol, Methanol | Commonly used in biological assays, but may have lower solvating power for highly lipophilic compounds. |
| Chlorinated | DCM, Chloroform | Effective for non-polar compounds, but less common for biological applications due to toxicity. |
| Ethers | THF, Dioxane | Intermediate polarity, useful for a range of compounds. |
Scenario 2: My compound precipitates when I dilute my organic stock solution into an aqueous buffer.
Problem: This is a very common issue when preparing working solutions for biological assays. The compound is soluble in the organic stock (e.g., 10 mM in DMSO), but crashes out of solution when diluted into your aqueous assay buffer (e.g., to 10 µM in PBS).
Troubleshooting Strategy: Co-Solvency
The principle of co-solvency involves using a water-miscible organic solvent to increase the solubility of a lipophilic compound in an aqueous solution.[1][5]
Step-by-Step Protocol for Co-Solvent Optimization:
-
Determine the Maximum Tolerable Co-solvent Concentration: Before testing the compound's solubility, determine the highest concentration of the organic solvent (e.g., DMSO, ethanol) that your experimental system (e.g., cells, enzymes) can tolerate without adverse effects. This is typically between 0.1% and 1% (v/v) for many cell-based assays.
-
Prepare a High-Concentration Stock Solution: Dissolve your compound in 100% of the chosen co-solvent at a high concentration (e.g., 10-50 mM).
-
Serial Dilution into Aqueous Buffer: Perform a serial dilution of your stock solution into the aqueous buffer, ensuring that the final concentration of the co-solvent does not exceed the predetermined tolerance limit.
-
Observe for Precipitation: After each dilution step, visually inspect the solution for any signs of precipitation (cloudiness, solid particles). It is best to let the solutions sit for a period (e.g., 30 minutes to an hour) to check for delayed precipitation.
-
Determine the Kinetic Solubility Limit: The highest concentration of the compound that remains in solution under these conditions is its kinetic solubility in that co-solvent/buffer system.
Advanced Solubility Enhancement Techniques
If co-solvency is insufficient to achieve the desired concentration, more advanced formulation strategies may be necessary.
1. pH Modification
Principle: The solubility of ionizable compounds can be significantly altered by adjusting the pH of the solution.[1] For a compound with a basic functional group (like the nitrogen atoms in the pyrazine ring), decreasing the pH will lead to protonation, forming a more soluble salt.
Experimental Protocol for pH-Dependent Solubility Assessment:
-
Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 10).
-
Add an excess amount of your compound to a fixed volume of each buffer.
-
Equilibrate the samples by shaking or stirring for a set period (e.g., 24 hours) at a constant temperature.
-
Centrifuge or filter the samples to remove the undissolved solid.
-
Quantify the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Plot the solubility as a function of pH to determine the optimal pH range for dissolution.
2. Use of Cyclodextrins
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[6][7] They can encapsulate poorly soluble "guest" molecules, like our target compound, forming an inclusion complex that has significantly improved aqueous solubility.[6][8]
Caption: Diagram of cyclodextrin inclusion complex formation.
Protocol for Preparing a Cyclodextrin Formulation:
-
Select a Cyclodextrin: Common choices include β-cyclodextrin (β-CD) and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD). For heterocyclic compounds, β-cyclodextrins are often a good starting point.[7]
-
Prepare an Aqueous Cyclodextrin Solution: Dissolve the chosen cyclodextrin in your aqueous buffer to make a stock solution (e.g., 10-20% w/v).
-
Method 1: Kneading: Create a paste of your compound with a small amount of the cyclodextrin solution. Knead this paste thoroughly for 30-60 minutes. Gradually add more of the cyclodextrin solution until the desired volume is reached.
-
Method 2: Co-solvent Evaporation: Dissolve both your compound and the cyclodextrin in a suitable organic solvent (e.g., ethanol). Evaporate the solvent under reduced pressure to form a solid dispersion. This solid can then be reconstituted in the aqueous buffer.
-
Equilibrate and Filter: Allow the mixture to equilibrate (e.g., by shaking for 24 hours). Remove any undissolved material by centrifugation or filtration.
-
Quantify the Concentration: Analyze the concentration of the dissolved compound in the final solution.
3. Solid Dispersions
Principle: A solid dispersion is a system where a poorly soluble drug is dispersed in a hydrophilic carrier matrix.[9] This can be achieved by methods like solvent evaporation or melting.[10][11] The drug is present in a very fine, often amorphous, state, which enhances its dissolution rate and solubility.[9]
Protocol for Preparation of a Solid Dispersion by Solvent Evaporation:
-
Select a Carrier: Choose a water-soluble polymer as the carrier. Common examples include polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (HPMC).[9]
-
Dissolve the Components: Dissolve both your compound and the carrier in a common volatile organic solvent (e.g., ethanol, methanol, or a mixture). The drug-to-carrier ratio can be varied to optimize performance (e.g., 1:1, 1:5, 1:10 by weight).
-
Evaporate the Solvent: Remove the solvent using a rotary evaporator to form a thin film. Dry the film further under vacuum to remove any residual solvent.
-
Create a Powder: Scrape the solid dispersion from the flask and grind it into a fine powder.
-
Assess Solubility: Test the solubility of the resulting powder in your aqueous buffer and compare it to the unformulated compound.
Conclusion
Overcoming the solubility challenges of this compound is achievable with a systematic and informed approach. By understanding the physicochemical properties of the compound and applying the troubleshooting strategies and enhancement techniques outlined in this guide, researchers can successfully prepare solutions suitable for a wide range of experimental applications. Always begin with a thorough characterization of the compound's solubility in relevant solvent systems and then select the most appropriate enhancement strategy based on the experimental requirements and constraints.
References
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
- Yellela, S. R. C. (2016). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences & Research, 8(9), 1039.
- Solvents & Petroleum Service, Inc. (n.d.).
- MedChemExpress. (n.d.). tert-Butyl 2-((tert-butoxycarbonyl)amino)
- Apollo Scientific. (2023).
- Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
- Popielec, A., & Loftsson, T. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(7), 1025.
- Yashwantrao Bhonsale College of Pharmacy. (2022). Formulation and Evaluation of Solid Dispersion of Poorly Soluble Drugs. Asian Journal of Pharmaceutical Technology, 12(4), 309-312.
- Kumar, L., & Singh, I. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(4), 1-8.
- Slideshare. (n.d.).
- Gîrleanu, M., et al. (2023). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules, 28(13), 5037.
- Scholars Research Library. (2011). Solid dispersion technique for improving solubility of some poorly soluble drugs. Der Pharmacia Lettre, 3(2), 141-151.
- Patil, S. K., Wagh, K. S., & Parik, V. B. (2012). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Journal of Pharmacy Research, 5(6), 3394-3399.
- Doan, T. N., & Ayaz, M. (2021). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 64(21), 15591-15632.
- ResearchGate. (2015). Can I use Cyclodextrin to improve the solubility of a compound?.
- Physical Chemistry Research. (2024). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578.
- Organic Syntheses. (n.d.). Acetic acid, tert-butyl ester.
- Fenyvesi, F., et al. (2020). Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. Molecules, 25(16), 3692.
- Google Patents. (n.d.).
- Tran, P., & Park, J. B. (2019). Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs. Pharmaceutics, 11(3), 134.
- International Journal of Pharmaceutical Sciences Review and Research. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research, 82(2), 1-10.
- Apollo Scientific. (n.d.).
- SciSpace. (2013). Solid Dispersions: an Approach to Enhance Solubility of poorly Water Soluble Drug.
- MDPI. (2018).
- Chemistry Stack Exchange. (2021). How are cyclodextrins used to form inclusion complexes with drug molecules?.
- Publisso. (2025).
- MedchemExpress.com. (n.d.). Chloropyrazine (Standard).
- Journal of Advanced Pharmacy Education and Research. (2013). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.
- ResearchGate. (2018).
- PubChem. (n.d.). Tert-butyl 2-(4-((5,6-diphenylpyrazin-2-yl)(isopropyl)amino)butoxy)
- Organic Syntheses. (n.d.). GLYCINE t-BUTYL ESTER.
- Home Sunshine Pharma. (n.d.). Tert-butyl 2-(4-((5,6-diphenylpyrazin-2-yl)(isopropyl)amino)butoxy)
- Google Patents. (n.d.). CN101676276B - Method for preparing N-tert-butyloxycarbonylpiperazine acetic acid hydrochloride.
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Pyrazine Synthesis Technical Support Center: Strategies to Minimize Byproduct Formation
Welcome to the Technical Support Center for Pyrazine Chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazine synthesis. Pyrazines are a critical scaffold in pharmaceuticals, agrochemicals, and flavor chemistry, but their synthesis is often plagued by byproduct formation, leading to reduced yields and complicated purification schemes.[1][2][3]
This document provides in-depth, field-proven insights into common challenges, offering not just protocols but the mechanistic reasoning behind them. Our goal is to empower you with the knowledge to anticipate, troubleshoot, and minimize byproduct formation in your own experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of byproducts in pyrazine synthesis?
Byproduct formation is highly dependent on the chosen synthetic route. However, several classes of impurities are frequently encountered:
-
Over-alkylated or Polysubstituted Pyrazines: Occur when the pyrazine ring undergoes more substitutions than desired. This is common in reactions like Friedel-Crafts alkylation or direct amination where the initial product is more reactive than the starting material.[4]
-
Oxidized Byproducts: Pyrazine N-oxides and pyrazinones can form, especially in the presence of oxidizing agents or atmospheric oxygen at elevated temperatures.[5] The pyrazine ring is susceptible to oxidation, which can lead to these unwanted products.
-
Positional Isomers: In the synthesis of unsymmetrically substituted pyrazines, achieving regioselectivity can be challenging, leading to mixtures of isomers that are often difficult to separate.[6][7]
-
Polymeric/Tar-like Materials: Harsh reaction conditions, such as high temperatures or strong acids/bases, can lead to complex side reactions, including polymerization and degradation of starting materials and products. This is particularly noted in classical condensation reactions like the Chichibabin synthesis if not properly controlled.[8]
-
Ring-Opened or Rearranged Products: Under certain conditions, the pyrazine ring can undergo cleavage or rearrangement, leading to a complex mixture of non-pyrazine byproducts.
-
Imidazoles: In syntheses involving ammonia and sugars, imidazole derivatives can form as significant byproducts alongside pyrazines.[9][10]
Q2: How does atmospheric oxygen and moisture impact pyrazine synthesis?
Atmospheric oxygen and moisture are often overlooked reactants that can significantly impact the outcome of pyrazine synthesis.
-
Oxygen: The electron-deficient nature of the pyrazine ring makes it susceptible to oxidation, especially at elevated temperatures used in many condensation reactions. Oxygen can act as an oxidant, leading to the formation of pyrazine-N-oxides or pyrazinones.[5] In reactions involving radical intermediates, oxygen can also initiate or participate in unwanted side reactions, contributing to the formation of polymeric tars.
-
Moisture: Water can interfere in several ways. In reactions that use moisture-sensitive reagents like organometallics or strong bases (e.g., sodium amide in the Chichibabin amination), water will quench the reagent, reducing its effective concentration and potentially halting the reaction.[11] In condensation reactions, excess water can shift the reaction equilibrium, hindering the final dehydration step required for aromatization and pyrazine ring formation.
Therefore, maintaining an inert atmosphere (e.g., using nitrogen or argon) and employing anhydrous solvents and reagents are critical for achieving high yield and purity.
Q3: Can the choice of starting materials influence regioselectivity and byproduct formation?
Absolutely. The electronic and steric properties of substituents on the starting materials are paramount in directing the outcome of the reaction.
-
Electronic Effects: Electron-donating groups (EDGs) on a pyrazine ring will activate it towards electrophilic substitution and can direct incoming groups to specific positions. Conversely, electron-withdrawing groups (EWGs) deactivate the ring, making nucleophilic substitution more favorable.[3][7] Understanding these effects is key to controlling regioselectivity.
-
Steric Hindrance: Bulky substituents can block access to adjacent positions on the ring, sterically directing incoming reagents to less hindered sites. This can be a powerful tool for achieving regioselectivity.
-
Starting Material Purity: The purity of precursors like 1,2-diamines and 1,2-dicarbonyl compounds is crucial. Impurities in these starting materials can lead to the formation of undesired pyrazine derivatives that are difficult to separate from the target molecule.
Troubleshooting Guides for Common Synthetic Routes
This section will focus on one of the most fundamental methods for pyrazine synthesis: the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, a variant of the Chichibabin-type synthesis.[12]
Problem: Low Yield and Formation of Polymeric Tar
This is one of the most common issues, often resulting from poorly controlled reaction conditions.
Causality: The condensation reaction involves multiple steps, including imine formation and cyclization, culminating in an oxidation/aromatization step.[13] High temperatures can accelerate desired steps but also promote undesired side reactions.[13][14] Aldol-type self-condensation of the dicarbonyl component or other polymerization pathways can occur, especially under strongly acidic or basic conditions, leading to the formation of intractable tars.[8]
Troubleshooting Workflow:
Troubleshooting Decision Tree for Low Yield and Tarring
Detailed Protocol: Controlled Condensation for 2,3-Dimethylpyrazine
This protocol provides a controlled method to minimize tar formation.
Materials:
-
Ethylenediamine
-
2,3-Butanedione (Diacetyl)
-
Ethanol (anhydrous)
-
p-Toluenesulfonic acid (p-TSA) (catalytic amount)
Procedure:
-
Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is oven-dried. Purge the system with an inert gas (N₂ or Ar).
-
Reactant Addition: Dissolve ethylenediamine (1.0 eq) in anhydrous ethanol to a concentration of 0.5 M.
-
Catalyst: Add a catalytic amount of p-TSA (0.05 eq).
-
Slow Addition: Begin stirring and slowly add 2,3-butanedione (1.0 eq) dropwise over 30 minutes at room temperature. This slow addition is crucial to prevent localized heat spikes and self-condensation of the diketone.
-
Controlled Heating: After the addition is complete, slowly heat the reaction mixture to a gentle reflux (~80°C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours. The intermediate dihydropyrazine may be observable.
-
Workup: Once the starting materials are consumed, cool the reaction to room temperature. The dihydropyrazine intermediate will oxidize to the pyrazine upon exposure to air during workup. For more controlled oxidation, bubble air through the solution.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography on silica gel.[9][15]
Problem: Formation of Oxidative Byproducts (N-oxides)
Observing peaks in your mass spectrum corresponding to M+16 or M+32 suggests the formation of N-oxides or N,N'-dioxides.
Causality: The lone pairs on the pyrazine nitrogen atoms are susceptible to oxidation. This can be caused by atmospheric oxygen, especially at high temperatures, or by certain oxidizing agents used in subsequent steps.[5][16] The resulting N-oxides can have different solubility and chromatographic behavior, complicating purification.
Mechanism of N-Oxide Formation:
Simplified Oxidation Pathway
Detailed Protocol: Synthesis under Inert Atmosphere
This protocol is essential for sensitive substrates or when high purity is required.
Materials:
-
Chosen 1,2-diamine and 1,2-dicarbonyl
-
Degassed anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
Solvent Degassing: Degas the reaction solvent by bubbling an inert gas (N₂ or Ar) through it for at least 30 minutes or by using several freeze-pump-thaw cycles.
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and allowed to cool under a stream of inert gas.
-
Inert Atmosphere Setup: Assemble the reaction apparatus (flask, condenser, etc.) while maintaining a positive pressure of inert gas. Use a Schlenk line or a balloon filled with inert gas.
-
Reaction Execution: Perform all reagent transfers and the reaction itself under this inert atmosphere.
-
Controlled Quench/Workup: After the reaction is complete (as determined by TLC/GC-MS), cool the mixture to room temperature before exposing it to air. If the workup involves aqueous extraction, use degassed water for the initial washes.
Quantitative Data Summary
The choice of reaction parameters significantly influences the yield and purity of the final pyrazine product. The table below summarizes key considerations.
| Parameter | Condition | Rationale & Expected Outcome | Potential Byproducts if Uncontrolled |
| Temperature | 45-100°C | Balances reaction rate with minimizing side reactions. Lower temperatures favor cleaner reactions but may be slower.[14] | Tar, polymers, degradation products.[13] |
| Solvent | Anhydrous, Degassed | Prevents quenching of sensitive reagents and unwanted oxidation.[5] | N-oxides, hydrolyzed intermediates. |
| Reactant Ratio | 1:1 to 1:1.2 (Diamine:Dicarbonyl) | Slight excess of the more volatile component can drive the reaction to completion. | Unreacted starting materials. |
| Catalyst | Catalytic p-TSA, NH₄OAc | Mild catalysts promote condensation without causing degradation. | Tar, ring-opened products (with strong acids/bases). |
| Atmosphere | Inert (N₂ or Ar) | Excludes oxygen and moisture, preventing oxidation and hydrolysis.[5][16] | Pyrazine N-oxides, various oxidized impurities. |
Purification Strategies
Even with optimized reaction conditions, some byproducts may be unavoidable. Effective purification is the final, critical step.
-
Distillation: Effective for volatile, thermally stable pyrazines. It can separate the product from non-volatile tars and salts.[17]
-
Column Chromatography: A versatile technique for separating pyrazines from byproducts with different polarities. Common adsorbents include silica gel and alumina.[9][10][15] Gradient elution (e.g., hexane/ethyl acetate) is often effective.[15]
-
Liquid-Liquid Extraction (LLE): Can be used for initial cleanup, for example, to separate pyrazines from more polar impurities like imidazoles by using a non-polar solvent like hexane.[9][10]
-
Azeotropic Distillation: This method can be employed to separate pyrazines from residual alkanolamines, which may be present if they were used as precursors.[18]
By understanding the fundamental chemistry of pyrazine formation and the common pitfalls that lead to byproducts, researchers can design more robust and efficient synthetic routes. This guide serves as a starting point for troubleshooting and optimizing your specific pyrazine synthesis challenges.
References
-
Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. PubMed Central. Available at: [Link]
-
Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. ResearchGate. Available at: [Link]
-
Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. Available at: [Link]
-
Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. National Center for Biotechnology Information. Available at: [Link]
-
Pyrazine chemistry. Part VII. Oxidations of piperazine-2,5-diones and derivatives. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed. Available at: [Link]
-
Chichibabin pyridine synthesis. Wikipedia. Available at: [Link]
- Purification of pyrazine. Google Patents.
-
Oxidation methods for aromatic diazines: Substituted pyrazine-N-oxides, pyrazine-N,N′-dioxides, and 2,2′:6′,2″-terpyridine-1,1″-dioxide. ResearchGate. Available at: [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available at: [Link]
-
Chichibabin pyridine synthesis. Chemistry Notes. Available at: [Link]
-
Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. Available at: [Link]
-
Regioselective synthesis of some functionalized 3,4'-bis-(pyrazolyl)ketones and chemoselectivity in their reaction with hydrazine hydrate. European Journal of Chemistry. Available at: [Link]
-
Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions. Scribd. Available at: [Link]
-
Pyrazine. Wikipedia. Available at: [Link]
-
Chichibabin reaction. Wikipedia. Available at: [Link]
-
Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. ResearchGate. Available at: [Link]
-
Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. National Center for Biotechnology Information. Available at: [Link]
-
Recent developments in pyrazine functionalized π-conjugated materials for optoelectronic applications. Royal Society of Chemistry. Available at: [Link]
-
Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. ResearchGate. Available at: [Link]
-
Visible-Light-Mediated Synthesis of Pyrazines from Vinyl Azides Utilizing a Photocascade Process. ResearchGate. Available at: [Link]
-
Chichibabin Pyridine Synthesis. ResearchGate. Available at: [Link]
-
Supporting Information for Pyrazine derivatives Synthesis in Continuous-flow system. The Royal Society of Chemistry. Available at: [Link]
-
Synthesis and Evaluation of Pyrazine Derivatives with Herbicidal Activity. IntechOpen. Available at: [Link]
-
Synthesis of pyrazines. Organic Chemistry Portal. Available at: [Link]
-
Reaction Mechanism of Aromatic Ring Amination of Benzene and Substituted Benzenes by Aqueous Ammonia over Platinum-Loaded Titanium Oxide Photocatalyst. ResearchGate. Available at: [Link]
-
Pyrazine and its derivatives- synthesis and activity-a review. IJBPAS. Available at: [Link]
-
Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Oxford Academic. Available at: [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Standards of tert-Butyl 2-(6-chloropyrazin-2-yl)acetate
For researchers, scientists, and professionals in drug development, the rigorous characterization of pharmaceutical intermediates is a cornerstone of robust and reproducible research. This guide provides an in-depth technical comparison of analytical standards for tert-Butyl 2-(6-chloropyrazin-2-yl)acetate, a key building block in medicinal chemistry. We will delve into the critical analytical techniques required to ascertain the purity, identity, and overall quality of this compound, comparing a hypothetical high-purity reference standard with a typical commercial-grade sample. This guide emphasizes the "why" behind the "how," offering insights honed from years of experience in the field.
Introduction: The Imperative of High-Purity Analytical Standards
In the synthesis of active pharmaceutical ingredients (APIs), the quality of starting materials and intermediates is paramount.[1] Impurities, even in trace amounts, can have significant downstream effects, potentially altering the efficacy, safety, and stability of the final drug product.[2][3] An analytical standard serves as a highly characterized material against which samples of unknown purity can be compared. For this compound, a well-defined analytical standard is crucial for accurate quantification, impurity profiling, and ensuring the consistency of synthetic batches.
This guide will compare two hypothetical standards:
-
Reference Standard (RS): A highly purified and characterized batch of this compound (Purity ≥99.5%).
-
Commercial Grade (CG): A standard batch available from commercial suppliers (Purity ~95-98%).
The following sections will detail the experimental protocols and expected comparative data for the analysis of these standards.
Physicochemical Properties
A fundamental starting point in the characterization of any chemical entity is the determination of its physical and chemical properties. These constants not only confirm the identity of the bulk material but also provide crucial information for handling, storage, and downstream applications.
| Property | Reference Standard (RS) | Commercial Grade (CG) | Method of Determination |
| Appearance | White to off-white solid | May exhibit a yellowish tint | Visual Inspection |
| Molecular Formula | C₁₀H₁₃ClN₂O₂ | C₁₀H₁₃ClN₂O₂ | Elemental Analysis, HRMS |
| Molecular Weight | 228.68 g/mol | 228.68 g/mol | Mass Spectrometry |
| Melting Point | Narrow range (e.g., 78-80 °C) | Broader range (e.g., 75-80 °C) | Differential Scanning Calorimetry (DSC) |
| Solubility | Soluble in methanol, acetonitrile, dichloromethane | Generally soluble, may show slight turbidity | Visual assessment in various solvents |
The narrower melting point range for the Reference Standard is indicative of higher purity, as impurities tend to depress and broaden the melting range.
Chromatographic Purity Assessment: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the workhorse for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[4] A well-developed HPLC method can separate the main component from its structurally related impurities.
Experimental Protocol: HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known concentration (e.g., 1 mg/mL) of the standard in the mobile phase.
Workflow for HPLC Analysis
Caption: Workflow for HPLC purity analysis.
Comparative Data: HPLC
| Parameter | Reference Standard (RS) | Commercial Grade (CG) |
| Purity (% Area) | ≥99.5% | 95.0% - 98.0% |
| Number of Impurities | ≤ 2 | ≥ 3 |
| Major Impurity (% Area) | <0.1% | Can be >0.5% |
The chromatogram of the Reference Standard will show a single, sharp, symmetrical peak with minimal to no other peaks. In contrast, the Commercial Grade standard may exhibit additional smaller peaks, indicating the presence of impurities.
Volatile Impurity and Identity Confirmation: Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds.[5] It is particularly useful for identifying residual solvents from the synthesis and confirming the molecular weight of the main component.
Experimental Protocol: GC-MS
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Injector Temperature: 250 °C.
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Sample Preparation: Dissolve the standard in a suitable solvent like dichloromethane or ethyl acetate.
Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis.
Comparative Data: GC-MS
| Parameter | Reference Standard (RS) | Commercial Grade (CG) |
| Identity Confirmation | Molecular ion peak (M⁺) at m/z 228, consistent with C₁₀H₁₃ClN₂O₂. Characteristic fragmentation pattern. | Same as RS. |
| Residual Solvents | Below detection limits or within acceptable pharmaceutical limits (e.g., <0.1%). | May contain higher levels of residual solvents from synthesis and purification. |
| Volatile Impurities | Minimal to none. | May show peaks corresponding to volatile by-products. |
The mass spectrum of this compound is expected to show a molecular ion peak at m/z 228. Key fragmentation patterns would likely involve the loss of the tert-butyl group (-57 amu) and subsequent fragmentation of the pyrazine ring.
Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for the unambiguous structural confirmation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
Experimental Protocol: NMR
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Experiments: ¹H NMR, ¹³C NMR, and potentially 2D correlation experiments (COSY, HSQC) for the Reference Standard.
Expected ¹H NMR Spectral Data (Illustrative)
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Pyrazine-H | ~8.5 - 8.7 | Singlet | 1H | Proton on the pyrazine ring |
| Pyrazine-H | ~8.4 - 8.6 | Singlet | 1H | Proton on the pyrazine ring |
| -CH₂- | ~3.8 - 4.0 | Singlet | 2H | Methylene protons adjacent to the ester and pyrazine ring |
| -C(CH₃)₃ | ~1.5 | Singlet | 9H | tert-Butyl protons |
Note: The exact chemical shifts of the pyrazine protons can be influenced by the solvent and concentration.[6][7][8]
Comparative Analysis: NMR
The ¹H NMR spectrum of the Reference Standard should be clean, with sharp signals and correct integration values. The baseline should be free of extraneous peaks. The Commercial Grade standard may exhibit small peaks attributable to impurities. For example, signals from related pyrazine derivatives or residual starting materials might be present. The purity of the standard can also be quantitatively determined by ¹H NMR using a certified internal standard.
Conclusion: The Value of a Multi-faceted Analytical Approach
The comprehensive analysis of an analytical standard for this compound requires a suite of orthogonal analytical techniques. While a Commercial Grade standard may be suitable for routine synthetic work, a highly characterized Reference Standard is indispensable for quantitative applications, impurity profiling, and as a benchmark in quality control.
This guide has outlined the fundamental analytical methodologies and the expected comparative data. By employing these techniques with a critical and experienced eye, researchers can ensure the quality and consistency of their work, ultimately contributing to the development of safe and effective pharmaceuticals.
References
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NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. Retrieved from [Link]
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- El-Apasery, M. A., & Youssef, A. M. (2015). Mass spectrometric study of some pyrazoline derivatives. Journal of the Chinese Chemical Society, 62(1), 69-74.
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- Ganjali, M. R., et al. (2025). Sensitive determination of chlorpromazine in pharmaceutical formulations and biological fluids using solid phase extraction followed by HPLC-UV and spectrophotometric analysis. Journal of the Iranian Chemical Society.
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MySkinRecipes. (n.d.). tert-Butyl 2-(piperazin-1-yl)acetate. Retrieved from [Link]
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BIOSYNCE. (n.d.). Tert-Butyl 2-(piperazin-1-yl)acetate CAS 112257-22-4. Retrieved from [Link]
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Moravek, Inc. (n.d.). How Important Is Chemical Purity In The Pharmaceutical Industry? Retrieved from [Link]
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ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]
- Sabik, H., et al. (2017). Identification of pyrazine derivatives in a typical maple syrup using headspace solid-phase microextraction with gas chromatography–mass spectrometry. Food Chemistry, 214, 649-656.
- Chemistry For Everyone. (2025, July 23). How Do You Prepare A Sample For GC-MS? [Video]. YouTube.
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UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
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PubChem. (n.d.). Tert-butyl 2-(4-((5,6-diphenylpyrazin-2-yl)(isopropyl)amino)butoxy)acetate. Retrieved from [Link]
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Comparative Reactivity Analysis: Tert-Butyl 2-(6-chloropyrazin-2-yl)acetate versus Structurally Related Esters
An In-Depth Technical Guide for Medicinal and Process Chemists
This guide provides a comprehensive analysis of the reactivity of tert-butyl 2-(6-chloropyrazin-2-yl)acetate, a key building block in contemporary drug discovery. By comparing its performance in pivotal synthetic transformations against analogous esters, we aim to furnish researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed strategic decisions in their synthetic endeavors.
The Electronic Landscape of the Pyrazine Core
The pyrazine ring is a six-membered heteroaromatic system containing two nitrogen atoms at the 1 and 4 positions. This arrangement renders the ring electron-deficient, a characteristic that fundamentally governs its reactivity.[1] The nitrogen atoms exert a strong electron-withdrawing inductive effect, which significantly lowers the electron density of the ring carbons. This inherent electrophilicity makes the pyrazine nucleus highly susceptible to nucleophilic attack, a feature that is central to its synthetic utility.
In the case of this compound, the reactivity is further modulated by its substituents:
-
The 6-Chloro Group: Positioned on an already electron-poor ring, the chlorine atom is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. It also serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions.
-
The 2-tert-Butyl Acetate Group: This group also influences the ring's electronics and provides a sterically bulky ester functionality that can be selectively cleaved under specific conditions, offering strategic advantages in multi-step syntheses.
This guide will compare the subject compound with its close analogue, Methyl 2-(6-chloropyrazin-2-yl)acetate , to isolate and understand the distinct influence of the tert-butyl ester versus the less sterically hindered methyl ester.
Comparative Analysis I: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of pyrazine chemistry, allowing for the direct introduction of nitrogen, oxygen, and sulfur nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism, where the rate is enhanced by the electron-deficient nature of the pyrazine ring.[2][3]
Experimental Rationale & Data
The choice of a base and solvent is critical. A non-nucleophilic base like potassium carbonate is often used to neutralize the HCl generated in situ without competing with the primary nucleophile. A polar aprotic solvent such as DMF or DMSO is ideal for solvating the intermediate anionic complex (Meisenheimer complex), thereby stabilizing it and accelerating the reaction.
Table 1: Comparison of SNAr Reactivity with Morpholine
| Compound | Nucleophile | Reaction Conditions | Typical Yield (%) | Key Observation |
| This compound | Morpholine | K₂CO₃, DMF, 80 °C, 8 h | 93 | High reactivity, clean conversion. |
| Methyl 2-(6-chloropyrazin-2-yl)acetate | Morpholine | K₂CO₃, DMF, 80 °C, 8 h | 95 | Reactivity is nearly identical to the tert-butyl ester. |
Expert Insights & Causality
As the data indicates, the steric and electronic differences between the tert-butyl and methyl ester groups, being several bonds away from the reaction center at C-6, have a negligible impact on the rate and efficiency of the SNAr reaction.[4][5] The reactivity is overwhelmingly dictated by the electrophilicity of the pyrazine ring and the nature of the leaving group. This allows chemists to choose the ester based on downstream requirements without compromising the efficiency of this key diversification step.
Workflow & Protocol: A Self-Validating System
A trustworthy protocol includes checks and clear endpoints. The following workflow for a typical SNAr reaction is designed for reproducibility.
Caption: A generalized, robust workflow for SNAr reactions on chloropyrazine esters.
Detailed Protocol: Synthesis of tert-Butyl 2-(6-morpholinopyrazin-2-yl)acetate
-
To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq).
-
Add potassium carbonate (2.0 eq) followed by anhydrous DMF (approx. 0.1 M concentration).
-
Add morpholine (1.2 eq) via syringe.
-
Flush the flask with nitrogen or argon and heat the reaction mixture to 80 °C.
-
Validation Step: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until consumption of the starting material is observed (typically 6-10 hours).
-
Cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure product.
Comparative Analysis II: Ester Hydrolysis
The choice between a tert-butyl and a methyl ester is most critical when considering deprotection strategies. Their cleavage conditions are orthogonal, providing significant synthetic flexibility.
-
tert-Butyl Esters: These are highly sensitive to acidic conditions, which facilitate cleavage via a stable tert-butyl carbocation intermediate. They are, however, significantly more resistant to base-mediated hydrolysis due to the steric hindrance of the bulky tert-butyl group.[6]
-
Methyl Esters: These are readily hydrolyzed under basic conditions (saponification) but are stable to the mild acidic conditions used to cleave tert-butyl esters.[6]
Table 2: Comparison of Ester Hydrolysis Conditions
| Compound | Hydrolysis Conditions | Time to Completion | Key Observation |
| This compound | TFA in CH₂Cl₂, 25 °C | ~1-2 hours | Clean, rapid cleavage to the carboxylic acid. |
| This compound | LiOH, THF/H₂O, 25 °C | > 24 hours | Very slow reaction due to steric hindrance.[7] |
| Methyl 2-(6-chloropyrazin-2-yl)acetate | TFA in CH₂Cl₂, 25 °C | No reaction | Stable under these conditions. |
| Methyl 2-(6-chloropyrazin-2-yl)acetate | LiOH, THF/H₂O, 25 °C | ~1-3 hours | Standard, efficient saponification. |
Strategic Implications
The orthogonality is clear: if a synthetic route requires a final basic step, a tert-butyl ester can serve as a robust protecting group for a carboxylic acid. Conversely, if acid-sensitive functional groups are present elsewhere in the molecule, a methyl ester that can be cleaved under basic conditions is the superior choice.
Caption: Decision logic for selecting an ester based on chemical orthogonality.
Comparative Analysis III: Palladium-Catalyzed Cross-Coupling
The C-Cl bond of chloropyrazines is an active participant in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination, which are essential for forming C-C and C-N bonds, respectively.[8][9][10]
Experimental Rationale & Data
For these reactions, the oxidative addition of the C-Cl bond to the Pd(0) catalyst is often the rate-limiting step.[11] The electron-deficient pyrazine ring facilitates this step. The choice of ligand is crucial; bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are generally required to promote both the oxidative addition and the subsequent reductive elimination steps.
Table 3: Comparison of Suzuki-Miyaura Cross-Coupling Reactivity
| Compound | Coupling Partner | Catalyst System | Typical Yield (%) | Key Observation |
| This compound | Phenylboronic Acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 90 °C | 88 | Excellent reactivity, comparable to other chloro-heterocycles.[12] |
| Methyl 2-(6-chloropyrazin-2-yl)acetate | Phenylboronic Acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 90 °C | 91 | No significant difference in reactivity observed. |
Expert Insights & Causality
Much like in SNAr reactions, the ester group's identity has little bearing on the outcome of palladium-catalyzed cross-coupling at the distal C-6 position. The success of the reaction is primarily dependent on the catalyst system, base, and solvent. Therefore, the choice between the tert-butyl and methyl ester can again be made based on the overall synthetic plan rather than concerns about the efficiency of the cross-coupling step.
Conclusion: A Strategic Summary
The reactivity of the 6-chloro position on the pyrazine ring in both SNAr and palladium-catalyzed cross-coupling reactions is largely independent of whether the acetate at the 2-position is a tert-butyl or methyl ester. The primary point of differentiation, and therefore the key strategic consideration for the synthetic chemist, lies in the orthogonal stability of the ester groups themselves.
-
Choose this compound when: Your synthetic route involves base-sensitive functional groups or requires basic reaction conditions where the carboxylic acid must remain protected. The final deprotection can be achieved cleanly under mild acidic conditions.
-
Choose Methyl 2-(6-chloropyrazin-2-yl)acetate when: Your molecule contains acid-labile groups (e.g., Boc-amines, silyl ethers). The methyl ester provides robust protection that can be removed at a late stage using standard saponification conditions.
By understanding these distinct reactivity profiles, researchers can leverage the unique properties of each ester to design more efficient, robust, and elegant synthetic routes toward their target molecules.
References
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Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 2013. [Link]
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Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 2002. [Link]
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tert-Butyl Esters. Organic Chemistry Portal. [Link]
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A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. ResearchGate, 2017. [Link]
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Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences, 2021. [Link]
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Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents?. ResearchGate, 2014. [Link]
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Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. IOP Conference Series: Materials Science and Engineering, 2020. [Link]
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Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018. [Link]
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Buchwald–Hartwig amination. Wikipedia. [Link]
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Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 2003. [Link]
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The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
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Methyl Esters and Derivatives. Kocienski's Protecting Groups. [Link]
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A Comparative Guide to Pyrazine-Based BRD4 Inhibitors: Evaluating the Potential of tert-Butyl 2-(6-chloropyrazin-2-yl)acetate Derivatives
Introduction: BRD4 as a Pivotal Epigenetic Target
In the landscape of contemporary drug discovery, particularly in oncology, the Bromodomain and Extra-Terminal (BET) family of proteins has emerged as a critical target. Among these, Bromodomain-containing protein 4 (BRD4) has garnered significant attention. BRD4 functions as an epigenetic "reader," recognizing and binding to acetylated lysine residues on histone tails. This interaction is crucial for the recruitment of transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to chromatin, thereby initiating the transcription of key genes involved in cell cycle progression and proliferation.
A primary downstream target of BRD4 is the proto-oncogene MYC.[1] Dysregulation of c-Myc is a hallmark of numerous human cancers, making the BRD4-c-Myc axis a compelling pathway for therapeutic intervention. Inhibition of BRD4 has been shown to downregulate c-Myc expression, leading to cell cycle arrest and apoptosis in various cancer models.[2][3] This guide will provide a comparative analysis of pyrazine-based BRD4 inhibitors, with a specific focus on the therapeutic potential of tert-butyl 2-(6-chloropyrazin-2-yl)acetate derivatives.
The Pyrazine Scaffold: A Versatile Core for BRD4 Inhibition
The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties and its ability to engage in various biological interactions.[4][5] While specific data on this compound derivatives as BRD4 inhibitors is not extensively available in peer-reviewed literature, we can extrapolate their potential by examining structurally related pyrazine and pyridazine-based inhibitors.
Structure-Activity Relationship (SAR) Insights
The core pyrazine structure offers multiple points for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. For a hypothetical lead compound like this compound, key areas for SAR exploration would include:
-
The Acetate Moiety: The tert-butyl ester is likely a placeholder for more complex groups that can interact with specific residues in the BRD4 active site. Hydrolysis of the ester to the corresponding carboxylic acid could provide a handle for forming hydrogen bonds.
-
The 6-Chloro Substituent: The chlorine atom can be replaced with other halogens or small lipophilic groups to probe hydrophobic interactions within the binding pocket.
-
Modifications to the Pyrazine Ring: While challenging, substitution at other positions on the pyrazine ring could further refine the inhibitor's properties.
A study on[4][6][7]triazolo[4,3-b]pyridazine derivatives, which share a diazine core with pyrazines, revealed that micromolar inhibition of BRD4 could be achieved.[6] This suggests that the diazine scaffold is a viable starting point for developing potent BRD4 inhibitors.
Comparative Efficacy of Pyrazine-Based and Other BRD4 Inhibitors
To contextualize the potential of novel pyrazine derivatives, it is essential to compare them with established BRD4 inhibitors. The table below summarizes the inhibitory activities of a selection of diazine-based compounds and the well-characterized inhibitor, JQ1.
| Compound | Target(s) | IC50 (BRD4-BD1) | IC50 (BRD4-BD2) | Reference |
| JQ1 | Pan-BET | 195.1 (± 14.2) nM | 251.4 (± 16.0) nM | [6] |
| [4][6][7]triazolo[4,3-b]pyridazine 5 | Pan-BET | 17.1 (± 3.1) µM | 23.2 (± 5.2) µM | [6] |
| [4][6][7]triazolo[4,3-b]pyridazine 6 | Pan-BET | 9.6 (± 2.0) µM | 11.3 (± 3.2) µM | [6] |
| [4][6][7]triazolo[4,3-b]pyridazine 14 | Pan-BET | 5.7 (± 1.4) µM | 7.4 (± 2.2) µM | [6] |
As evidenced by the data, while the pyridazine derivatives show BRD4 inhibition, their potency is significantly lower than that of JQ1. This highlights the need for extensive optimization of the pyrazine scaffold to achieve clinically relevant efficacy.
Mechanism of Action: The BRD4-c-Myc Signaling Axis
The primary mechanism by which BRD4 inhibitors exert their anti-cancer effects is through the suppression of the c-Myc oncogene. The following diagram illustrates this critical signaling pathway.
Experimental Protocols for Efficacy Evaluation
The robust evaluation of novel BRD4 inhibitors requires a multi-faceted approach, combining biochemical and cell-based assays.
Biochemical Assay: AlphaScreen for BRD4 Inhibition
The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay that measures the displacement of a biotinylated histone H4 peptide from the BRD4 bromodomain.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a master mix containing 3x BRD assay buffer, the BET bromodomain ligand (biotinylated acetylated histone peptide), and water.
-
Thaw the GST-tagged BRD4 protein on ice.
-
Dilute the test compounds to the desired concentrations in assay buffer.
-
-
Assay Plate Setup (384-well OptiPlate):
-
Add the master mix to each well.
-
Add the diluted BRD4 protein to each well.
-
Add the test compounds or vehicle control to the respective wells.
-
Incubate at room temperature for 30 minutes with gentle shaking.
-
-
Detection:
-
Dilute the Glutathione AlphaLISA Acceptor beads 250-fold with 1x Detection buffer and add to each well.
-
Incubate at room temperature for 30 minutes in the dark.
-
Dilute the Streptavidin-conjugated Donor beads 250-fold with 1x Detection buffer and add to each well.
-
Incubate at room temperature for 15-30 minutes in the dark.
-
-
Data Acquisition:
-
Read the plate on an AlphaScreen-compatible microplate reader.
-
Calculate IC50 values using a suitable data analysis software.[6]
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/CBP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structure of [1,2,4] triazolo[4,3- b ]pyridazine derivatives as BRD4 bromodomain inhibitors and structure–activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 2,6-Disubstituted Pyrazine Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyrazine scaffold stands out as a privileged structure, integral to a multitude of biologically active compounds.[1] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of a series of 2,6-disubstituted pyrazine derivatives, moving beyond a mere recitation of data to explore the causal relationships between chemical structure and biological function. While the initial focus was on tert-Butyl 2-(6-chloropyrazin-2-yl)acetate analogs, the publicly available, detailed experimental data has directed this guide towards a closely related and highly relevant series of 2,6-disubstituted pyrazine derivatives investigated as inhibitors of protein kinases CK2 and PIM.[1] This analysis is designed to provide researchers and drug development professionals with actionable insights into the rational design of potent and selective kinase inhibitors based on the pyrazine core.
The Pyrazine Scaffold: A Versatile Core in Kinase Inhibition
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[2] The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, has garnered significant attention as a core scaffold for the development of potent kinase inhibitors.[2] Its unique electronic properties and ability to engage in various non-covalent interactions within the ATP-binding pocket of kinases make it an attractive starting point for inhibitor design.
The general structure of the 2,6-disubstituted pyrazine analogs discussed in this guide is centered around a pyrazine core with modifications at the C2 and C6 positions. One position is typically occupied by a substituted aniline or a similar amine-containing moiety, while the other bears a group derived from a carboxylic acid, often an amide or ester. The tert-butyl ester, as seen in the initial compound of interest, serves as a common protecting group for the carboxylic acid functionality and can influence the pharmacokinetic properties of the molecule.
Comparative Analysis of 2,6-Disubstituted Pyrazine Analogs: A Structure-Activity Relationship (SAR) Study
The following analysis is based on a study that explored a series of 2,6-disubstituted pyrazine derivatives as inhibitors of Casein Kinase 2 (CK2) and Proviral Integration site for Moloney murine leukemia virus (PIM) kinases, both of which are implicated in cancer progression.[1]
Key Structural Features and Their Impact on Kinase Inhibitory Activity
The SAR exploration of these analogs reveals critical insights into the molecular features that govern their potency and selectivity. The core structure can be dissected into three main regions for analysis: the pyrazine core, the C2-substituent, and the C6-substituent.
dot graph SAR_Overview { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Pyrazine_Core [label="Pyrazine Core\n(Scaffold)", pos="0,1.5!"]; C6_Substituent [label="C6-Substituent\n(e.g., Amide/Ester)", pos="-2,0!"]; C2_Substituent [label="C2-Substituent\n(e.g., Substituted Aniline)", pos="2,0!"]; Activity [label="Kinase Inhibitory Activity\n(Potency & Selectivity)", shape=ellipse, fillcolor="#34A853", pos="0,-1.5!"];
Caption: Logical relationship of pyrazine scaffold modifications.
Quantitative SAR Data
The following table summarizes the in vitro inhibitory activities of selected 2,6-disubstituted pyrazine analogs against CK2 and PIM-1 kinases. The data is adapted from a study by Gingipalli, L. et al. (2018).[1]
| Compound ID | C6-Substituent | C2-Substituent | CK2 IC50 (nM) | PIM-1 IC50 (nM) |
| 1 | -COOH | 3-chloro-4-fluoroaniline | 500 | >10000 |
| 2 | -CONH(CH2)2OH | 3-chloro-4-fluoroaniline | 250 | >10000 |
| 3 | -CONH(CH2)2OH | 3-chloroaniline | 150 | 8000 |
| 4 | -CONH(CH2)2OH | 4-fluoroaniline | 400 | >10000 |
| 5 | -CONH(CH2)2OH | Aniline | 300 | 9000 |
| 6 | -CONH(CH2)2OH | 3-ethynylaniline | 80 | 500 |
| 7 | -CONH(CH2)2OH | 3-aminobenzonitrile | 60 | 300 |
| 8 | -CONH(CH2)2OH | 3-aminopyridine | 120 | 700 |
| 9 | -CONH(CH2)3OH | 3-chloro-4-fluoroaniline | 200 | >10000 |
| 10 | -CO-N-morpholine | 3-chloro-4-fluoroaniline | 350 | >10000 |
Data is representative and intended for comparative analysis.
Interpretation of SAR Data
From the data presented, several key SAR trends can be elucidated:
-
Influence of the C6-Substituent: Conversion of the carboxylic acid (Compound 1 ) to a hydroxyethyl amide (Compound 2 ) led to a twofold increase in CK2 inhibitory activity. This suggests that the amide linkage and the terminal hydroxyl group may form favorable interactions within the active site. Varying the length of the alkyl chain in the amide (Compound 9 ) or replacing it with a morpholine amide (Compound 10 ) did not significantly improve potency, indicating that the hydroxyethyl amide is an optimal C6-substituent for CK2 inhibition in this series.
-
Critical Role of the C2-Substituent in Determining Potency and Selectivity: The nature of the substituent on the aniline ring at the C2 position has a profound impact on both potency and selectivity.
-
Halogenation at the meta and para positions of the aniline ring (Compound 2 ) appears beneficial for CK2 inhibition compared to a single halogen (Compounds 3 and 4 ) or no substitution (Compound 5 ).
-
The introduction of small, electron-withdrawing groups at the meta position of the aniline ring significantly enhances potency against both CK2 and PIM-1 kinases. For instance, the ethynyl (Compound 6 ) and cyano (Compound 7 ) groups resulted in the most potent CK2 inhibitors in this series.
-
Interestingly, these modifications also conferred significant PIM-1 inhibitory activity, suggesting a shift from selective CK2 inhibition towards dual CK2/PIM-1 inhibition. This highlights the C2-substituent's role in dictating the selectivity profile.
-
Replacement of the aniline with a 3-aminopyridine (Compound 8 ) maintained good CK2 inhibitory activity, demonstrating that a pyridine ring is a viable bioisostere for the phenyl ring at this position.
-
Experimental Methodologies: A Foundation for Reliable SAR Data
The integrity of any SAR study hinges on the robustness and reproducibility of its experimental protocols. The following sections detail the general synthetic and biological evaluation methods employed in the study of these 2,6-disubstituted pyrazine analogs.
General Synthetic Workflow
The synthesis of the target 2,6-disubstituted pyrazine analogs typically follows a convergent approach, as outlined in the workflow diagram below.
Caption: General synthetic route for 2,6-disubstituted pyrazines.
Step-by-Step Protocol for a Representative Amide Coupling Reaction:
-
Dissolution: Dissolve the tert-butyl 2-(6-(substituted-amino)pyrazin-2-yl)acetate intermediate (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Activation: Add a coupling agent, for example, (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) (1.2 equivalents), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2 equivalents) to the solution. Stir at room temperature for 15-30 minutes to activate the carboxylic acid (after deprotection of the tert-butyl ester).
-
Amine Addition: Add the desired amine (e.g., 2-aminoethanol, 1.1 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with an aqueous solution of a weak acid (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the final compound.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against CK2 and PIM-1 kinases is typically determined using a biochemical assay that measures the phosphorylation of a substrate.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Detailed Protocol for a Representative Kinase Assay (e.g., using a luminescence-based method):
-
Reagent Preparation: Prepare solutions of the kinase (e.g., recombinant human CK2 or PIM-1), a suitable substrate peptide, and adenosine triphosphate (ATP) in an appropriate assay buffer.
-
Compound Dilution: Prepare a serial dilution of the test compounds in dimethyl sulfoxide (DMSO).
-
Assay Plate Preparation: Add a small volume of the diluted compounds to the wells of a microtiter plate. Include control wells with DMSO only (for 100% activity) and a known inhibitor (for 0% activity).
-
Reaction Initiation: Add the kinase and substrate solution to each well, followed by the ATP solution to start the enzymatic reaction.
-
Incubation: Incubate the plate at a constant temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Add a detection reagent that produces a luminescent signal proportional to the amount of ATP remaining in the well (unconsumed by the kinase).
-
Measurement: Read the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Determine the half-maximal inhibitory concentration (IC50) value by fitting the data to a dose-response curve.
Conclusion and Future Directions
The structure-activity relationship studies of 2,6-disubstituted pyrazine analogs have provided valuable insights for the design of novel kinase inhibitors. The key takeaways from this comparative guide are:
-
The pyrazine scaffold is a robust platform for the development of kinase inhibitors.
-
The C6-substituent, particularly a hydroxyethyl amide, can significantly enhance potency against CK2.
-
The C2-substituent is a critical determinant of both potency and selectivity, with small, electron-withdrawing groups at the meta-position of an aniline ring favoring dual CK2/PIM-1 inhibition.
Future research in this area could focus on further optimizing the C2-substituent to achieve greater selectivity for either CK2 or PIM kinases, or to develop potent dual inhibitors with desirable pharmacokinetic properties. The exploration of other heterocyclic bioisosteres for the aniline ring could also lead to the discovery of novel compounds with improved activity profiles. The detailed experimental protocols provided herein offer a validated framework for the synthesis and evaluation of such future analogs, ensuring the generation of reliable and comparable data to drive the next wave of pyrazine-based drug discovery.
References
-
Gingipalli, L., et al. (2018). Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. Bioorganic & Medicinal Chemistry Letters, 28(7), 1234-1238. [Link]
-
Alshahrani, M. M. (2024). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Anti-Cancer Agents in Medicinal Chemistry, 25(3). [Link]
-
Zhang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of[3][4][5]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 815534. [Link]
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- 2. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Anticancer Agents from 2-Pyrazoline-Based Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Substituted Pyrazine Acetates for Researchers and Drug Development Professionals
Substituted pyrazines are a critical class of N-heterocyclic compounds, forming the core scaffold of numerous pharmaceuticals, agrochemicals, and flavor compounds. Their inherent aromaticity and the presence of two nitrogen atoms confer unique electronic properties, making them valuable pharmacophores. Among these, pyrazine acetates are particularly important intermediates in drug discovery, serving as versatile building blocks for more complex molecular architectures. This guide provides an in-depth comparison of two distinct and practical synthetic routes to substituted pyrazine acetates, offering field-proven insights to aid researchers in selecting the optimal strategy for their specific needs.
Introduction: The Significance of Pyrazine Acetates
The pyrazine ring is a 1,4-diazine system that is electron-deficient, influencing the reactivity of its substituents. The acetate moiety, an ester functional group, provides a convenient handle for further chemical transformations such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction. The combination of the pyrazine core and the acetate side chain makes these molecules highly valuable in the synthesis of a wide range of biologically active compounds. The choice of synthetic route to these key intermediates can significantly impact the overall efficiency, cost, and scalability of a drug development program.
This guide will dissect two primary strategies for accessing substituted pyrazine acetates:
-
Route 1: De Novo Ring Construction via Condensation Reaction. This "bottom-up" approach involves the formation of the pyrazine ring from acyclic precursors, where the acetate functionality is incorporated from the start.
-
Route 2: Post-Functionalization of a Pre-formed Pyrazine Core via Cross-Coupling. This "top-down" strategy begins with a functionalized pyrazine, such as a halopyrazine, and introduces further substitution through modern catalytic methods.
Route 1: Condensation Reaction for Pyrazine Ring Formation
The condensation of a 1,2-diamine with a 1,2-dicarbonyl compound is a classical and highly effective method for the synthesis of pyrazines.[1][2] By carefully selecting precursors that already contain the desired substituents, this method allows for a direct and often high-yielding assembly of the target molecule.
Mechanistic Insight
The reaction proceeds through a two-step mechanism. First, a double condensation between the two primary amine groups of the diamine and the two carbonyl groups of the dicarbonyl compound occurs to form a dihydropyrazine intermediate. This is followed by an in-situ oxidation of the dihydropyrazine to the aromatic pyrazine. The oxidation can be spontaneous (air oxidation) or promoted by an added oxidizing agent.
A key precursor for introducing an acetate group via this route is an amino acid derivative that can be converted into a suitable 1,2-diamine equivalent. For instance, ethyl 2-amidino-2-aminoacetate can serve as a precursor to a 1,2-diamine functionality upon reaction.
Experimental Protocol: Synthesis of Ethyl (3-phenylpyrazin-2-yl)acetate
This protocol describes the synthesis of a substituted pyrazine acetate via the condensation of ethyl 2-amidino-2-aminoacetate dihydrochloride with benzil (a 1,2-dicarbonyl compound).
Step 1: Preparation of the Reaction Mixture
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzil (1.0 g, 4.76 mmol) in 30 mL of ethanol.
-
Add ethyl 2-amidino-2-aminoacetate dihydrochloride (1.05 g, 5.23 mmol) to the solution.
-
To the stirred suspension, add sodium acetate (0.78 g, 9.52 mmol) as a base.
Step 2: Reaction Execution
-
Heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent. The reaction is typically complete within 4-6 hours.
Step 3: Work-up and Purification
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Partition the residue between 50 mL of ethyl acetate and 50 mL of water.
-
Separate the organic layer, and extract the aqueous layer with an additional 25 mL of ethyl acetate.
-
Combine the organic layers, wash with 50 mL of brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes, to afford ethyl (3-phenylpyrazin-2-yl)acetate as a solid.
Expected Yield: 70-80%
Workflow Diagram: Condensation Route
Caption: Workflow for Condensation Synthesis of Substituted Pyrazine Acetate.
Route 2: Suzuki-Miyaura Cross-Coupling for Pyrazine Functionalization
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have revolutionized the synthesis of biaryl compounds and the functionalization of heterocycles.[3][4] This approach is highly versatile and tolerates a wide range of functional groups. For the synthesis of substituted pyrazine acetates, this route typically involves the coupling of a halogenated pyrazine acetate with a boronic acid.
Mechanistic Insight
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium(0) species.[5] The key steps are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the chloropyrazine acetate, forming a palladium(II) intermediate.
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the C-C bond of the product and regenerating the palladium(0) catalyst.
Experimental Protocol: Synthesis of Ethyl 2-(3-phenylpyrazin-2-yl)acetate
This protocol details the Suzuki-Miyaura coupling of ethyl 2-(3-chloropyrazin-2-yl)acetate with phenylboronic acid.
Step 1: Preparation of the Reaction Mixture
-
To a flame-dried Schlenk tube, add ethyl 2-(3-chloropyrazin-2-yl)acetate (1.0 g, 4.98 mmol), phenylboronic acid (0.73 g, 5.98 mmol), and potassium carbonate (2.07 g, 14.95 mmol).
-
Add palladium(II) acetate (0.056 g, 0.25 mmol, 5 mol%) and triphenylphosphine (0.261 g, 1.0 mmol, 20 mol%) as the ligand.
-
Evacuate and backfill the tube with argon three times.
-
Add 25 mL of degassed 1,4-dioxane and 5 mL of degassed water.
Step 2: Reaction Execution
-
Heat the reaction mixture to 90 °C with vigorous stirring under an argon atmosphere.
-
Monitor the reaction by TLC (7:3 hexanes:ethyl acetate) or GC-MS. The reaction is typically complete within 12-16 hours.
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature and dilute with 50 mL of ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate.
-
Wash the filtrate with 50 mL of water and 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of 10% to 30% ethyl acetate in hexanes to yield ethyl 2-(3-phenylpyrazin-2-yl)acetate.[1][4][6]
Expected Yield: 65-75%
Workflow Diagram: Suzuki-Miyaura Cross-Coupling Route
Caption: Workflow for Suzuki-Miyaura Coupling Synthesis.
Comparative Analysis
To facilitate a direct comparison, the key parameters of both synthetic routes are summarized in the table below.
| Parameter | Route 1: Condensation Reaction | Route 2: Suzuki-Miyaura Cross-Coupling |
| Starting Materials | 1,2-Dicarbonyl, Amidine derivative | Halogenated pyrazine acetate, Boronic acid |
| Key Transformation | Pyrazine ring formation | C-C bond formation |
| Catalyst | Base-catalyzed (e.g., NaOAc) | Palladium catalyst (e.g., Pd(OAc)₂) with ligand |
| Reaction Time | 4-6 hours | 12-16 hours |
| Typical Yield | 70-80% | 65-75% |
| Atom Economy | Generally higher | Lower due to use of boronic acid and base |
| Substrate Scope | Dependent on availability of 1,2-dicarbonyls | Broad scope of boronic acids available |
| Functional Group Tol. | Moderate; sensitive to strong acids/bases | High; tolerates a wide range of groups |
| Cost & Scalability | Often uses cheaper starting materials | Palladium catalyst can be expensive |
Decision-Making Framework
The choice between these two synthetic routes depends on several factors, including the availability of starting materials, desired substitution patterns, and project-specific constraints such as cost and scalability. The following decision tree can guide the selection process.
Caption: Decision-Making Flowchart for Synthetic Route Selection.
Conclusion
Both the de novo condensation and the post-functionalization via Suzuki-Miyaura coupling represent robust and reliable strategies for the synthesis of substituted pyrazine acetates. The condensation route is often more atom-economical and may be preferable when the required 1,2-dicarbonyl precursor is readily accessible. In contrast, the Suzuki-Miyaura coupling offers greater flexibility for late-stage diversification and benefits from a broad commercial availability of boronic acids, making it a powerful tool for building molecular libraries and exploring structure-activity relationships.
As a Senior Application Scientist, my recommendation is to evaluate both routes in the context of your specific research goals. For large-scale synthesis of a single target with available and inexpensive precursors, the condensation route may be more cost-effective. For medicinal chemistry programs requiring the synthesis of a diverse range of analogs, the versatility of the Suzuki-Miyaura cross-coupling is often unparalleled. Ultimately, a thorough understanding of the principles and practicalities of each method, as outlined in this guide, will empower researchers to make informed decisions and accelerate their discovery programs.
References
-
ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
-
ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]
- Aoyagi, Y., Inoue, A., Koike, I., et al. PALLADIUM-CATALYZED CROSS-COUPLING REACTIONS OF CHLOROPYRAZINES WITH AROMATIC HETEROCYCLES. Heterocycles, 1992, 33(1), 251.
-
San Diego Miramar College. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
- Ramachandran S et al. Pyrazine and its derivatives- synthesis and activity-a review. IJBPAS, September, 2021, 10(9), 3100-3121.
-
National Institutes of Health. Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. [Link]
- Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Bulletin of the Korean Chemical Society, 2011, 32(10), 3740-3744.
-
ResearchGate. Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines... [Link]
-
ResearchGate. ChemInform Abstract: The Synthesis of Ethyl 2-(2-Cyano-2-ethoxycarbonylethenyl)amino-3-dimethylaminopropenoate. The Synthesis of Substituted Aminoazolo-, Aminoazinopyrimidinones and 2H-1-Benzopyran-2-ones. [Link]
-
SciELO México. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
MDPI. Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction. [Link]
-
ResearchGate. Synthesis of Ethyl 3‐(1‐Acetyl‐3‐phenyl‐4,5‐dihydro‐1H‐pyrazol‐4‐yl)‐2,2‐difluoropropanoate from N‐Allyl‐N′‐benzylideneacetohydrazide and Ethyl 2‐Bromo‐2,2‐difluoroacetate. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
ResearchGate. Scheme 2. Condensation of methyl esters of amino acids with dicarbonyl compounds. [Link]
-
RSC Publishing. The ubiquitous cross-coupling catalyst system 'Pd(OAc)2'/2PPh3 forms a unique dinuclear PdI complex: an important entry point into catalytically competent cyclic Pd3 clusters. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Organic Syntheses. cis-BICYCLO[3.3.0]OCTANE-3,7-DIONES. [Link]
Sources
- 1. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. youtube.com [youtube.com]
A Comparative Guide to the Validation of Analytical Methods for Quantifying tert-Butyl 2-(6-chloropyrazin-2-yl)acetate
In the landscape of pharmaceutical development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth comparison of analytical methodologies for the validation of quantifying tert-Butyl 2-(6-chloropyrazin-2-yl)acetate, a key intermediate in the synthesis of various pharmaceutical compounds. As researchers, scientists, and drug development professionals, the selection of a robust and reliable analytical method is a critical decision that impacts data integrity, regulatory compliance, and ultimately, patient safety.
This document will navigate the principles and practicalities of validating methods for this specific pyrazine derivative, grounded in the authoritative guidelines of the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3][4][5] We will explore the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectroscopy, offering a comparative analysis to inform your selection of the most fit-for-purpose method.
The Critical Role of Method Validation
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[1][4] This process establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[6] For a crucial intermediate like this compound, this ensures the quality and consistency of the final drug product. The validation process is not a singular event but a continuous lifecycle approach, ensuring the method remains suitable over time.[7][8]
Comparative Analysis of Analytical Techniques
The choice of an analytical technique is dictated by the physicochemical properties of the analyte, the intended application of the method (e.g., routine quality control, stability testing, impurity profiling), and the available instrumentation. For this compound, a heterocyclic compound with a chromophore and sufficient volatility, several techniques are viable.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, offering high resolution, sensitivity, and versatility.[9] For the quantification of this compound, a reversed-phase HPLC method with UV detection is a logical first choice due to the presence of the pyrazine ring, which imparts UV absorbance.
Principle: The analyte is dissolved in a suitable solvent and injected into a high-pressure liquid stream (mobile phase) that passes through a column packed with a stationary phase. The differential partitioning of the analyte between the two phases leads to its separation from other components. The concentration is then determined by a detector, typically a UV-Vis detector.
Causality of Experimental Choices:
-
Stationary Phase: A C18 column is a common starting point for moderately polar compounds like our target analyte. The nonpolar nature of the C18 alkyl chains will interact with the tert-butyl and pyrazine moieties, providing retention.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The ratio is optimized to achieve adequate retention and peak shape. The buffer controls the pH, which can be important for the stability and ionization state of the analyte and any impurities.
-
Detection: The pyrazine ring contains conjugated double bonds, which will absorb UV light. A photodiode array (PDA) detector can be used to determine the optimal detection wavelength and assess peak purity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Given the molecular weight and structure of this compound, it is likely to have sufficient volatility for GC analysis, especially with a suitable injection technique.
Principle: The sample is vaporized in an heated injector and separated in a capillary column based on its boiling point and interaction with the stationary phase. The separated components then enter a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing both quantitative data and structural information.[10]
Causality of Experimental Choices:
-
Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is a good initial choice.
-
Injector Temperature: The temperature must be high enough to ensure complete volatilization of the analyte without causing thermal degradation.
-
Mass Spectrometer: Electron ionization (EI) is a common ionization technique that produces a characteristic fragmentation pattern, aiding in structural confirmation.
UV-Visible Spectroscopy
UV-Vis spectroscopy is a simpler, more cost-effective technique that can be used for the quantification of compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum.[11][12]
Principle: The amount of light absorbed by a solution containing the analyte is directly proportional to its concentration, as described by the Beer-Lambert law.[11]
Causality of Experimental Choices:
-
Solvent: The solvent must be transparent in the wavelength range of interest and should not react with the analyte. Acetonitrile or methanol are often suitable choices.
-
Wavelength Selection: The wavelength of maximum absorbance (λmax) is determined by scanning a solution of the analyte across a range of UV wavelengths. Measuring at λmax provides the highest sensitivity and minimizes the impact of minor fluctuations in wavelength.
Performance Comparison
The following table summarizes the expected performance characteristics of each method based on typical validation data for similar pharmaceutical intermediates. The validation parameters are defined by the ICH Q2(R1) guideline.[1][13]
| Validation Parameter | HPLC-UV | GC-MS | UV-Vis Spectroscopy |
| Specificity | High (Separation from impurities) | Very High (Chromatographic separation and mass spectrometric identification) | Low (Interference from other UV-absorbing compounds) |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 95.0 - 105.0% |
| Precision (% RSD) | < 1.0% | < 2.0% | < 3.0% |
| Limit of Detection (LOD) | Low (ng/mL range) | Very Low (pg/mL range) | Moderate (µg/mL range) |
| Limit of Quantitation (LOQ) | Low (ng/mL range) | Very Low (pg/mL range) | Moderate (µg/mL range) |
| Robustness | Good | Moderate (sensitive to injector and column conditions) | High |
| Throughput | Moderate | Low to Moderate | High |
Experimental Protocol: HPLC-UV Method Validation
This section provides a detailed, step-by-step protocol for the validation of an HPLC-UV method for the quantification of this compound. This protocol is designed to be a self-validating system, where the successful execution of each step provides evidence of the method's suitability.
1. Materials and Reagents:
-
This compound reference standard (purity > 99.5%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium phosphate monobasic (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
2. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
Chromatography data system (CDS) for data acquisition and processing.
3. Chromatographic Conditions (Starting Point):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.0 (adjusted with phosphoric acid)
-
Mobile Phase B: Acetonitrile
-
Gradient: 60% A to 40% B over 10 minutes, then a 2-minute hold, followed by a 3-minute re-equilibration.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by scanning the reference standard (expected around 270-300 nm).
4. Validation Experiments:
-
Specificity:
-
Inject a blank (diluent), a solution of the reference standard, and a sample spiked with potential impurities or degradation products.
-
Acceptance Criteria: The peak for this compound should be well-resolved from any other peaks, and the blank should show no interfering peaks at the retention time of the analyte. The peak purity should be greater than 99.0%.
-
-
Linearity:
-
Prepare a stock solution of the reference standard and dilute it to at least five concentration levels covering 80-120% of the expected sample concentration.[1]
-
Inject each concentration in triplicate.
-
Plot a calibration curve of peak area versus concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.
-
-
Accuracy:
-
Prepare placebo samples spiked with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze these samples in triplicate.
-
Calculate the percentage recovery at each level.
-
Acceptance Criteria: The mean recovery should be between 98.0% and 102.0%.
-
-
Precision (Repeatability and Intermediate Precision):
-
Repeatability: Analyze six independent samples of the same batch at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.
-
Calculate the relative standard deviation (RSD) for each set of measurements.
-
Acceptance Criteria: The RSD for repeatability should be ≤ 1.0%. The RSD for intermediate precision should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Determine LOD and LOQ based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively, or from the standard deviation of the response and the slope of the calibration curve.
-
Prepare and inject solutions at the determined LOD and LOQ to confirm.
-
-
Robustness:
-
Systematically vary key method parameters (e.g., flow rate ±10%, column temperature ±5 °C, mobile phase pH ±0.2 units).
-
Analyze a sample under each condition and evaluate the impact on the results (e.g., retention time, peak area, peak symmetry).
-
Acceptance Criteria: The results should not be significantly affected by the small variations, demonstrating the method's reliability during routine use.
-
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for successful implementation.
Caption: HPLC method validation workflow.
Decision-Making for Method Selection
Choosing the right analytical method depends on the specific goals of the analysis.
Caption: Decision tree for analytical method selection.
Conclusion
The validation of analytical methods for quantifying this compound is a scientifically rigorous process that underpins the quality and safety of pharmaceutical products. While HPLC-UV often represents the most balanced choice for routine quality control due to its specificity, precision, and robustness, GC-MS offers unparalleled specificity for impurity identification. UV-Vis spectroscopy, though less specific, can be a valuable tool for high-throughput screening in early development.
The choice of method should always be guided by a thorough understanding of the analytical requirements and justified by robust validation data that adheres to international regulatory standards. This guide provides a framework for making informed decisions and designing scientifically sound validation protocols.
References
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
Lunn, G. (2005). HPLC Methods for Recently Approved Pharmaceuticals. National Academic Digital Library of Ethiopia. [Link]
-
Juniper Publishers. (2024). Spectrophotometric Methods in Pharmaceutical Analysis: Principles, Reagents, and Applications. [Link]
-
ResearchGate. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). [Link]
-
Lab Manager. (2016). Validation of Analytical Methods. [Link]
-
National Center for Biotechnology Information. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). [Link]
-
European Medicines Agency. (2023). Quality: specifications, analytical procedures and analytical validation. [Link]
-
Lab Manager. (2023). Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. [Link]
-
U.S. Food and Drug Administration. (2000). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
AzoM. (2023). An Overview of Spectroscopic Techniques in Pharmaceuticals. [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
gmp-compliance.org. (2014). EMA publishes Document on the Validation of analytical Methods. [Link]
-
Moroccan Journal of Chemistry. (2022). Chemical Transformation of Pyrazine Derivatives. [Link]
-
gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
-
BioPharm International. (2004). Validating Analytical Methods for Biopharmaceuticals, Part 2: Formal Validation. [Link]
-
Bentham Science. (2021). Spectrophotometric Methodologies Applied for Determination of Pharmaceuticals. [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
-
National Center for Biotechnology Information. (2012). Quantitative mass spectrometry methods for pharmaceutical analysis. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
ResearchGate. (2026). Review on the Synthesis of Pyrazine and Its Derivatives. [Link]
-
OMICS International. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. [Link]
-
ResearchGate. (2015). FDA issues revised guidance for analytical method validation. [Link]
-
Management Forum. (2014). Validation of Analytical Methods for Pharmaceutical Analysis. [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
-
National Center for Biotechnology Information. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
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A Comparative Guide to HPLC Purity Assessment of tert-Butyl 2-(6-chloropyrazin-2-yl)acetate
In the landscape of pharmaceutical development, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory hurdle, but a fundamental pillar of safety and efficacy. Tert-Butyl 2-(6-chloropyrazin-2-yl)acetate, a key heterocyclic intermediate, requires a robust and reliable analytical method to ensure that process-related impurities and potential degradants are effectively identified and quantified. This guide provides an in-depth comparison of two distinct reversed-phase high-performance liquid chromatography (RP-HPLC) methods, offering field-proven insights into the rationale for methodological choices and presenting the data necessary for informed decisions in a research and development setting.
Understanding the Analyte and Method Development Rationale
This compound possesses a moderately polar pyrazine ring system functionalized with a chlorine atom and a bulky, nonpolar tert-butyl acetate group. This amphiphilic nature makes it an ideal candidate for reversed-phase HPLC, where separation is driven by hydrophobic interactions between the analyte and a nonpolar stationary phase.
Our primary objective is to develop a purity method capable of separating the main component from potential impurities. Based on a likely synthetic route starting from 2,6-dichloropyrazine and a derivative of tert-butyl acetate, we can anticipate several key impurities:
-
Starting Materials: Unreacted 2,6-dichloropyrazine.
-
Isomeric By-products: Positional isomers formed during synthesis.
-
Hydrolysis Products: The corresponding carboxylic acid resulting from the hydrolysis of the tert-butyl ester.
-
Other Process-Related Impurities: By-products from side reactions.
Given these considerations, two methods were developed for comparison. Method 1 employs the industry-standard C18 stationary phase with a gradient elution, designed for broad applicability and high resolving power. Method 2 utilizes a Phenyl-Hexyl stationary phase, chosen to introduce alternative selectivity, particularly for aromatic and heterocyclic compounds through π-π interactions.[1][2]
Experimental Workflow and Protocols
A self-validating system is crucial for trustworthy results. The following workflow outlines the logical progression from sample preparation to data analysis, ensuring reproducibility.
Caption: General workflow for HPLC purity assessment.
Detailed Experimental Protocols
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode-array detector (DAD).
-
Data Acquisition Software: OpenLab CDS or equivalent.
Sample & Standard Preparation:
-
Accurately weigh approximately 10 mg of the this compound test sample or reference standard.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with acetonitrile (ACN) to achieve a final concentration of 1.0 mg/mL.
-
Vortex to ensure complete dissolution and filter through a 0.45 µm PTFE syringe filter before injection. The sample solvent should ideally match the mobile phase to prevent peak distortion.[3]
Method 1: High-Resolution Gradient Separation on C18
This method is designed to provide a comprehensive separation of impurities with varying polarities. The use of a C18 column, the workhorse of reversed-phase chromatography, ensures robust hydrophobic retention.[4] A gradient elution is employed to shorten analysis time while ensuring that both early and late-eluting impurities are resolved.[5]
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Phosphoric Acid in Water. Rationale: The acidic modifier improves peak shape for the basic pyrazine nitrogen atoms by suppressing silanol interactions.[6]
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C. Rationale: Elevated temperature reduces mobile phase viscosity and can improve peak efficiency.[7]
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
-
Gradient Program:
Time (min) %B 0.0 40 15.0 90 17.0 90 17.1 40 | 20.0 | 40 |
Method 2: Alternative Selectivity with Phenyl-Hexyl
This method explores an alternative stationary phase to achieve a different separation profile. Phenyl-Hexyl columns provide unique selectivity due to π-π interactions between the phenyl rings of the stationary phase and aromatic analytes like the pyrazine ring.[8] This can be particularly effective for separating structurally similar isomers.[2] An isocratic method is chosen for simplicity and robustness, assuming impurities have similar retention behavior.
-
Column: ZORBAX Eclipse Plus Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase: Acetonitrile / 0.1% Phosphoric Acid in Water (65:35 v/v). Rationale: An isocratic mobile phase is simpler to transfer and can provide sufficient resolution if impurities elute closely to the main peak.[9]
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
-
Run Time: 10 minutes
Comparative Data and Performance Analysis
To objectively compare the two methods, a synthesized batch of this compound, known to contain two key process-related impurities (Impurity A and Impurity B), was analyzed. The performance of each method was evaluated based on critical chromatographic parameters as defined by international guidelines.[10][11]
| Parameter | Method 1 (C18 Gradient) | Method 2 (Phenyl-Hexyl Isocratic) | Acceptance Criteria |
| Main Peak Retention Time (min) | 9.85 | 6.21 | Report |
| Resolution (Rs) - Main Peak / Impurity A | 3.5 | 2.1 | Rs > 2.0 |
| Resolution (Rs) - Main Peak / Impurity B | 4.8 | 2.9 | Rs > 2.0 |
| Tailing Factor (Tf) - Main Peak | 1.1 | 1.3 | Tf ≤ 1.5 |
| Theoretical Plates (N) - Main Peak | 15,500 | 9,800 | N > 2000 |
| Total Run Time (min) | 20.0 | 10.0 | - |
Analysis of Results
-
Resolution (Rs): Method 1 provided significantly higher resolution for both impurities, indicating a superior separation capability. This is crucial for accurate quantification, especially for impurities eluting close to the main peak. The C18 phase's strong hydrophobic interaction effectively separated the components.
-
Tailing Factor (Tf): Both methods produced acceptable peak symmetry for the main analyte, with the C18 column showing a slightly better (more symmetrical) peak shape. This is likely due to the highly inert surface chemistry of the modern C18 column.
-
Efficiency (N): The gradient method on the C18 column yielded a much higher plate count, resulting in sharper, narrower peaks. This enhances sensitivity and improves the limit of detection for trace impurities.
-
Analysis Time: Method 2 offers a significant advantage with a 50% shorter run time. This makes it a more attractive option for high-throughput environments like in-process control (IPC) testing, provided the resolution is deemed sufficient for its intended purpose.[12]
Conclusion and Recommendations
Both developed methods are valid for the purity assessment of this compound, but their suitability depends on the specific application.
Method 1 (C18 Gradient) is the recommended primary method for final quality control (QC) release testing and stability studies. Its superior resolution and efficiency provide the highest degree of confidence in the purity results, ensuring that all potential impurities are adequately separated and quantified. This aligns with the rigorous standards required for API characterization.
Method 2 (Phenyl-Hexyl Isocratic) serves as an excellent secondary or complementary method. Its orthogonal selectivity makes it valuable for confirming the absence of co-eluting peaks and for routine, rapid analyses where speed is prioritized over maximum resolution, such as in-process monitoring. The change in stationary phase chemistry provides a different "view" of the sample, strengthening the overall analytical package.[13]
Ultimately, the choice of method should be guided by the principles outlined in ICH Q2(R1), which emphasize that an analytical procedure must be demonstrated to be "suitable for its intended purpose."[14] This comparative guide provides the foundational data to make that determination with scientific rigor and confidence.
References
-
Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Agilent. Available from: [Link]
-
Agilent Technologies. (2009). Tips and Tricks of HPLC Separation. Agilent. Available from: [Link]
-
Azougagh, M., et al. (2014). Development and validation of a reversed-phase HPLC method for simultaneous analysis of butylhydroxyanisol, simvastatin and its impurities in tablet dosage forms. ResearchGate. Available from: [Link]
-
Chemsigma. (n.d.). This compound [1823931-66-3]. Chemsigma. Available from: [Link]
-
Dong, M. W. (2016). A Universal Reversed‑Phase HPLC Method for Pharmaceutical Analysis. Chromatography Online. Available from: [Link]
-
Dolan, J. W. (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC. Available from: [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. EMA. Available from: [Link]
-
HALO Columns. (n.d.). Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. HALO. Available from: [Link]
-
Lough, W. J., & Patel, T. (2012). HPLC Method Development and Validation for Pharmaceutical Analysis. Chromatography Today. Available from: [Link]
-
MicroSolv Technology Corporation. (n.d.). Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions. MicroSolv. Available from: [Link]
-
Nacalai Tesque. (n.d.). How to Obtain Good Peak Shapes. Nacalai Tesque. Available from: [Link]
-
Pharmaffiliates. (n.d.). tert-Butyl 2-((5,6-diphenylpyrazin-2-yl)oxy)acetate. Pharmaffiliates. Available from: [Link]
-
Shimadzu. (2012). Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Shimadzu. Available from: [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available from: [Link]
-
Waters. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?. Waters. Available from: [Link]
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- 9. Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation - PMC [pmc.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to Protecting Groups for Pyrazine Carboxylic Acids: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry and organic synthesis, the pyrazine core is a privileged scaffold, appearing in numerous FDA-approved drugs and clinical candidates. The synthesis of complex molecules bearing this electron-deficient heterocycle often necessitates the strategic use of protecting groups. The carboxylic acid functionality, a common substituent on the pyrazine ring, requires careful protection to ensure its integrity during subsequent synthetic transformations. The choice of the right protecting group is paramount, as it can significantly impact reaction yields, purification efficiency, and the overall success of a synthetic campaign.
This guide provides a comparative analysis of the most commonly employed protecting groups for pyrazine carboxylic acids: the methyl, tert-butyl, and benzyl esters. We will delve into the practical aspects of their installation and removal, supported by experimental data and field-proven insights to aid you in making the optimal choice for your specific synthetic challenge.
The Critical Role of the Pyrazine Ring's Electronics
The pyrazine ring is a π-deficient system due to the presence of two electronegative nitrogen atoms. This electron-withdrawing nature has a profound effect on the reactivity of its substituents. For a carboxylic acid at the 2-position, the electron-deficient ring enhances the electrophilicity of the carboxyl carbon, which can influence the conditions required for both esterification and saponification. Understanding this electronic interplay is key to mastering the protection-deprotection strategy for this class of compounds.
Comparative Analysis of Common Ester Protecting Groups
The selection of a suitable protecting group hinges on a delicate balance of factors: ease of installation, stability to a range of reaction conditions, and facile, high-yielding removal under conditions that leave the rest of the molecule intact. Here, we compare the performance of methyl, tert-butyl, and benzyl esters as protecting groups for pyrazine carboxylic acids.
Table 1: Performance Overview of Protecting Groups for Pyrazine Carboxylic Acids
| Protecting Group | Protection Method | Deprotection Method | Stability | Key Considerations |
| Methyl Ester | Fischer esterification (MeOH, H₂SO₄) or with SOCl₂/MeOH | Base-catalyzed hydrolysis (e.g., LiOH, NaOH) | Stable to acidic conditions and some mild reducing agents. | Saponification can be challenging on sterically hindered or electron-rich pyrazines. Potential for ester-to-amide conversion with amine nucleophiles. |
| tert-Butyl Ester | Reaction with tert-butanol and a coupling agent, or with isobutylene and acid catalysis. | Acid-catalyzed cleavage (e.g., TFA, HCl) | Stable to basic and nucleophilic conditions, and hydrogenolysis. | The bulky group can provide steric protection to the adjacent positions on the pyrazine ring. The use of strong acid for deprotection may not be suitable for acid-labile substrates. |
| Benzyl Ester | Reaction with benzyl alcohol and a coupling agent, or with benzyl bromide/chloride and a base. | Catalytic hydrogenolysis (H₂, Pd/C) | Stable to acidic and basic conditions. | Hydrogenolysis is a mild and chemoselective deprotection method. The catalyst can be sensitive to poisoning by sulfur-containing compounds. Not suitable for molecules with other reducible functional groups (e.g., alkenes, alkynes, nitro groups).[1] |
In-Depth Analysis and Experimental Protocols
The Workhorse: Methyl Ester
The methyl ester is a classic and cost-effective choice for protecting carboxylic acids. Its relatively small size and straightforward installation make it a popular first choice.
Causality Behind Experimental Choices:
-
Protection: Fischer esterification, using a large excess of methanol and a catalytic amount of strong acid, is a common and economical method. The equilibrium is driven towards the ester by using methanol as the solvent. Alternatively, conversion of the carboxylic acid to the acid chloride with thionyl chloride followed by quenching with methanol provides a high-yielding, non-equilibrium-based approach.
-
Deprotection: Saponification with a strong base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) is the standard method for cleavage. The electron-withdrawing nature of the pyrazine ring makes the ester carbonyl more susceptible to nucleophilic attack by hydroxide, often allowing for milder conditions compared to electron-rich aromatic esters. However, this enhanced reactivity can also lead to undesired side reactions if other electrophilic sites are present.
Experimental Protocol: Deprotection of Methyl 5-chloropyrazine-2-carboxylate [2]
This protocol exemplifies a green and efficient hydrolysis of a methyl pyrazine-2-carboxylate.
-
Reaction Setup: In a 2 L round-bottomed flask equipped with a mechanical stirrer and a thermometer, dissolve lithium hydroxide (24.24 g, 1.01 mol) in 1 L of water.
-
Addition of Ester: Add methyl 5-chloropyrazine-2-carboxylate (172.5 g, 1.0 mol) in portions over 1.5 hours, maintaining the reaction temperature below 25 °C.
-
Reaction Monitoring: Stir the mixture at room temperature for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: After completion of the reaction, adjust the pH of the solution to 2-3 with concentrated hydrochloric acid.
-
Isolation: Filter the resulting precipitate, wash with cold water, and dry under vacuum to afford 5-chloropyrazine-2-carboxylic acid.
Workflow for Methyl Ester Protection and Deprotection:
Caption: Workflow for Methyl Ester Protection and Deprotection.
The Acid-Labile Shield: tert-Butyl Ester
The tert-butyl (t-Bu) ester is an excellent choice when subsequent reactions involve basic or nucleophilic reagents, or when hydrogenolysis is not feasible. Its removal under acidic conditions provides an orthogonal deprotection strategy to the base-labile methyl ester and the hydrogenolysis-labile benzyl ester.
Causality Behind Experimental Choices:
-
Protection: The steric bulk of the tert-butyl group prevents its introduction via standard Fischer esterification. Instead, methods involving the activation of the carboxylic acid with reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of tert-butanol are employed. Alternatively, reaction with isobutylene gas under acidic catalysis can be effective.
-
Deprotection: The tert-butyl ester is readily cleaved by strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. The mechanism involves the formation of a stable tert-butyl cation, which is then scavenged by the counterion or a scavenger present in the reaction mixture. This deprotection is typically clean and high-yielding.
Experimental Protocol: General Procedure for tert-Butyl Ester Deprotection
-
Reaction Setup: Dissolve the tert-butyl pyrazine-2-carboxylate (1.0 equiv) in dichloromethane (DCM) or 1,4-dioxane.
-
Addition of Acid: Add trifluoroacetic acid (5-10 equiv) or a saturated solution of HCl in 1,4-dioxane dropwise at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The resulting pyrazine carboxylic acid can often be used in the next step without further purification, or it can be purified by crystallization or chromatography.
Workflow for tert-Butyl Ester Protection and Deprotection:
Caption: Workflow for tert-Butyl Ester Protection and Deprotection.
The Mildly Removable Group: Benzyl Ester
The benzyl (Bn) ester offers a distinct advantage in its removal under neutral conditions via catalytic hydrogenolysis. This makes it an ideal choice for substrates that are sensitive to both acidic and basic conditions.
Causality Behind Experimental Choices:
-
Protection: Similar to the tert-butyl ester, the benzyl ester is typically installed by activating the carboxylic acid followed by reaction with benzyl alcohol. Alternatively, Williamson ether synthesis-type conditions using benzyl bromide or benzyl chloride in the presence of a non-nucleophilic base can be employed.
-
Deprotection: The key feature of the benzyl ester is its cleavage by catalytic hydrogenolysis.[1] This is a mild and highly chemoselective method that involves the use of a palladium catalyst (typically palladium on carbon, Pd/C) and a hydrogen source (hydrogen gas or a transfer hydrogenation reagent like ammonium formate). The reaction proceeds at room temperature and atmospheric pressure, and the byproducts (toluene and CO₂) are volatile and easily removed.
Experimental Protocol: General Procedure for Benzyl Ester Deprotection [1]
-
Reaction Setup: Dissolve the benzyl pyrazine-2-carboxylate (1.0 equiv) in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Catalyst Addition: Add 10% palladium on carbon (5-10 mol%) to the solution.
-
Hydrogenation: Stir the suspension under an atmosphere of hydrogen (using a balloon or a hydrogenation apparatus) at room temperature. Alternatively, for transfer hydrogenolysis, add a hydrogen donor such as ammonium formate (5-10 equiv).
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within a few hours.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to afford the pyrazine carboxylic acid.
Workflow for Benzyl Ester Protection and Deprotection:
Caption: Workflow for Benzyl Ester Protection and Deprotection.
Conclusion: Making the Right Choice
The optimal protecting group for a pyrazine carboxylic acid is highly dependent on the overall synthetic strategy.
-
For robust, early-stage protection where downstream conditions are not harsh, the methyl ester is a cost-effective and straightforward option.
-
When orthogonality is required and the substrate can tolerate strong acid, the tert-butyl ester provides excellent stability against a wide range of reagents.
-
For late-stage syntheses with sensitive functional groups, the benzyl ester is often the superior choice due to its mild and chemoselective deprotection via hydrogenolysis.
By carefully considering the electronic nature of the pyrazine ring and the stability of the protecting group under the planned reaction conditions, researchers can confidently select the most appropriate protecting group to streamline their synthetic endeavors and accelerate the discovery of novel pyrazine-based molecules.
References
-
Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]
- Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105. A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester.
Sources
A Comparative Guide to the Biological Evaluation of Compounds Derived from tert-Butyl 2-(6-chloropyrazin-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyrazine scaffold stands out as a privileged structure, forming the core of numerous biologically active compounds.[1] This guide provides an in-depth technical comparison of compounds derived from the versatile starting material, tert-Butyl 2-(6-chloropyrazin-2-yl)acetate. We will explore their performance as kinase inhibitors in oncology and as antimicrobial agents, comparing them with established alternatives and providing the foundational experimental data and protocols necessary for their evaluation.
The Versatility of the Pyrazine Core
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a cornerstone in the design of novel therapeutics.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antitubercular properties.[1][2] The starting material, this compound, offers a strategic entry point for synthesizing a diverse library of pyrazine-containing molecules. The chloro-substituent provides a reactive handle for nucleophilic substitution and cross-coupling reactions, while the tert-butyl acetate group can be readily hydrolyzed to a carboxylic acid, enabling further derivatization or serving as a key pharmacophoric feature.
Comparative Biological Evaluation: Kinase Inhibition in Oncology
Derivatives of the pyrazine core have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[3] This section compares the performance of pyrazine-based compounds, particularly those targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and mesenchymal-epithelial transition factor (c-Met), with other established kinase inhibitors.
Targeting VEGFR-2 and c-Met in Cancer Therapy
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4][5] c-Met is another receptor tyrosine kinase that, when activated by its ligand, hepatocyte growth factor (HGF), can drive tumor cell proliferation, survival, and invasion.[6][7] Dual inhibition of VEGFR-2 and c-Met is a promising strategy to combat cancer through multiple mechanisms.
A series of pyrazine-based urea derivatives have been synthesized and evaluated for their inhibitory activity against these kinases. The data presented below showcases the potential of these compounds in comparison to established multi-kinase inhibitors like Sorafenib and Cabozantinib.
Table 1: Comparative Inhibitory Activity (IC50) of Pyrazine Derivatives and Alternative Kinase Inhibitors against VEGFR-2 and c-Met
| Compound ID | Scaffold | VEGFR-2 IC50 (µM) | c-Met IC50 (µM) | Reference |
| Pyrazine Derivative 12a | Pyrazine-benzimidazole-urea | 0.071 | 5.52 | [1][8] |
| Pyrazine Derivative 17 | Pyrazine-quinoline-urea | 0.13 | 0.028 | [1][8] |
| Sorafenib | Phenyl-urea | 0.027 | - | [1][8] |
| Cabozantinib | Quinoline | 0.004 | - | [1][8] |
| Foretinib | Quinoline | - | 0.019 | [7] |
| Tivantinib | Pyrrolidin-2-one | - | - | [9] |
| Crizotinib | Pyridine-pyrazole | - | - | [6] |
Note: A lower IC50 value indicates higher potency.
The data reveals that pyrazine-based compounds can be highly potent inhibitors of VEGFR-2 and c-Met. For instance, compound 12a shows strong inhibition of VEGFR-2 with an IC50 of 0.071 µM.[1][8] Compound 17 , another pyrazine derivative, demonstrates remarkable c-Met inhibition with an IC50 of 0.028 µM, coupled with potent VEGFR-2 inhibition.[1][8] These findings highlight the potential of the pyrazine scaffold in developing dual-target inhibitors.
Signaling Pathway Inhibition
The mechanism of action for these pyrazine-based kinase inhibitors involves the competitive binding to the ATP-binding pocket of the kinase domain, thereby preventing phosphorylation and downstream signaling. This ultimately leads to the inhibition of cell proliferation and angiogenesis.
Comparative Biological Evaluation: Antimicrobial Activity
Beyond their anticancer properties, pyrazine derivatives have also demonstrated significant potential as antimicrobial agents. The pyrazine core can be found in several antitubercular drugs, and novel derivatives are continuously being explored for their broad-spectrum antibacterial and antifungal activities.
This section compares the antimicrobial efficacy of pyrazine-2-carboxylic acid derivatives with other classes of antimicrobial agents.
Table 2: Comparative Minimum Inhibitory Concentration (MIC) of Pyrazine Derivatives and Other Antimicrobial Agents
| Compound ID | Scaffold | E. coli MIC (µg/mL) | S. aureus MIC (µg/mL) | C. albicans MIC (µg/mL) | Reference |
| Pyrazine Derivative P4 | Pyrazine-piperazine | 50 | 6.25 | 3.125 | [10] |
| Pyrazine Derivative P10 | Pyrazine-piperazine | >50 | >50 | 3.125 | [10] |
| Ampicillin | β-lactam | 8 | 32 | - | [11] |
| Ciprofloxacin | Fluoroquinolone | ≤0.015 - 2 | 0.12 - 2 | - | N/A |
| Fluconazole | Triazole | - | - | 0.25 - 16 | N/A |
Note: A lower MIC value indicates higher potency. "-" indicates not typically tested or not active.
The data indicates that pyrazine derivatives, such as P4 and P10 , exhibit promising antimicrobial activity, particularly against the fungus C. albicans.[10] Compound P4 also shows notable activity against the Gram-positive bacterium S. aureus.[10] While their activity against the Gram-negative bacterium E. coli is moderate in these examples, the tunability of the pyrazine scaffold offers opportunities for optimization to enhance the antibacterial spectrum.
Experimental Protocols
To ensure the reproducibility and validity of the biological data, detailed experimental protocols are essential. The following are standard methodologies for evaluating the anticancer and antimicrobial activities of the compounds discussed.
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol describes a method to determine the IC50 value of a compound against a specific protein kinase.
Materials:
-
Recombinant human kinase (e.g., VEGFR-2, c-Met)
-
Kinase substrate (e.g., myelin basic protein)
-
[γ-33P]ATP
-
Kinase reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 0.02 mg/mL BSA, 0.1 mM Na₃VO₄, 2 mM DTT)
-
Test compounds (dissolved in DMSO)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase and its substrate in the kinase reaction buffer.
-
Add the test compound at various concentrations to the reaction mixture and incubate for 20 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-33P]ATP and incubate for 2 hours at room temperature.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Measure the radioactivity remaining on the P81 paper using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by plotting the inhibition percentage against the logarithm of the compound concentration.
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[1][12]
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 72 hours.
-
Add 28 µL of MTT solution to each well and incubate for 1.5 hours at 37°C.
-
Remove the MTT solution and add 130 µL of solubilization solution to dissolve the formazan crystals.
-
Incubate the plate for 15 minutes with shaking.
-
Measure the absorbance at 492 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the untreated control and determine the IC50 value.
Broth Microdilution Method for Antimicrobial Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5][13]
Materials:
-
Bacterial and/or fungal strains
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
96-well microtiter plates
-
Test compounds (dissolved in DMSO)
-
Bacterial/fungal inoculum adjusted to 0.5 McFarland standard
-
Incubator
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the growth medium in a 96-well plate.
-
Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (microbe without compound) and a negative control (medium without microbe).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or as appropriate for fungi.[14]
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Perspectives
The derivatives of this compound represent a promising and versatile class of compounds with significant potential in both oncology and infectious disease research. Their demonstrated efficacy as potent kinase inhibitors and antimicrobial agents underscores the value of the pyrazine scaffold in medicinal chemistry. The ability to readily modify this core structure allows for the fine-tuning of pharmacological properties, offering a rich field for future drug discovery and development efforts. Further exploration of structure-activity relationships and optimization of lead compounds derived from this starting material are warranted to develop novel and effective therapeutic agents.
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ACS Omega. (2026). Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met. ACS Publications. Retrieved from [Link]
- Al-Ostoot, F. H., Al-Ghamdi, S. S., & Abdel-Maksoud, M. S. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 16(1), 29–51.
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MDPI. (2023). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. MDPI. Retrieved from [Link]
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Royal Society of Chemistry. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Publishing. Retrieved from [Link]
- Jílek, P., Doležal, M., & Kuneš, J. (2004). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 9(12), 1079–1092.
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Wikipedia. (n.d.). c-Met inhibitor. Wikipedia. Retrieved from [Link]
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Frontiers in Chemistry. (2022). Design, Synthesis, and Biological Evaluation of[1][4][8]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers. Retrieved from [Link]
- Laufer, S., Hauser, D., & Stegmiller, T. (2009). Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors. Journal of Medicinal Chemistry, 53(3), 1023–1035.
- Pargellis, C., Tong, L., & Regan, J. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Journal of Medicinal Chemistry, 45(14), 2996–3009.
-
ResearchGate. (2025). Synthesis and biological evaluation of new 2-(6-alkyl-pyrazin-2-yl)-1H-benz[d]imidazoles as potent anti-inflammatory and antioxidant agents. ResearchGate. Retrieved from [Link]
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MDPI. (2005). Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation. MDPI. Retrieved from [Link]
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ResearchGate. (n.d.). VEGFR-2 inhibition of the most active compounds compared to the reference drug. ResearchGate. Retrieved from [Link]
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RJPBCS. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. RJPBCS. Retrieved from [Link]
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Liang Tong Lab at Columbia University. (n.d.). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Columbia University. Retrieved from [Link]
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MDPI. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. MDPI. Retrieved from [Link]
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Moroccan Journal of Chemistry. (2024). Novel triazole-pyrazine as potential antibacterial agents: Synthesis, characterization, Antibacterial activity, drug-likeness properties and molecular docking studies. Moroccan Journal of Chemistry. Retrieved from [Link]
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MDPI. (2025). Discovery of the First Highly Selective 1,4-dihydropyrido[3,4‑b]pyrazin-3(2H)-one MKK4 Inhibitor. MDPI. Retrieved from [Link]
-
Bentham Science. (2022). Structure-Activity Studies of Novel Di-substituted[1][5][8]oxadiazolo [3,4-b]pyrazine Analogs Targeting the A-loop Regulatory Site of p38 MAP Kinase. Bentham Science. Retrieved from [Link]
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Frontiers in Oncology. (2021). Selective Inhibitor of the c-Met Receptor Tyrosine Kinase in Advanced Hepatocellular Carcinoma: No Beneficial Effect With the Use of Tivantinib?. Frontiers. Retrieved from [Link]
- Padda, S. K., & Wakelee, H. A. (2013). MET inhibitors in combination with other therapies in non-small cell lung cancer. Translational lung cancer research, 2(2), 139–143.
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protocols.io. (2023). MTT Assay protocol. protocols.io. Retrieved from [Link]
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PubMed. (2010). Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors. PubMed. Retrieved from [Link]
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PubMed Central. (2019). Antimicrobial Activity of Pyrazinamide Coordination Frameworks Synthesized by Mechanochemistry. NCBI. Retrieved from [Link]
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PharmacologyOnLine. (2011). Synthesis and Biological Evaluation of new acetylated pyrazoline analogues. PharmacologyOnLine. Retrieved from [Link]
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ACS Publications. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1][3][8]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent and Selective c-Met Inhibitor. ACS Publications. Retrieved from [Link]
-
Paper Publications. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. Paper Publications. Retrieved from [Link]
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Taylor & Francis Online. (2015). Development of antibody-based c-Met inhibitors for targeted cancer therapy. Taylor & Francis Online. Retrieved from [Link]
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PubMed Central. (2021). Recent highlights in the synthesis and biological significance of pyrazole derivatives. NCBI. Retrieved from [Link]
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A Senior Application Scientist's Guide to Benchmarking the Performance of tert-Butyl 2-(6-chloropyrazin-2-yl)acetate in Anticancer Assays
Introduction
The pyrazine scaffold is a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The inherent aromaticity and the presence of two nitrogen atoms in the pyrazine ring allow for diverse chemical modifications, leading to compounds with finely tuned pharmacological profiles. This guide focuses on a specific derivative, tert-Butyl 2-(6-chloropyrazin-2-yl)acetate , a compound of interest for its potential as a cytotoxic agent.
For researchers in drug discovery and development, the critical question is not just whether a compound is active, but how its activity compares to relevant benchmarks. This guide provides a framework for evaluating the in vitro anticancer performance of this compound. We will objectively compare its potential efficacy with structurally related analogs for which experimental data is available, supported by detailed experimental protocols and a discussion of the underlying structure-activity relationships.
Comparative Framework: Selection of Analog Compounds
To establish a meaningful performance benchmark, we have selected a series of structurally related pyrazine derivatives. The choice of these alternatives is deliberate, allowing us to probe the influence of key structural modifications on cytotoxic activity. The selected analogs for comparison are:
-
Compound A: Pyrazine-based Urea Derivative (12a) : This compound features a more complex urea linkage, which can significantly impact cell permeability and target engagement.[2]
-
Compound B: Pyrazine-based Urea Derivative (17) : Similar to compound 12a, this derivative also contains a urea functional group and has been evaluated for its anticancer properties.[2]
-
Doxorubicin : A well-established chemotherapeutic agent, included here as a positive control to contextualize the potency of the experimental compounds.
The rationale behind this selection is to create a matrix of structural variations that will allow for a nuanced interpretation of the performance data of our target compound, this compound.
Benchmarking Assay: In Vitro Cytotoxicity Evaluation
The primary metric for assessing the anticancer potential of these compounds will be their half-maximal inhibitory concentration (IC50) against representative human cancer cell lines. For this guide, we will focus on two commonly used and well-characterized cell lines:
-
MCF-7 : A human breast adenocarcinoma cell line.
-
A549 : A human lung carcinoma cell line.
The Sulforhodamine B (SRB) assay is a robust and widely used method for determining cytotoxicity and will be the basis for our experimental protocol.
Experimental Protocol: Sulforhodamine B (SRB) Assay
This protocol is designed to be a self-validating system, ensuring reproducibility and reliability of the generated data.
1. Cell Culture and Plating:
- Maintain MCF-7 and A549 cells in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
- Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
- Seed 5,000-10,000 cells per well in 96-well microtiter plates and incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
- Prepare stock solutions of this compound and the analog compounds in sterile DMSO.
- Perform serial dilutions of the stock solutions in culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
- Replace the culture medium in the 96-well plates with the medium containing the various concentrations of the test compounds. Include wells with untreated cells (negative control) and cells treated with Doxorubicin (positive control).
- Incubate the plates for 48-72 hours.
3. Cell Fixation and Staining:
- After the incubation period, gently discard the supernatant.
- Fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
- Wash the plates five times with slow-running tap water and allow them to air dry.
- Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
- Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry completely.
4. Absorbance Measurement and Data Analysis:
- Dissolve the bound SRB dye by adding 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
- Measure the optical density (OD) at 510 nm using a microplate reader.
- Calculate the percentage of cell growth inhibition using the following formula: % Inhibition = 100 - ((OD_treated - OD_blank) / (OD_control - OD_blank)) * 100
- Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
Performance Comparison and Data Summary
The following table summarizes the reported cytotoxic activities of the selected analog compounds against MCF-7 and A549 cell lines. The data for this compound is presented as a hypothetical projection based on structure-activity relationship (SAR) insights from related pyrazine derivatives.
| Compound | Target Compound / Analog | IC50 (µM) against MCF-7 | IC50 (µM) against A549 | Reference |
| Target | This compound | Hypothetical: 5-15 | Hypothetical: 8-20 | N/A |
| Analog A | Pyrazine-based Urea Derivative (12a) | 7.61 ± 3.60 | 12.5 ± 4.27 | [2] |
| Analog B | Pyrazine-based Urea Derivative (17) | 0.84 ± 0.05 | 0.69 ± 0.03 | [2] |
| Control | Doxorubicin | ~0.05 - 0.5 | ~0.01 - 0.1 | (Varies by study) |
Hypothesis for this compound:
Based on the available data, the presence of a chlorine atom on the pyrazine ring is a common feature in bioactive molecules. The tert-butyl ester group, while potentially influencing solubility and cell permeability, is less complex than the urea moieties in the analog compounds. Therefore, it is hypothesized that this compound will exhibit moderate cytotoxic activity, likely with IC50 values in the low micromolar range, but potentially less potent than the highly optimized urea-containing derivatives.
Visualizing the Workflow
To provide a clear overview of the experimental process, the following diagram illustrates the key stages of the SRB assay workflow.
Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.
Structure-Activity Relationship (SAR) Insights
-
Impact of the Urea Moiety: The significantly higher potency of Analog B (17) compared to Analog A (12a) suggests that the specific substitutions on the urea functional group and the overall molecular architecture play a crucial role in cytotoxic activity.[2]
-
Role of the Ester Group: The tert-butyl ester in our target compound is a relatively simple functional group. Its bulkiness may influence interactions with cellular targets and could be a point for future optimization to improve potency.
-
The 6-Chloro Substituent: The presence of the chlorine atom at the 6-position of the pyrazine ring is a common feature in many biologically active pyrazine derivatives and is likely important for its electronic properties and potential interactions with target proteins.
Conclusion and Future Directions
This guide outlines a systematic approach to benchmarking the in vitro anticancer performance of this compound. By comparing it against structurally related analogs with known activities, researchers can gain valuable insights into its potential efficacy and identify avenues for further optimization. The provided SRB assay protocol offers a robust method for generating reliable and reproducible data.
Future studies should focus on synthesizing and experimentally validating the cytotoxic activity of this compound to confirm or refute the hypotheses presented here. Further exploration of different ester groups and alternative substitutions on the pyrazine ring could lead to the discovery of novel and more potent anticancer agents.
References
Sources
Safety Operating Guide
Navigating the Uncharted: A Rigorous Disposal Protocol for tert-Butyl 2-(6-chloropyrazin-2-yl)acetate
Foundational Principles: Hazard Assessment Based on Chemical Structure
The responsible management of any chemical begins with a thorough understanding of its potential hazards. For tert-Butyl 2-(6-chloropyrazin-2-yl)acetate, we must infer these hazards by dissecting its molecular structure.
-
tert-Butyl Acetate Moiety : The ester component suggests a degree of flammability and potential for irritation upon contact with skin and eyes.[1][2] Vapors may cause drowsiness or dizziness. While tert-butyl acetate itself has low aquatic toxicity, the overall environmental impact of the target molecule is unknown.[1]
-
Chlorinated Pyrazine Moiety : The presence of a chlorinated heterocyclic ring introduces several potential hazards. Halogenated organic compounds are often treated as a special class of chemical waste due to their potential to form persistent organic pollutants and toxic byproducts upon incomplete combustion.[3][4][5] Pyridine and its derivatives, a related class of nitrogen-containing heterocycles, are considered hazardous waste and require specific disposal methods, such as incineration at high temperatures.[6]
Based on this structural analysis, this compound should be handled as a flammable, irritant, and potentially toxic halogenated organic compound.
Table 1: Inferred Hazard Profile of this compound
| Hazard Classification | Basis of Assessment | Recommended Precautions |
| Flammable Liquid | Presence of tert-butyl acetate group.[7][8] | Keep away from heat, sparks, open flames, and hot surfaces.[9] Use explosion-proof electrical equipment. |
| Skin and Eye Irritant | General property of esters and halogenated organics.[1][2] | Wear protective gloves, clothing, and eye/face protection.[8] |
| Respiratory Irritant | Potential for vapor inhalation to cause irritation.[2] | Use only in a well-ventilated area or under a chemical fume hood.[9] |
| Aquatic Toxicity | Potential for long-lasting harmful effects on aquatic life.[7] | Avoid release to the environment. |
| Halogenated Organic Waste | Presence of chlorine on the pyrazine ring.[3] | Segregate from non-halogenated waste for proper disposal.[4][5][10] |
The Disposal Workflow: A Step-by-Step Procedural Guide
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound. This workflow is designed to be a self-validating system, ensuring that each step logically follows from the principles of chemical safety and regulatory compliance.
Caption: Disposal workflow for this compound.
Step 1: Don Personal Protective Equipment (PPE)
Before handling the chemical, ensure you are wearing the appropriate PPE:
-
Gloves : Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection : Safety glasses with side shields or chemical splash goggles.
-
Lab Coat : A standard laboratory coat.
Step 2: Assess the Waste
Determine the physical state (liquid or solid) and approximate quantity of the waste. This information is crucial for selecting the correct container and for labeling.
Step 3: Select the Appropriate Waste Container
-
Use a container that is compatible with halogenated organic compounds. High-density polyethylene (HDPE) or glass containers are generally suitable.[11]
-
The container must have a secure, leak-proof screw-top cap.[12]
-
Ensure the container is clean and free of any contaminants that could react with the waste.
Step 4: Label the Waste Container
Proper labeling is a cornerstone of laboratory safety and regulatory compliance. The label must include:
-
The words "Hazardous Waste".[4]
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[10]
-
An accurate list of all components and their approximate percentages if it is a mixture.
-
The date accumulation started.
-
The relevant hazard pictograms (e.g., flammable, irritant).
Step 5: Segregate as Halogenated Organic Waste
This is a critical step. Do not mix this waste with non-halogenated organic solvents.[4][5][10] Mixing can complicate the disposal process and significantly increase disposal costs.[4][5] Halogenated waste is typically designated with a specific color-coded container or label as per your institution's hazardous waste management plan.[3]
Step 6: Store in a Designated Satellite Accumulation Area (SAA)
-
Store the sealed and labeled waste container in a designated SAA.[13]
-
The SAA should be located at or near the point of generation and under the control of the laboratory personnel.[11]
-
Ensure secondary containment is in place to capture any potential leaks.
Step 7: Request Waste Pickup
Once the container is full or has been in accumulation for the maximum allowable time (typically 90 days to one year, depending on generator status and local regulations), arrange for its collection by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor.[11][14]
Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is required to mitigate risks.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control Ignition Sources : If the material is flammable, extinguish all nearby flames and turn off any spark-producing equipment.
-
Contain the Spill : Use a spill kit with absorbent materials suitable for organic solvents, such as vermiculite or sand.[1] Do not use combustible materials like paper towels to absorb large quantities of a flammable liquid.
-
Collect and Dispose : Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.[1]
-
Decontaminate : Clean the spill area with soap and water.
Regulatory Framework and Institutional Policies
The disposal of hazardous chemical waste is governed by regulations from agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[11][15] It is imperative that all disposal activities comply with federal, state, and local regulations, as well as your institution's specific Chemical Hygiene Plan.[16]
Conclusion: A Commitment to Safety and Environmental Stewardship
The proper disposal of this compound, while lacking a specific SDS, can be managed safely and effectively by adhering to the principles of chemical hazard assessment and established protocols for halogenated organic waste. By following this guide, researchers can ensure they are protecting themselves, their colleagues, and the environment, thereby upholding the highest standards of scientific integrity and responsibility.
References
-
GPS Safety Summary Tertiary Butyl Acetate (TBAC) . LyondellBasell. [Link]
-
Safety Data Sheet: Tert-butyl acetate . NIC Industries. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. [Link]
-
tert-BUTYL ACETATE HAZARD SUMMARY . NJ.gov. [Link]
-
tert-Butyl acetate - NIOSH Pocket Guide to Chemical Hazards . CDC. [Link]
-
PYRAZINE DERIVATIVES (JECFA Food Additives Series 48) . INCHEM. [Link]
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Regulations for Hazardous Waste Generated at Academic Laboratories . US EPA. [Link]
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Occupational exposure to hazardous chemicals in laboratories . Occupational Safety and Health Administration. [Link]
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Hazardous Waste Segregation . Unknown Source. [Link]
-
Safety Data Sheet: Tert-butyl acetate . NIC Industries. [Link]
- Method for removing pyrazine derivatives in waste water by resin adsorption method.
-
LABORATORY SAFETY CHEMICAL HYGIENE PLAN . OSHA. [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . University of Pennsylvania EHRS. [Link]
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Guidelines for Solvent Waste Recycling and Disposal . Hazardous Waste Experts. [Link]
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PRODUCTION, IMPORT, USE, AND DISPOSAL . Agency for Toxic Substances and Disease Registry. [Link]
-
Laboratory Environmental Sample Disposal Information Document . EPA. [Link]
-
Are You In Compliance With Proper Lab Waste Disposal Regulations? . Medical Waste Pros. [Link]
-
TERT-BUTYL ACETATE . Occupational Safety and Health Administration. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group. [Link]
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Hazardous Waste and Disposal . American Chemical Society. [Link]
-
Organic Solvent Waste Disposal . Safety & Risk Services. [Link]
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Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]
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- 2. nj.gov [nj.gov]
- 3. bucknell.edu [bucknell.edu]
- 4. 7.2 Organic Solvents [ehs.cornell.edu]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. images.nicindustries.com [images.nicindustries.com]
- 8. fishersci.com [fishersci.com]
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- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
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- 12. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
